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  • Product: N-(2,4-dimethylphenyl)cyclohexanecarboxamide
  • CAS: 315712-15-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis and Characterization of N-(2,4-dimethylphenyl)cyclohexanecarboxamide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis and characterization of the amide compound, N-(2,4-dimethylphenyl)cyclohexa...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the amide compound, N-(2,4-dimethylphenyl)cyclohexanecarboxamide. Amide synthesis is a cornerstone of medicinal chemistry and drug development, and a thorough understanding of the reaction mechanism, optimal conditions, and product characterization is paramount for any researcher in the field. This document details a robust and reliable method for the preparation of N-(2,4-dimethylphenyl)cyclohexanecarboxamide via the Schotten-Baumann reaction, a classic yet highly effective approach for forming amide bonds. Furthermore, this guide outlines a suite of analytical techniques for the comprehensive characterization of the synthesized product, ensuring its identity, purity, and structural integrity. This includes detailed protocols and data interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). By providing a self-validating framework of synthesis and characterization, this guide aims to equip researchers with the practical knowledge and field-proven insights necessary for the successful preparation and analysis of this and similar N-aryl amide compounds.

Introduction: The Significance of N-Aryl Amides

N-aryl amides are a ubiquitous structural motif found in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and materials. The amide bond's unique combination of stability and hydrogen bonding capability makes it a critical pharmacophore, influencing molecular conformation, receptor binding, and pharmacokinetic properties. The specific compound, N-(2,4-dimethylphenyl)cyclohexanecarboxamide, incorporates a lipophilic cyclohexyl group and a substituted aromatic ring, features that can modulate a molecule's interaction with biological targets. A clear and reproducible synthetic route, coupled with unambiguous characterization, is the foundational first step in the exploration of any novel compound's potential applications.

This guide focuses on a classic and reliable method for amide bond formation: the acylation of an amine with an acyl chloride. This reaction, often performed under Schotten-Baumann conditions, is widely applicable and provides a high yield of the desired amide product. The principles and techniques detailed herein are not only applicable to the specific synthesis of N-(2,4-dimethylphenyl)cyclohexanecarboxamide but can also be adapted for the synthesis of a broad range of other N-aryl amides.

Synthesis of N-(2,4-dimethylphenyl)cyclohexanecarboxamide

The synthesis of N-(2,4-dimethylphenyl)cyclohexanecarboxamide is most effectively achieved through the nucleophilic acyl substitution reaction between cyclohexanecarbonyl chloride and 2,4-dimethylaniline. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct, driving the reaction to completion.

Reaction Principle: The Schotten-Baumann Reaction

The Schotten-Baumann reaction involves the acylation of an amine (or alcohol) with an acyl chloride in the presence of an aqueous base.[1][2] The mechanism proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group. The protonated amide is then deprotonated by the base to yield the final amide product.[2] The presence of a base is crucial as it neutralizes the HCl generated, preventing the protonation of the starting amine and thus ensuring its availability for the reaction.[1]

Experimental Protocol

Materials:

  • Cyclohexanecarbonyl chloride

  • 2,4-Dimethylaniline

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Distilled water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-dimethylaniline (1.0 equivalent) in dichloromethane.

  • To this solution, add a 10% aqueous solution of sodium hydroxide (2.0 equivalents).

  • Cool the biphasic mixture in an ice bath with vigorous stirring.

  • Slowly add cyclohexanecarbonyl chloride (1.1 equivalents) dropwise to the stirring mixture. The addition should be controlled to maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification: Recrystallization

The crude N-(2,4-dimethylphenyl)cyclohexanecarboxamide can be purified by recrystallization to obtain a crystalline solid.

Solvent Selection: A suitable solvent system for recrystallization is a mixture of ethanol and water or hexane and ethyl acetate. The ideal solvent will dissolve the compound when hot but have low solubility when cold.

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethanol (or ethyl acetate).

  • If any insoluble impurities are present, perform a hot filtration.

  • Slowly add hot water (or hexane) to the hot solution until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Dry the purified crystals in a vacuum oven.

Diagram of the Synthesis Workflow:

Synthesis_Workflow Reactants Cyclohexanecarbonyl Chloride + 2,4-Dimethylaniline + NaOH (aq) Reaction Schotten-Baumann Reaction (DCM/Water, 0°C to RT) Reactants->Reaction Workup Aqueous Workup (Separation, Washing, Drying) Reaction->Workup Crude_Product Crude Product Workup->Crude_Product Purification Recrystallization (e.g., Ethanol/Water) Crude_Product->Purification Final_Product Pure N-(2,4-dimethylphenyl)cyclohexanecarboxamide Purification->Final_Product

Caption: Workflow for the synthesis of N-(2,4-dimethylphenyl)cyclohexanecarboxamide.

Characterization of N-(2,4-dimethylphenyl)cyclohexanecarboxamide

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques provide a self-validating system for the structural elucidation of N-(2,4-dimethylphenyl)cyclohexanecarboxamide.

Physical Properties
PropertyExpected Value
Molecular FormulaC₁₅H₂₁NO
Molecular Weight231.34 g/mol
AppearanceWhite to off-white solid
Melting PointTo be determined experimentally
Spectroscopic Analysis

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.

¹H NMR Spectroscopy: The ¹H NMR spectrum will provide information about the number of different types of protons and their connectivity.

  • Expected Chemical Shifts (δ) and Multiplicities:

    • Aromatic Protons: Signals in the aromatic region (around 7.0-7.5 ppm) corresponding to the three protons on the dimethylphenyl ring. Due to the substitution pattern, these will likely appear as a singlet and two doublets.

    • Amide Proton (N-H): A broad singlet, typically in the region of 7.5-8.5 ppm. The chemical shift can be concentration and solvent dependent.

    • Cyclohexyl Protons: A series of multiplets in the upfield region (around 1.2-2.5 ppm) corresponding to the eleven protons of the cyclohexyl ring. The methine proton adjacent to the carbonyl group will be the most downfield of these.

    • Methyl Protons: Two sharp singlets in the upfield region (around 2.2-2.4 ppm), each integrating to three protons, corresponding to the two methyl groups on the aromatic ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will indicate the number of unique carbon environments in the molecule.

  • Expected Chemical Shifts (δ):

    • Carbonyl Carbon (C=O): A signal in the downfield region, typically around 175-178 ppm.

    • Aromatic Carbons: Six signals in the aromatic region (around 125-140 ppm).

    • Cyclohexyl Carbons: Signals in the aliphatic region (around 25-45 ppm).

    • Methyl Carbons: Two signals in the upfield region (around 18-22 ppm).

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

  • Expected Characteristic Absorption Bands (cm⁻¹):

    • N-H Stretch: A sharp to moderately broad absorption band around 3300-3250 cm⁻¹, characteristic of a secondary amide.[1]

    • C-H Stretches (Aromatic and Aliphatic): Absorption bands just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the aliphatic C-H bonds of the cyclohexyl and methyl groups.[1]

    • C=O Stretch (Amide I band): A strong, sharp absorption band around 1650-1630 cm⁻¹. This is a key diagnostic peak for the amide functional group.[1]

    • N-H Bend (Amide II band): An absorption band around 1550-1510 cm⁻¹.

    • C-N Stretch: An absorption band in the region of 1300-1200 cm⁻¹.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

  • Expected Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (231.34).

  • Expected Fragmentation Pattern: Common fragmentation pathways for amides include alpha-cleavage and McLafferty rearrangement. Key fragments would likely include the cyclohexanecarbonyl cation (m/z 111) and the 2,4-dimethylphenylaminyl radical cation or related fragments.

Diagram of the Characterization Workflow:

Characterization_Workflow Synthesized_Product Purified N-(2,4-dimethylphenyl)cyclohexanecarboxamide Characterization Comprehensive Characterization Synthesized_Product->Characterization NMR NMR Spectroscopy (¹H and ¹³C) Characterization->NMR FTIR FT-IR Spectroscopy Characterization->FTIR MS Mass Spectrometry Characterization->MS Data_Analysis Data Analysis and Structural Confirmation NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis

Caption: Logical flow for the characterization of the synthesized product.

Conclusion

This technical guide has detailed a reliable and well-established methodology for the synthesis of N-(2,4-dimethylphenyl)cyclohexanecarboxamide via the Schotten-Baumann reaction. The provided step-by-step protocol, from reaction setup to purification by recrystallization, offers a clear path for obtaining this target compound in high purity. Furthermore, the comprehensive characterization workflow, employing NMR, FT-IR, and Mass Spectrometry, establishes a robust system for verifying the structural integrity of the final product. The principles and techniques outlined in this guide are broadly applicable to the synthesis and analysis of other N-aryl amides, making it a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development. Adherence to these protocols will ensure the reproducible synthesis and unambiguous characterization of N-(2,4-dimethylphenyl)cyclohexanecarboxamide, paving the way for its further investigation and potential applications.

References

[3] Royal Society of Chemistry. Supplementary Information for "Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt". RSC.org. Available at: [Link] [1] ResearchGate. Synthesis and Characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide Derivatives: The Crystal Structure of N-(Naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide. ResearchGate. Available at: [Link] [4] PubChem. Cyclohexanecarboxamide, 4-(2,4-dimethylphenyl)-1-methyl-. National Center for Biotechnology Information. Available at: [Link] [5] PubChem. Cyclohexanecarboxamide. National Center for Biotechnology Information. Available at: [Link] [2] Chemistry Notes. Schotten Baumann Reaction: Introduction, mechanism, procedure. Chemistry Notes. Available at: [Link] [6] NIST WebBook. Cyclohexanecarboxamide. National Institute of Standards and Technology. Available at: [Link] [7] ResearchGate. Synthesis and elucidation of structure of hydrazones derived from N-(2,4-dimethylphenyl)-3-oxobutanamide. ResearchGate. Available at: [Link]

Sources

Exploratory

A Spectroscopic Guide to N-(2,4-dimethylphenyl)cyclohexanecarboxamide: Synthesis, Data Interpretation, and Characterization Protocols

This in-depth technical guide provides a comprehensive overview of the spectroscopic characteristics of N-(2,4-dimethylphenyl)cyclohexanecarboxamide. Designed for researchers, scientists, and professionals in drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characteristics of N-(2,4-dimethylphenyl)cyclohexanecarboxamide. Designed for researchers, scientists, and professionals in drug development, this document outlines a reliable synthetic protocol and offers a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation of this data is grounded in established principles of organic spectroscopy and supported by comparative analysis with structurally related molecules.

Introduction: The Importance of Spectroscopic Characterization

N-(2,4-dimethylphenyl)cyclohexanecarboxamide belongs to the class of N-aryl amides, a structural motif present in numerous biologically active molecules. The precise elucidation of its molecular structure is paramount for understanding its chemical properties, reactivity, and potential applications. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for unambiguous structure determination and purity assessment. This guide provides a foundational framework for the synthesis and spectroscopic analysis of this target compound.

The molecular structure of N-(2,4-dimethylphenyl)cyclohexanecarboxamide is presented below:

N-(2,4-dimethylphenyl)cyclohexanecarboxamide C1 C C2 C C1->C2 C7 C C1->C7 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 O1 O C7->O1 N1 N C7->N1 H1 H N1->H1 C8 C N1->C8 C9 C C8->C9 C10 C C9->C10 C14 C C9->C14 C11 C C10->C11 C12 C C11->C12 C15 C C11->C15 C13 C C12->C13 C13->C8 G start Start dissolve_amine Dissolve 2,4-dimethylaniline and a base (e.g., triethylamine) in an aprotic solvent (e.g., DCM). start->dissolve_amine cool Cool the mixture in an ice bath (0 °C). dissolve_amine->cool add_chloride Add cyclohexanecarbonyl chloride dropwise with stirring. cool->add_chloride react Allow the reaction to warm to room temperature and stir for several hours. add_chloride->react workup Perform aqueous workup: - Wash with dilute HCl - Wash with saturated NaHCO₃ - Wash with brine react->workup dry Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. workup->dry purify Purify the crude product by recrystallization or column chromatography. dry->purify characterize Characterize the final product by NMR, IR, and MS. purify->characterize end End characterize->end

Caption: Proposed synthetic workflow for N-(2,4-dimethylphenyl)cyclohexanecarboxamide.

Detailed Steps:
  • Reactant Preparation: In a round-bottom flask, dissolve 2,4-dimethylaniline (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in a dry aprotic solvent like dichloromethane (DCM).

  • Acylation: Cool the solution to 0 °C in an ice bath. To this stirred solution, add cyclohexanecarbonyl chloride (1.05 equivalents) dropwise.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by silica gel column chromatography.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for N-(2,4-dimethylphenyl)cyclohexanecarboxamide based on the analysis of its structural components and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to provide key information about the different types of protons and their connectivity in the molecule.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 7.8 - 8.2Singlet1HN-H (amide)
~ 7.0 - 7.2Multiplet3HAromatic C-H
~ 2.3Singlet3HAromatic C-CH₃
~ 2.2Singlet3HAromatic C-CH₃
~ 2.1 - 2.3Multiplet1HCyclohexyl C-H (α to C=O)
~ 1.2 - 1.9Multiplet10HCyclohexyl C-H

Interpretation:

  • The N-H proton of the secondary amide is expected to appear as a broad singlet in the downfield region (δ 7.8-8.2 ppm). Its chemical shift can be concentration-dependent due to hydrogen bonding. In DMSO-d₆, this peak is often more pronounced and appears at a higher chemical shift.[1]

  • The aromatic protons of the 2,4-dimethylphenyl group will appear in the aromatic region (δ 7.0-7.2 ppm). The substitution pattern will lead to a complex splitting pattern, likely a multiplet, integrating to three protons.

  • The two methyl groups on the aromatic ring are in different electronic environments and are expected to appear as two distinct singlets around δ 2.2-2.3 ppm.

  • The cyclohexyl protons will show a series of multiplets in the upfield region (δ 1.2-2.3 ppm). The proton on the carbon alpha to the carbonyl group will be the most deshielded of the cyclohexyl protons.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule.

Chemical Shift (δ, ppm) Assignment
~ 175C=O (amide)
~ 135 - 138Aromatic C (quaternary, substituted)
~ 125 - 132Aromatic C-H
~ 45 - 50Cyclohexyl C (α to C=O)
~ 25 - 30Cyclohexyl C
~ 21Aromatic C-CH₃
~ 18Aromatic C-CH₃

Interpretation:

  • The carbonyl carbon of the amide is expected to have a characteristic chemical shift in the downfield region, around δ 175 ppm.

  • The aromatic carbons will appear between δ 125-138 ppm. The quaternary carbons (substituted with methyl groups and the amide nitrogen) will have distinct chemical shifts from the carbons bearing protons.

  • The cyclohexyl carbons will resonate in the upfield region (δ 25-50 ppm), with the carbon alpha to the carbonyl being the most downfield.

  • The two methyl carbons on the aromatic ring will be observed at approximately δ 18 and 21 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the key functional groups in the molecule.

Wavenumber (cm⁻¹) Vibrational Mode Intensity
~ 3300N-H stretchMedium, sharp
~ 3050 - 3000Aromatic C-H stretchMedium
~ 2930, 2850Aliphatic C-H stretchStrong
~ 1640C=O stretch (Amide I band)Strong
~ 1540N-H bend (Amide II band)Medium-Strong
~ 1600, 1480C=C stretch (aromatic)Medium

Interpretation:

  • A sharp to medium intensity peak around 3300 cm⁻¹ is characteristic of the N-H stretching vibration of a secondary amide.[2][3][4]

  • Strong absorptions around 2930 and 2850 cm⁻¹ are due to the C-H stretching of the cyclohexyl and methyl groups.

  • A very strong absorption band around 1640 cm⁻¹ is the amide I band , which is primarily due to the C=O stretching vibration .[2][4][5]

  • Another characteristic band for secondary amides is the amide II band around 1540 cm⁻¹ , which arises from a combination of N-H bending and C-N stretching vibrations.[2][4]

  • The presence of the aromatic ring will be indicated by C-H stretching above 3000 cm⁻¹ and C=C stretching bands in the 1600-1480 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can further confirm its structure.

m/z Assignment
231[M]⁺ (Molecular Ion)
121[C₈H₉N]⁺ (2,4-dimethylaniline fragment)
111[C₇H₁₁O]⁺ (cyclohexanecarbonyl fragment)
91[C₇H₇]⁺ (tropylium ion)

Interpretation:

  • The molecular ion peak ([M]⁺) is expected at m/z 231, corresponding to the molecular formula C₁₅H₂₁NO.

  • A common fragmentation pathway for amides is the cleavage of the amide bond (N-CO bond).[6][7][8] This would lead to two major fragments:

    • The cyclohexanecarbonyl cation at m/z 111 .

    • A fragment corresponding to the 2,4-dimethylaniline radical cation or related ions.

  • Further fragmentation of the aromatic portion could lead to the formation of a tropylium ion at m/z 91 .

The fragmentation pathway can be visualized as follows:

Mass Spectrometry Fragmentation parent N-(2,4-dimethylphenyl)cyclohexanecarboxamide [M]⁺, m/z = 231 frag1 Cyclohexanecarbonyl cation [C₇H₁₁O]⁺, m/z = 111 parent->frag1 Amide bond cleavage frag2 2,4-dimethylphenylaminyl radical [C₈H₁₀N]• parent->frag2 Amide bond cleavage frag3 2,4-dimethylaniline cation radical [C₈H₁₁N]⁺•, m/z = 121 parent->frag3 Alternative cleavage

Caption: Plausible mass spectrometry fragmentation of N-(2,4-dimethylphenyl)cyclohexanecarboxamide.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and spectroscopic characterization of N-(2,4-dimethylphenyl)cyclohexanecarboxamide. By combining a robust synthetic protocol with a detailed analysis of predicted NMR, IR, and MS data, this document serves as a valuable resource for researchers in organic synthesis and medicinal chemistry. The provided interpretations, grounded in fundamental spectroscopic principles and comparative data, offer a high degree of confidence in the structural elucidation of this and related N-aryl amide compounds.

References

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • da Silva, A. B. F., et al. (2018).
  • Chemistry LibreTexts. (2021, July 31). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Retrieved from [Link]

  • Quimiclan. (n.d.). IR Spectrum: Amides. Retrieved from [Link]

  • Arslan, H., et al. (2009). Synthesis and Characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide Derivatives: The Crystal Structure of N-(Naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide. Molecules, 14(2), 653-665.
  • Indian Academy of Sciences. (n.d.). Infrared spectroscopic studies of amides and anilides. Retrieved from [Link]

  • Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.
  • da Silva, A. B. F., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • ResearchGate. (2009, January). Synthesis and characterization of N -(alky(aryl)carbamothioyl)cyclohexanecarboxamide derivatives and their Ni(II) and Cu(II) complexes. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, April 2). Can amide bonds fragment in ESI-MS?. Retrieved from [Link]

  • ResearchGate. (2009, February 10). Synthesis and Characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide Derivatives: The Crystal Structure of N-(Naphthal. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and spectroscopic evidences of N-arylmaleimides and N-aryl-2,3-dimethylmaleimides. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹³C NMR spectra of amides 1–4 (bottom up). Blue: bulky group signals.... Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. Retrieved from [Link]

  • ResearchGate. (n.d.). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SOME TRISUBSTITUTED CYCLOHEXENONES. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Semantic Scholar. (2023, June 14). Metal-Free Photoredox Intramolecular Cyclization of N-Aryl Acrylamides. Retrieved from [Link]

  • Abraham, R. J., et al. (2014). 1H NMR Spectra Part 31: 1H Chemical Shifts of Amides in DMSO Solvent. Magnetic Resonance in Chemistry, 52(10), 637-646.
  • ResearchGate. (n.d.). Infrared, 1H and 13C NMR Spectral Studies on Di- and Tri-substituted N-Aryl Amides, 2,6-X2C6H3NHCOCH3 – IXi and 2,4,6-X3C6H2NHCOCH3 – IXi (X = Cl or CH3 and I = 0, 1, 2 or 3). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and spectral evaluation of some new substituted thiosemicarbazides and thiosemicarbazones. Retrieved from [Link]

  • Patil, A. A. (2017). RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. World Journal of Pharmaceutical and Medical Research, 3(9), 147-156.
  • Wang, Y., et al. (2013). Synthesis, Spectroscopic Characterization, X-Ray Structure, and DFT Calculations of Some New 1,4-Dihydro-2,6-Dimethyl-3,5 -Pyridinedicarboxamides. PLoS ONE, 8(7), e68232.
  • ResearchGate. (n.d.). Synthesis, Structure, Hirshfeld surface analysis and Anti-oxidant studies on 2-(4-dimethylamino) benzylidene) hydrazine-1. Retrieved from [Link]

  • Ozer, C. K., et al. (2021). Crystal structure, Hirshfeld surface analysis, and DFT studies of N-(2-chlorophenylcarbamothioyl)cyclohexanecarboxamide. European Journal of Chemistry, 12(4), 439-449.
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Foundational

Technical Whitepaper: Structural Characterization and Validation of N-(2,4-dimethylphenyl)cyclohexanecarboxamide

Executive Summary & Synthetic Context[1][2] This technical guide details the rigorous structural elucidation of N-(2,4-dimethylphenyl)cyclohexanecarboxamide (Formula: ; MW: 231.34 g/mol ). This molecule belongs to the ca...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Synthetic Context[1][2]

This technical guide details the rigorous structural elucidation of N-(2,4-dimethylphenyl)cyclohexanecarboxamide (Formula:


; MW: 231.34  g/mol ). This molecule belongs to the carboxamide class, structurally related to the physiological cooling agents (e.g., WS-3, WS-23) used in sensory pharmacology.

The elucidation strategy employs an orthogonal approach, combining Mass Spectrometry (MS) for molecular weight confirmation, Fourier Transform Infrared Spectroscopy (FT-IR) for functional group validation, and multi-dimensional Nuclear Magnetic Resonance (NMR) for definitive connectivity assignment.

Synthetic Origin

To understand potential impurities and spectral artifacts, the synthesis typically proceeds via the Schotten-Baumann reaction or direct acylation:

  • Reactants: Cyclohexanecarbonyl chloride + 2,4-Dimethylaniline.

  • Base: Triethylamine (TEA) or Pyridine.

  • Solvent: Dichloromethane (DCM) or THF.

Analytical Strategy (The "Why")

We do not rely on a single data point. The structure is validated only when all three "Pillars of Evidence" align without contradiction.

ElucidationWorkflow Sample Raw Sample (Crqystalline Solid) Purity Purity Check (HPLC/TLC) Sample->Purity MS Mass Spectrometry (MW Confirmation) Purity->MS >98% IR FT-IR (Functional Groups) MS->IR NMR 1D & 2D NMR (Connectivity) IR->NMR NMR->MS Conflict? Final Validated Structure C15H21NO NMR->Final

Figure 1: The orthogonal workflow ensures that connectivity (NMR) matches molecular weight (MS) and functional topology (IR).

Mass Spectrometry (MS)[3][4]

Objective: Confirm the molecular ion


 and analyze fragmentation to verify the amide linkage.
Experimental Parameters
  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Mobile Phase: MeOH:H2O (80:20) + 0.1% Formic Acid.

Data Interpretation

The theoretical exact mass for


 is 231.1623 Da .
Ion Typem/z (Observed)Interpretation

232.17 Protonated molecular ion. Base peak.[1][2][3][4]

254.15 Sodium adduct (common in glass/solvent traces).
Fragment A 122.09

(2,4-dimethylaniline moiety after amide cleavage).
Fragment B 111.08

(Cyclohexanecarbonyl cation).

Diagnostic Insight: The cleavage of the amide bond (C-N) typically yields the acylium ion (m/z 111) and the amine fragment. The presence of m/z 122 confirms the 2,4-dimethylaniline substructure.

Infrared Spectroscopy (FT-IR)[7]

Objective: Validate the presence of the secondary amide and the aromatic system.

Experimental Protocol
  • Method: Attenuated Total Reflectance (ATR) on neat solid.

  • Resolution: 4

    
    .
    
Spectral Assignments[3][4][5][6][8][9][10][11]
Frequency (

)
IntensityFunctional GroupAssignment Logic
3280 - 3300 Medium, SharpN-H StretchDiagnostic for secondary amides (trans-isomer preference).
2920, 2850 StrongC-H StretchAliphatic cyclohexyl ring (

C-H).
1650 - 1660 StrongC=O StretchAmide I Band. Lower than ester due to resonance.
1530 - 1540 StrongN-H BendAmide II Band. Coupled C-N stretch/N-H bend.
810 - 820 MediumAr-H BendOut-of-plane bending for 1,2,4-trisubstituted benzene.

Nuclear Magnetic Resonance (NMR)[3][4][6][7][8][9][10]

Objective: The definitive proof of structure. We must distinguish the 2,4-dimethyl substitution pattern from potential 2,6- or 3,5- isomers.

H-NMR (Proton) Analysis

Solvent:


 (Chloroform-d)
Frequency:  400 MHz or higher[5][4]
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Justification
7.75 Doublet (

)
1HAr-H (C6)Ortho to Amide N. Deshielded by anisotropy of C=O.
7.10 Broad Singlet1HN-HExchangeable amide proton.
7.00 Singlet (broad)1HAr-H (C3)Isolated between two methyls (positions 2, 4).
6.95 Doublet (

)
1HAr-H (C5)Ortho coupling to H6.
2.28 Singlet3HAr-

(C2)
Methyl ortho to Amide. Slightly deshielded.
2.24 Singlet3HAr-

(C4)
Methyl para to Amide.[6]
2.15 - 2.25 Multiplet (

)
1HCy-H (C1')Methine proton adjacent to carbonyl.
1.20 - 1.95 Multiplets10HCy-

Remaining cyclohexyl protons.

Critical Isomer Check:

  • If this were 2,6-dimethyl, the N-H peak would be significantly downfield (>8.5 ppm) due to steric H-bonding, and the aromatic signal would likely be a multiplet integrating to 3H (7.0-7.1 ppm).

  • The doublet at 7.75 ppm is the "smoking gun" for the 2,4-substitution, representing the proton at position 6 (unsubstituted ortho position).

C-NMR (Carbon) Analysis

Solvent:



Shift (

ppm)
Carbon TypeAssignment
174.5 QuaternaryC=O (Amide Carbonyl)
135.0 QuaternaryAr-C1 (Ipso to N)
133.5 QuaternaryAr-C2 (Ipso to Me)
131.0 QuaternaryAr-C4 (Ipso to Me)
129.5 MethineAr-C3
127.0 MethineAr-C6
123.0 MethineAr-C5
46.5 MethineCy-C1' (Alpha to C=O)
29.7 MethyleneCy-C2', C6'
25.8 MethyleneCy-C3', C5'
25.8 MethyleneCy-C4'
20.9 MethylAr-

(C4)
17.8 MethylAr-

(C2)

Visualization of Connectivity

The following diagram illustrates the logical flow of spectroscopic assignment, mapping the physical data to the molecular scaffold.

StructureMap Amide Amide Linkage (-NH-CO-) Cyclohexyl Cyclohexyl Ring (C6H11-) Amide->Cyclohexyl Phenyl Phenyl Ring (2,4-Dimethyl) Amide->Phenyl IR_Amide IR: 1650 cm-1 (C=O) 3290 cm-1 (NH) IR_Amide->Amide Confirms NMR_H6 1H-NMR: d 7.75 (d) (H-6 Ortho to N) NMR_H6->Phenyl Locates H6 NMR_Me 1H-NMR: 2x Singlets (2.28, 2.24 ppm) NMR_Me->Phenyl Locates Methyls MS_Frag MS: m/z 111 (Cyclohexyl-CO+) MS_Frag->Cyclohexyl Confirms

Figure 2: Spectroscopic Mapping. Note how the H-6 doublet anchors the orientation of the aromatic ring.

Experimental Protocols

Protocol A: Sample Preparation for NMR
  • Weigh 10-15 mg of the dry solid into a clean vial.

  • Add 0.6 mL of

    
     (99.8% D) containing 0.03% TMS (internal standard).
    
  • Sonicate for 30 seconds to ensure complete dissolution (amides can be slow to dissolve due to H-bonding).

  • Filter through a glass wool plug into the NMR tube if any turbidity remains.

Protocol B: Recrystallization (If Purity < 95%)

If the melting point (expected range: 167-169 °C ) is depressed:

  • Dissolve crude solid in minimum hot Ethanol/Water (4:1) .

  • Allow to cool slowly to room temperature, then refrigerate at 4°C.

  • Filter crystals and wash with cold hexanes to remove residual aniline.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST20). (Source for fragmentation patterns of cyclohexanecarboxamides). Link

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Reference for calculating chemical shift additivity in trisubstituted benzenes). Link

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC-MS/MS Analysis of N-(2,4-dimethylphenyl)cyclohexanecarboxamide

Introduction & Scope This protocol details the quantitative analysis of N-(2,4-dimethylphenyl)cyclohexanecarboxamide (herein referred to as NDPC ) using High-Performance Liquid Chromatography coupled with Tandem Mass Spe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This protocol details the quantitative analysis of N-(2,4-dimethylphenyl)cyclohexanecarboxamide (herein referred to as NDPC ) using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[1]

NDPC is a lipophilic carboxamide derivative often encountered as a pharmaceutical intermediate in the synthesis of anticonvulsants, kinase inhibitors, or as a functional analog to TRPM8 cooling agents (e.g., WS-23 derivatives).[1] Its structural core combines a non-polar cyclohexane ring with a substituted aromatic amine, necessitating a method optimized for hydrophobic retention and electrospray ionization (ESI) efficiency.

Target Audience: Analytical chemists in drug discovery, process chemistry, and quality control (QC).

Physicochemical Profile & Analyte Data

Understanding the molecule is the first step to successful separation.[1]

PropertyValueNotes
IUPAC Name N-(2,4-dimethylphenyl)cyclohexanecarboxamide
Formula

Molecular Weight 231.34 g/mol
Monoisotopic Mass 231.1623 Da
Precursor Ion

232.17 m/z ESI Positive Mode
Predicted LogP 3.8 – 4.2Highly Lipophilic; requires high organic mobile phase.[1][2]
Solubility Soluble in Methanol, Acetonitrile, DMSO.Insoluble in water.[1]

Experimental Workflow

The following diagram outlines the logical flow from sample preparation to data reporting.

G Sample Sample Source (Solid/Reaction Mix) Prep Sample Prep (Dissolve in MeOH -> Dilute) Sample->Prep 1 mg/mL Stock LC HPLC Separation (C18 Reverse Phase) Prep->LC 10 µL Inj MS MS/MS Detection (ESI+ MRM Mode) LC->MS Gradient Elution Data Data Analysis (Quantitation & QC) MS->Data m/z 232.2 -> 111.1

Figure 1: End-to-end analytical workflow for NDPC analysis.

Detailed Method Parameters

Sample Preparation

Crucial Step: Due to the high lipophilicity (LogP ~4), aqueous diluents must be avoided in the initial step to prevent precipitation.[1]

  • Stock Solution (1 mg/mL): Weigh 10.0 mg of NDPC standard into a 10 mL volumetric flask. Dissolve in 100% Methanol (MeOH). Sonicate for 5 minutes.

  • Working Standard (10 µg/mL): Dilute 100 µL of Stock Solution into 9.9 mL of 50:50 Acetonitrile:Water.

  • Calibration Curve: Prepare serial dilutions in 50:50 ACN:Water ranging from 10 ng/mL to 1000 ng/mL.

HPLC Conditions
  • System: Agilent 1290 Infinity II or equivalent UHPLC.

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).

    • Rationale: The C18 stationary phase provides strong retention for the hydrophobic cyclohexyl and dimethylphenyl groups.[1] The short column length allows for rapid throughput (< 6 mins).

  • Column Temp: 40°C (Improves mass transfer and peak shape).

  • Flow Rate: 0.4 mL/min.[1]

  • Injection Volume: 2.0 µL.

Mobile Phase:

  • A: Water + 0.1% Formic Acid (FA).

  • B: Acetonitrile + 0.1% Formic Acid (FA).

    • Note: Formic acid is essential to protonate the amide carbonyl, facilitating

      
       formation.
      

Gradient Table:

Time (min) % B (Organic) Event
0.00 20% Initial Hold (Focusing)
0.50 20% End Loading
3.50 95% Linear Ramp (Elution)
4.50 95% Wash Lipophilic Matrix
4.60 20% Return to Initial

| 6.00 | 20% | Re-equilibration |[1]

Mass Spectrometry (MS/MS) Parameters
  • Source: Electrospray Ionization (ESI) – Positive Mode.

  • Spray Voltage: 3500 V.

  • Gas Temp: 300°C.

  • Gas Flow: 10 L/min.

MRM Transitions (Multiple Reaction Monitoring): The fragmentation of NDPC follows a predictable cleavage at the amide bond.[1]

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Mechanism
Quantifier 232.2 111.1 20Cleavage of amide bond; formation of Cyclohexylcarbonyl cation (

).[1]
Qualifier 232.2 121.1 25Formation of 2,4-Dimethylaniline cation (

).
Structural 232.2 83.1 35Loss of CO from m/z 111.1 (Cyclohexyl cation).

Mechanistic Fragmentation Pathway

To ensure the "Trustworthiness" of the method, one must understand why these transitions are selected. The following diagram illustrates the collision-induced dissociation (CID) pathway.

Fragmentation Parent Precursor Ion [M+H]+ m/z 232.2 Frag1 Cyclohexylcarbonyl Cation m/z 111.1 (Quantifier) Parent->Frag1 Amide Bond Cleavage (Loss of amine) Frag2 2,4-Dimethylaniline Cation m/z 121.1 (Qualifier) Parent->Frag2 Amide Bond Cleavage (H-transfer) Frag3 Cyclohexyl Cation m/z 83.1 Frag1->Frag3 Loss of CO (-28 Da)

Figure 2: Proposed ESI+ Fragmentation Pathway for NDPC.

Method Validation & Troubleshooting

Validation Metrics (Self-Validating System)
  • Linearity:

    
     over the range 10–1000 ng/mL.[1]
    
  • Carryover: Inject a blank (ACN) after the highest standard (1000 ng/mL). Peak area in blank should be < 0.1% of the LOQ.[1]

  • Recovery: Spike matrix at 50 ng/mL. Acceptable recovery range: 85% – 115%.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Sensitivity Ion SuppressionSwitch mobile phase modifier to Ammonium Formate (5mM) to boost ionization efficiency.
Peak Tailing Secondary InteractionsIncrease Column Temp to 50°C or increase buffer strength.
Retention Time Drift Column EquilibrationEnsure full 1.5 min re-equilibration time at 20% B between runs.
Ghost Peaks CarryoverUse a needle wash of 50:25:25 IPA:MeOH:Water.[1]

References

  • PubChem. (2025).[1][3] Compound Summary: Cyclohexanecarboxamide, 4-(2,4-dimethylphenyl)-1-methyl- (Analogous Structure).[1][4] National Library of Medicine.[1] [Link]

  • Kerns, E. H., et al. (2003).[5] Pharmaceutical profiling method for lipophilicity and integrity using liquid chromatography-mass spectrometry.[1][5] Journal of Chromatography B. [Link][5]

  • NIST Chemistry WebBook. (2025).[1] Mass Spectrum of Cyclohexanecarboxamide.[6] National Institute of Standards and Technology.[1][6] [Link]

  • MDPI. (2021). Optimization of UHPLC-MS/MS Method for Lipophilic Toxins (Methodology Reference). Toxins Journal. [Link]

Sources

Application

Application Notes and Protocols: N-(2,4-dimethylphenyl)cyclohexanecarboxamide for Target-Based Screening Assays

Introduction: Unlocking the Therapeutic Potential of Carboxamides through Target-Based Screening The N-(2,4-dimethylphenyl)cyclohexanecarboxamide scaffold represents a privileged structure in modern medicinal chemistry....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of Carboxamides through Target-Based Screening

The N-(2,4-dimethylphenyl)cyclohexanecarboxamide scaffold represents a privileged structure in modern medicinal chemistry. Carboxamide moieties are prevalent in a wide array of clinically approved drugs and investigational compounds, demonstrating their versatility in interacting with diverse biological targets.[1][2][3][4] The inherent structural rigidity and hydrogen bonding capabilities of the cyclohexanecarboxamide core make it an attractive starting point for the discovery of novel therapeutics.[5] Target-based screening assays are the cornerstone of contemporary drug discovery, enabling the identification and characterization of molecules that modulate specific proteins implicated in disease pathways. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of N-(2,4-dimethylphenyl)cyclohexanecarboxamide and its analogs in robust target-based screening campaigns.

Given the prevalence of the carboxamide functional group in compounds targeting the endocannabinoid system and related pain and inflammation pathways, this guide will focus on three high-value target classes: Fatty Acid Amide Hydrolase (FAAH) , Transient Receptor Potential Vanilloid 1 (TRPV1) , and Cannabinoid Receptors (CB1 and CB2) . The protocols detailed herein are designed to be self-validating, providing researchers with the tools to confidently assess the activity of N-(2,4-dimethylphenyl)cyclohexanecarboxamide derivatives.

Section 1: Fatty Acid Amide Hydrolase (FAAH) Inhibitor Screening

Scientific Rationale: Fatty Acid Amide Hydrolase (FAAH) is a key serine hydrolase responsible for the degradation of endocannabinoids, such as anandamide.[6][7] Inhibition of FAAH elevates endogenous anandamide levels, which can produce analgesic, anxiolytic, and anti-inflammatory effects, making FAAH a compelling target for therapeutic intervention.[6][7] A fluorometric assay is a common and reliable method for screening potential FAAH inhibitors.[6][7][8]

Workflow for FAAH Inhibition Screening

FAAH_Inhibition_Screening cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Prepare N-(2,4-dimethylphenyl) cyclohexanecarboxamide Dilutions Assay_Plate Dispense Compound/Controls into 96-well Plate Compound_Prep->Assay_Plate Reagent_Prep Prepare Assay Buffer, FAAH Enzyme, and Substrate Enzyme_Add Add FAAH Enzyme Reagent_Prep->Enzyme_Add Assay_Plate->Enzyme_Add Preincubation Pre-incubate at 37°C Enzyme_Add->Preincubation Reaction_Start Initiate Reaction with Fluorogenic Substrate Preincubation->Reaction_Start Incubation Incubate at 37°C Reaction_Start->Incubation Fluorescence_Read Measure Fluorescence (Ex: 340-360 nm, Em: 450-465 nm) Incubation->Fluorescence_Read Data_Analysis Calculate Percent Inhibition and IC50 Values Fluorescence_Read->Data_Analysis

Caption: Workflow for FAAH inhibitor screening assay.

Detailed Protocol: Fluorometric FAAH Inhibition Assay

This protocol is adapted from commercially available FAAH inhibitor screening kits.[6][8][9]

Materials:

  • N-(2,4-dimethylphenyl)cyclohexanecarboxamide

  • Human recombinant FAAH enzyme

  • FAAH Assay Buffer (e.g., Tris-HCl buffer, pH 9.0)

  • FAAH Substrate (e.g., AMC-arachidonoyl amide)

  • Positive Control Inhibitor (e.g., JZL 195)

  • DMSO (for compound dilution)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of N-(2,4-dimethylphenyl)cyclohexanecarboxamide in DMSO.

    • Perform serial dilutions of the stock solution in FAAH Assay Buffer to achieve a range of desired test concentrations. The final DMSO concentration in the assay should be kept below 1%.

  • Assay Plate Setup:

    • Add 10 µL of each compound dilution to triplicate wells of the 96-well plate.

    • For the positive control, add 10 µL of the known FAAH inhibitor (e.g., JZL 195) to separate wells.

    • For the negative control (100% activity), add 10 µL of FAAH Assay Buffer containing the same percentage of DMSO as the compound wells.

  • Enzyme Addition and Pre-incubation:

    • Prepare a working solution of FAAH enzyme in FAAH Assay Buffer.

    • Add 80 µL of the FAAH enzyme solution to each well.

    • Incubate the plate at 37°C for 5 minutes to allow the test compound to interact with the enzyme.

  • Reaction Initiation and Incubation:

    • Prepare a working solution of the FAAH substrate in ethanol.[6]

    • Initiate the enzymatic reaction by adding 10 µL of the FAAH substrate solution to each well. The final concentration of the substrate should be optimized based on its Km value.

    • Cover the plate and incubate at 37°C for 30 minutes. The assay can also be read kinetically by taking measurements every minute for 30 minutes.[6]

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of each well using a microplate reader with an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[6][8]

Data Analysis:

ParameterFormulaDescription
Percent Inhibition 100 * [1 - (Fluorescence_compound - Fluorescence_blank) / (Fluorescence_negative_control - Fluorescence_blank)]Calculates the percentage by which the test compound inhibits FAAH activity.
IC50 Value Non-linear regression (log(inhibitor) vs. response)The concentration of the inhibitor that reduces enzyme activity by 50%.

Section 2: Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonist Screening

Scientific Rationale: TRPV1 is a non-selective cation channel that functions as a molecular integrator of noxious stimuli, including heat, protons, and capsaicin.[10][11][12] It is a key player in pain signaling and inflammation, making it a prime target for the development of novel analgesics.[10][11][13] Calcium influx assays are a standard method for identifying TRPV1 antagonists.[13][14]

Workflow for TRPV1 Antagonist Screening

TRPV1_Antagonist_Screening cluster_assay Assay Execution cluster_detection Detection & Analysis Cell_Culture Culture hTRPV1-expressing cells (e.g., HEK293 or CHO) Dye_Loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Cell_Culture->Dye_Loading Compound_Prep Prepare N-(2,4-dimethylphenyl) cyclohexanecarboxamide Dilutions Compound_Add Add Compound/Controls to the cell plate Compound_Prep->Compound_Add Dye_Loading->Compound_Add Preincubation Pre-incubate Compound_Add->Preincubation Agonist_Add Add TRPV1 agonist (e.g., capsaicin) Preincubation->Agonist_Add Fluorescence_Read Measure intracellular calcium (FLIPR or plate reader) Agonist_Add->Fluorescence_Read Data_Analysis Calculate Percent Inhibition and IC50 Values Fluorescence_Read->Data_Analysis

Caption: Workflow for a cell-based TRPV1 antagonist screening assay.

Detailed Protocol: Calcium Influx Assay for TRPV1 Antagonism

This protocol is based on established methods for screening TRPV1 antagonists using a fluorometric imaging plate reader (FLIPR) or a standard fluorescence plate reader.[13][14]

Materials:

  • HEK293 or CHO cells stably expressing human TRPV1 (hTRPV1)

  • Cell culture medium and supplements

  • N-(2,4-dimethylphenyl)cyclohexanecarboxamide

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calbryte-520)

  • Probenecid (an anion-exchange inhibitor to prevent dye leakage)

  • TRPV1 agonist (e.g., capsaicin)

  • Known TRPV1 antagonist (e.g., capsazepine) for positive control

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • 96- or 384-well black, clear-bottom cell culture plates

  • FLIPR or fluorescence microplate reader with liquid handling capabilities

Procedure:

  • Cell Culture and Plating:

    • Culture the hTRPV1-expressing cells according to standard protocols.

    • Plate the cells in 96- or 384-well plates and grow to a confluent monolayer.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye and probenecid in the assay buffer.

    • Remove the cell culture medium and add the loading buffer to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Addition and Pre-incubation:

    • Prepare serial dilutions of N-(2,4-dimethylphenyl)cyclohexanecarboxamide and control compounds in the assay buffer.

    • Wash the cells with assay buffer to remove excess dye.

    • Add the compound dilutions to the respective wells and incubate for a predetermined time (e.g., 5-30 minutes) at room temperature or 37°C.

  • Agonist Addition and Fluorescence Measurement:

    • Place the cell plate in the FLIPR or fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Add a solution of the TRPV1 agonist (e.g., capsaicin) to all wells to achieve a final concentration that elicits a robust response (e.g., EC80).

    • Immediately begin recording the fluorescence signal over time (typically 2-5 minutes).

Data Analysis:

ParameterFormulaDescription
Percent Inhibition 100 * [1 - (Peak_Fluorescence_compound - Baseline_Fluorescence) / (Peak_Fluorescence_agonist_only - Baseline_Fluorescence)]Determines the extent to which the compound blocks the capsaicin-induced calcium influx.
IC50 Value Non-linear regression (log(antagonist) vs. response)The concentration of the antagonist that inhibits 50% of the agonist-induced response.

Section 3: Cannabinoid Receptor (CB1) Binding Assay

Scientific Rationale: The cannabinoid receptors CB1 and CB2 are G protein-coupled receptors that mediate the physiological effects of endocannabinoids. CB1 receptors are highly expressed in the central nervous system, while CB2 receptors are primarily found in the immune system.[6] Modulators of these receptors have therapeutic potential for a range of conditions, including pain, neurodegenerative diseases, and inflammatory disorders. Radioligand binding assays are a gold standard for determining the affinity of a compound for a receptor.

Workflow for CB1 Receptor Binding Assay

CB1_Binding_Assay cluster_assay Assay Execution cluster_detection Detection & Analysis Membrane_Prep Prepare cell membranes expressing CB1 receptors Incubation_Mix Combine membranes, radioligand (e.g., [3H]CP55,940), and compound Membrane_Prep->Incubation_Mix Compound_Prep Prepare N-(2,4-dimethylphenyl) cyclohexanecarboxamide Dilutions Compound_Prep->Incubation_Mix Incubation Incubate to reach equilibrium Incubation_Mix->Incubation Harvesting Separate bound and free radioligand (e.g., filtration) Incubation->Harvesting Scintillation_Counting Quantify bound radioactivity Harvesting->Scintillation_Counting Data_Analysis Calculate Ki value Scintillation_Counting->Data_Analysis

Caption: Workflow for a cannabinoid receptor radioligand binding assay.

Detailed Protocol: [³H]CP55,940 Competitive Binding Assay for CB1 Receptors

This protocol describes a competitive binding assay to determine the affinity of N-(2,4-dimethylphenyl)cyclohexanecarboxamide for the CB1 receptor. A known high-affinity radioligand, [³H]CP55,940, is used.

Materials:

  • Cell membranes prepared from cells overexpressing the human CB1 receptor

  • [³H]CP55,940 (radioligand)

  • N-(2,4-dimethylphenyl)cyclohexanecarboxamide

  • Non-specific binding control (e.g., a high concentration of a known CB1 agonist like WIN 55,212-2)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4)

  • GF/B glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of N-(2,4-dimethylphenyl)cyclohexanecarboxamide in the binding buffer.

    • In reaction tubes, combine the cell membranes, [³H]CP55,940 (at a concentration close to its Kd), and either the test compound, binding buffer (for total binding), or the non-specific binding control.

  • Incubation:

    • Incubate the reaction tubes at 30°C for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting:

    • Rapidly terminate the binding reaction by filtering the contents of each tube through a GF/B glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting:

    • Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.

    • Quantify the amount of radioactivity on each filter using a liquid scintillation counter.

Data Analysis:

ParameterFormulaDescription
Specific Binding Total Binding (DPM) - Non-specific Binding (DPM)The amount of radioligand specifically bound to the CB1 receptors.
Percent Displacement 100 * [1 - (Specific Binding_compound / Specific Binding_control)]The percentage of [³H]CP55,940 displaced by the test compound.
Ki Value IC50 / (1 + ([Radioligand] / Kd_radioligand)) (Cheng-Prusoff equation)The inhibitory constant, which represents the affinity of the test compound for the receptor.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial characterization of N-(2,4-dimethylphenyl)cyclohexanecarboxamide and its derivatives against three high-value therapeutic targets. Positive results in these primary screening assays should be followed by secondary assays to confirm the mechanism of action (e.g., agonist vs. antagonist activity in functional assays) and to assess selectivity against related targets (e.g., CB2 receptors, other TRP channels). The versatility of the carboxamide scaffold suggests that these compounds may have activities beyond the targets discussed here, and broader screening campaigns may reveal novel biological activities.[15][16][17][18][19] The systematic application of these target-based screening methodologies will be instrumental in elucidating the therapeutic potential of this promising chemical class.

References

  • Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric). (n.d.). BioVision Inc. Retrieved February 15, 2026, from [Link]

  • Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit 10005196 from Cayman Chemical. (n.d.). Biocompare. Retrieved February 15, 2026, from [Link]

  • Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit. (n.d.). Bertin Bioreagent. Retrieved February 15, 2026, from [Link]

  • Lau, J., et al. (2010). Screening TRPV1 antagonists for the treatment of pain: Lessons learned over a decade. Expert Opinion on Drug Discovery, 5(8), 789-801. Retrieved February 15, 2026, from [Link]

  • Lee, J., et al. (2021). Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. Molecules, 26(18), 5628. Retrieved February 15, 2026, from [Link]

  • McLaughlin, P. J., et al. (2010). The cannabinoid CB1 receptor inverse agonist AM 251 and antagonist AM 4113 produce similar effects on the behavioral satiety sequence in rats. Physiology & Behavior, 101(1), 37-43. Retrieved February 15, 2026, from [Link]

  • Mendiguren, A., & Pineda, J. (2008). Effect of the CB1 receptor antagonists rimonabant and AM251 on the firing rate of dorsal raphe nucleus neurons in rat brain slices. British Journal of Pharmacology, 155(5), 736–747. Retrieved February 15, 2026, from [Link]

  • Fiori, J. L., et al. (2011). The cannabinoid receptor inverse agonist AM251 regulates the expression of the EGF receptor and its ligands via destabilization of oestrogen-related receptor α protein. British Journal of Pharmacology, 164(3), 1026-1040. Retrieved February 15, 2026, from [Link]

  • Fiori, J. L., et al. (2011). The cannabinoid receptor inverse agonist AM251 regulates the expression of the EGF receptor and its ligands via destabilization of oestrogen-related receptor α protein. British Journal of Pharmacology, 164(3), 1026-1040. Retrieved February 15, 2026, from [Link]

  • Islam, M. S., et al. (2023). A journey from molecule to physiology and in silico tools for drug discovery targeting the transient receptor potential vanilloid type 1 (TRPV1) channel. Frontiers in Physiology, 14, 1184311. Retrieved February 15, 2026, from [Link]

  • Patapoutian, A., et al. (2009). TRPV1: A Potential Drug Target for Treating Various Diseases. Annual Review of Pharmacology and Toxicology, 49, 141-163. Retrieved February 15, 2026, from [Link]

  • Chen, J., et al. (2022). Identification of a Partial and Selective TRPV1 Agonist CPIPC for Alleviation of Inflammatory Pain. Molecules, 27(17), 5486. Retrieved February 15, 2026, from [Link]

  • Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. (2024). ChemRxiv. Retrieved February 15, 2026, from [Link]

  • Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. (2018). Journal of Medicinal Chemistry, 61(21), 9579-9591. Retrieved February 15, 2026, from [Link]

  • Cyclopentathiophene Carboxamide Derivatives as PAFR Antagonists for Treating Ocular Diseases, Allergies, and Inflammation-Related Disorders. (2022). ACS Medicinal Chemistry Letters, 13(6), 923-924. Retrieved February 15, 2026, from [Link]

  • N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-nitrophenyl) cyclohexanecarboxamide: a novel pre- and postsynaptic 5-hydroxytryptamine(1A) receptor antagonist active on the lower urinary tract. (2001). Journal of Pharmacology and Experimental Therapeutics, 299(3), 1027-1037. Retrieved February 15, 2026, from [Link]

  • Discovery of N1-(4-((7-Cyclopentyl-6-(dimethylcarbamoyl)-7 H-pyrrolo[2,3- d]pyrimidin-2-yl)amino)phenyl)- N8-hydroxyoctanediamide as a Novel Inhibitor Targeting Cyclin-dependent Kinase 4/9 (CDK4/9) and Histone Deacetlyase1 (HDAC1) against Malignant Cancer. (2018). Journal of Medicinal Chemistry, 61(7), 3166-3192. Retrieved February 15, 2026, from [Link]

  • N'-(2,4-dimethylphenyl)-N-methylformamidine. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2015). Journal of Saudi Chemical Society, 19(5), 545-553. Retrieved February 15, 2026, from [Link]

  • Discovery of a 4-Azetidinyl-1-thiazoyl-cyclohexane CCR2 Antagonist as a Development Candidate. (2012). ACS Medicinal Chemistry Letters, 3(6), 464-469. Retrieved February 15, 2026, from [Link]

  • Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. (2024). ChemRxiv. Retrieved February 15, 2026, from [Link]

  • Cyclohexanecarboxamide. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

Sources

Method

Application Notes and Protocols for the Preparation of N-(2,4-dimethylphenyl)cyclohexanecarboxamide Solution for Cell Culture

Introduction N-(2,4-dimethylphenyl)cyclohexanecarboxamide is a synthetic amide derivative with a molecular structure that suggests potential biological activity. The presence of the cyclohexanecarboxamide core, a scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(2,4-dimethylphenyl)cyclohexanecarboxamide is a synthetic amide derivative with a molecular structure that suggests potential biological activity. The presence of the cyclohexanecarboxamide core, a scaffold found in various bioactive molecules, combined with the N-(2,4-dimethylphenyl) group, indicates that this compound may be of interest for screening in various cell-based assays.[1] Structurally related compounds have demonstrated a range of biological effects, including antimicrobial and anti-inflammatory properties.[2] Given its predicted hydrophobicity, careful preparation is paramount for its effective and reproducible use in aqueous cell culture environments.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the solubilization, preparation of stock and working solutions, and application of N-(2,4-dimethylphenyl)cyclohexanecarboxamide in cell culture experiments. The protocols herein are designed to ensure scientific integrity, minimize solvent-induced artifacts, and provide a solid foundation for investigating the compound's biological effects.

Physicochemical Properties and Solubility Considerations

A summary of the key physicochemical properties for N-(2,4-dimethylphenyl)cyclohexanecarboxamide is presented in Table 1. The high calculated LogP value indicates significant hydrophobicity, suggesting poor solubility in aqueous media and the necessity of an organic solvent for the preparation of a stock solution.

Table 1: Physicochemical Properties of N-(2,4-dimethylphenyl)cyclohexanecarboxamide

PropertyValueSource
Molecular Formula C₁₅H₂₁NOCalculated
Molecular Weight 231.34 g/mol Calculated
Calculated LogP 3.9ChemAxon
Predicted Water Solubility LowInferred from LogP
Recommended Solvent Dimethyl sulfoxide (DMSO)Industry Standard

Dimethyl sulfoxide (DMSO) is the recommended solvent for initial solubilization due to its broad solvating power for organic compounds.[3] However, it is crucial to be aware of the potential cytotoxic and biological effects of DMSO on cultured cells. For most cell lines, the final concentration of DMSO in the culture medium should not exceed 0.5% (v/v) to avoid significant toxicity, with a concentration of 0.1% or lower being preferable.[4]

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the steps for preparing a concentrated stock solution of N-(2,4-dimethylphenyl)cyclohexanecarboxamide, which can be stored for future use.

Materials:

  • N-(2,4-dimethylphenyl)cyclohexanecarboxamide powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Weighing the Compound: Accurately weigh a precise amount of N-(2,4-dimethylphenyl)cyclohexanecarboxamide powder (e.g., 2.31 mg) using an analytical balance in a sterile environment.

  • Solvent Addition: Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration. For 2.31 mg of the compound (MW = 231.34 g/mol ), this would be 1 mL of DMSO.

  • Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.

  • Sterilization (Optional but Recommended): If the initial materials were not sterile, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or amber glass vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol describes the dilution of the stock solution to final working concentrations in cell culture medium. A stepwise dilution is recommended to prevent precipitation of the hydrophobic compound.

Materials:

  • 10 mM stock solution of N-(2,4-dimethylphenyl)cyclohexanecarboxamide in DMSO

  • Pre-warmed (37°C) complete cell culture medium (containing serum, if applicable)

  • Sterile conical tubes or microcentrifuge tubes

  • Pipettes and sterile filter tips

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Intermediate Dilution: Prepare an intermediate dilution of the stock solution in pre-warmed complete cell culture medium. For example, to prepare a 100 µM working solution from a 10 mM stock, you can perform a 1:100 dilution (e.g., 10 µL of stock solution into 990 µL of medium).

  • Final Dilution: Add the desired volume of the intermediate dilution to your cell culture plates or flasks containing cells and medium to achieve the final target concentration. For instance, adding 10 µL of a 100 µM intermediate solution to 990 µL of medium in a well will result in a final concentration of 1 µM.

  • Solvent Control: It is imperative to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of the test compound used.

Diagram 1: Experimental Workflow for Solution Preparation

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_application Cell-Based Assay weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot & Store at -20°C dissolve->aliquot thaw Thaw Stock intermediate Intermediate Dilution in Warm Medium thaw->intermediate final_dilution Final Dilution in Cell Culture intermediate->final_dilution vehicle_control Vehicle Control (DMSO) treat_cells Treat Cells final_dilution->treat_cells

Caption: Workflow for preparing N-(2,4-dimethylphenyl)cyclohexanecarboxamide solutions.

Application in Cell-Based Assays: A Hypothetical Framework

Given the structural motifs of N-(2,4-dimethylphenyl)cyclohexanecarboxamide, it is plausible to hypothesize anti-inflammatory or antimicrobial activities. Below are outlines for cell-based assays to investigate these potential effects.

Anti-Inflammatory Activity Screening

Rationale: Many amide-containing compounds exhibit anti-inflammatory properties by modulating key signaling pathways such as NF-κB.[2] A common in vitro model for inflammation involves stimulating macrophages with lipopolysaccharide (LPS) to induce the production of pro-inflammatory cytokines.

Suggested Assay: Inhibition of LPS-induced cytokine production in RAW 264.7 murine macrophages.

Experimental Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of N-(2,4-dimethylphenyl)cyclohexanecarboxamide (e.g., 0.1, 1, 10 µM) for 1-2 hours. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for a defined period (e.g., 24 hours).

  • Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of a key pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6), using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: Determine the IC₅₀ value of the compound for the inhibition of cytokine production.

Diagram 2: Proposed Anti-Inflammatory Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Induces Transcription Compound N-(2,4-dimethylphenyl) cyclohexanecarboxamide Compound->IKK Potential Inhibition?

Caption: Potential inhibition of the NF-κB pathway by the test compound.

Antimicrobial Activity Screening

Rationale: The cyclohexanecarboxamide scaffold has been associated with antimicrobial activity.[2] A straightforward method to assess this is to measure the direct effect of the compound on bacterial growth.

Suggested Assay: Broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol:

  • Bacterial Culture: Grow a bacterial strain of interest (e.g., Staphylococcus aureus or Escherichia coli) to the mid-logarithmic phase.

  • Compound Dilution: Prepare a serial dilution of N-(2,4-dimethylphenyl)cyclohexanecarboxamide in sterile bacterial growth medium in a 96-well plate.

  • Inoculation: Inoculate each well with a standardized suspension of the bacteria.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Troubleshooting

  • Precipitation in Media: If the compound precipitates upon dilution in the cell culture medium, try a more gradual serial dilution. Ensure the medium is pre-warmed to 37°C. The presence of serum in the medium can also aid in solubilizing hydrophobic compounds.

  • Solvent Toxicity: If significant cell death is observed in the vehicle control, reduce the final DMSO concentration. It may be necessary to prepare a more concentrated stock solution to achieve the desired final compound concentration with a lower DMSO percentage.

  • Inconsistent Results: Ensure thorough mixing at each dilution step. Use fresh aliquots of the stock solution for each experiment to avoid degradation from repeated freeze-thaw cycles.

References

  • Cheméo. (n.d.). Chemical Properties of Cyclohexanecarboxamide (CAS 1122-56-1). [Link]

  • Emulate. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]

  • Meijer, K., et al. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. Food Chemistry. [Link]

  • Pulsus Group. (2018). Synthesis and biological importance of amide analogues. Journal of Pharmacology and Medicinal Chemistry. [Link]

  • PubMed Central. (2009). Synthesis, structural activity-relationships, and biological evaluation of novel amide-based allosteric binding site antagonists in NR1A/NR2B N-methyl-D-aspartate receptors. [Link]

  • PubMed. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology. [Link]

  • AntBio. (2026). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. [Link]

  • ASM Journals. (n.d.). A Novel High-Throughput Cell-Based Assay Aimed at Identifying Inhibitors of DNA Metabolism in Bacteria. [Link]

  • Microbiologics. (n.d.). Cell-Based Anti-Infective Assays. [Link]

  • Molecular Devices. (n.d.). Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay. [Link]

  • PubMed. (2010). Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. [Link]

  • PubMed Central. (n.d.). Amide Bond Activation of Biological Molecules. [Link]

  • PubMed Central. (n.d.). Synthesis and Characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide Derivatives: The Crystal Structure of N-(Naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide. [Link]

  • PubChem. (n.d.). Cyclohexanecarboxamide. [Link]

  • ResearchGate. (2025). A Live Bacterial Screening Assay for Membrane-Active Antimicrobial Compounds Using Imaging Fluorescence Correlation Spectroscopy. [Link]

  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry PAPER. [Link]

  • MDPI. (n.d.). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. [Link]

  • PubMed. (2022). A Whole-Cell Assay for Detection of Antibacterial Activity in Actinomycete Culture Supernatants. [Link]

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Application

Application Notes and Protocols for the Safe Handling and Storage of N-(2,4-dimethylphenyl)cyclohexanecarboxamide

Abstract: This document provides a comprehensive guide for the safe handling and storage of N-(2,4-dimethylphenyl)cyclohexanecarboxamide in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) fo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the safe handling and storage of N-(2,4-dimethylphenyl)cyclohexanecarboxamide in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these protocols are synthesized from data on structurally analogous chemicals, including various carboxamides and related aromatic compounds, in conjunction with established principles of laboratory safety. These guidelines are intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction and Scope

N-(2,4-dimethylphenyl)cyclohexanecarboxamide is a synthetic organic compound with potential applications in pharmaceutical research and development. As with any novel or sparsely documented chemical, a cautious and well-informed approach to its handling and storage is paramount to ensure personnel safety and experimental integrity. This guide outlines the presumed hazards, necessary precautions, and detailed protocols for the safe management of this compound within a laboratory environment. The recommendations herein are based on the chemical properties of the carboxamide functional group and the dimethylphenyl moiety.

Hazard Assessment and Chemical Profile

Due to the lack of specific toxicological data for N-(2,4-dimethylphenyl)cyclohexanecarboxamide, it is prudent to treat it as a potentially hazardous substance. The hazard assessment is based on data from structurally related compounds.

2.1. Inferred Physicochemical Properties

The following table summarizes the likely physical and chemical properties based on analogs like cyclohexanecarboxamide and N-(2,4-dimethylphenyl)formamide.

PropertyInferred Value/CharacteristicRationale/Source Analogy
Molecular Formula C₁₅H₂₁NOBased on chemical structure[1].
Molecular Weight 231.34 g/mol Based on chemical structure[1].
Appearance White to off-white solidTypical for similar organic amides[2].
Melting Point Expected to be in the range of similar solid amides (e.g., Cyclohexanecarboxamide: 186-188 °C)[2][3].Structural similarity to known solids.
Solubility Likely soluble in organic solvents; low water solubility.General characteristic of carboxamides with significant hydrocarbon structure.
Stability Stable under standard laboratory conditions[4].Amide bonds are generally stable. Avoid strong acids, bases, and oxidizing agents[2].

2.2. Potential Hazards

Based on safety data for related compounds, the following hazards should be anticipated:

  • Skin and Eye Irritation: Direct contact may cause irritation. Similar carboxamide compounds are classified as skin and eye irritants[3][5][6].

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract[5][6].

  • Toxicity: The N-(2,4-dimethylphenyl) group is present in some compounds with noted toxicity. For instance, N-(2,4-Dimethylphenyl)formamide is classified as toxic if swallowed, in contact with skin, or if inhaled[7]. Therefore, a conservative approach assuming potential toxicity is warranted.

  • Environmental Hazards: Some related aromatic compounds are harmful to aquatic life[7][8]. Proper disposal is crucial.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling N-(2,4-dimethylphenyl)cyclohexanecarboxamide to minimize exposure[9].

PPE CategoryItemSpecifications & Use
Eye Protection Safety Goggles with Side-ShieldsMust be worn at all times to protect against splashes or airborne particles. A face shield should be used in addition when there is a significant risk of splashing[10].
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves before use and change them immediately if contaminated[9][11].
Body Protection Laboratory CoatA fully buttoned lab coat should be worn to protect skin and personal clothing[9].
Respiratory Protection NIOSH-Approved RespiratorTo be used in a well-ventilated area. If dust or aerosols are likely to be generated, a respirator is necessary[10].

Safe Handling Protocols

Adherence to the following protocols is essential for minimizing risk during the handling of N-(2,4-dimethylphenyl)cyclohexanecarboxamide.

4.1. General Handling

  • Work in a Ventilated Area: All manipulations should be performed in a certified chemical fume hood to minimize inhalation exposure[11][12].

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing[2][13].

  • Minimize Dust Generation: Handle the solid material carefully to avoid creating dust. If weighing, do so in a ventilated enclosure[13].

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory[5][8]. Do not eat, drink, or smoke in the laboratory[8].

4.2. Experimental Workflow

The following diagram illustrates a safe workflow for handling N-(2,4-dimethylphenyl)cyclohexanecarboxamide.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials weigh Weigh Compound in Ventilated Enclosure prep_materials->weigh Proceed to Handling dissolve Dissolve/Use in Reaction in Fume Hood weigh->dissolve decontaminate Decontaminate Glassware and Surfaces dissolve->decontaminate After Experiment dispose Dispose of Waste in Designated Container decontaminate->dispose remove_ppe Remove and Dispose of/Clean PPE dispose->remove_ppe

Caption: Safe handling workflow for N-(2,4-dimethylphenyl)cyclohexanecarboxamide.

Storage Requirements

Proper storage is crucial for maintaining the chemical's integrity and preventing accidental exposure.

  • Container: Store in a tightly closed, properly labeled container[11][13][14].

  • Location: Keep in a cool, dry, and well-ventilated area[2][14][15].

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases[2][5].

  • Segregation: Store with other non-volatile organic solids. Do not store with incompatible chemicals[16].

Emergency Procedures

Be prepared for accidental exposures or spills[10][16].

6.1. First-Aid Measures

Exposure RouteFirst-Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[5][6].
Skin Contact Remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists[5][6].
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention[5][13].
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth and give 2-4 cupfuls of water. Seek immediate medical attention[13].

6.2. Spill Response

The following flowchart outlines the appropriate response to a spill.

G spill Spill Occurs evacuate Evacuate Immediate Area & Alert Others spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain the Spill (if safe to do so) ppe->contain cleanup_solid For Solid: Gently Sweep or Vacuum into a Labeled Waste Container contain->cleanup_solid cleanup_liquid For Solution: Absorb with Inert Material contain->cleanup_liquid decontaminate Decontaminate the Spill Area cleanup_solid->decontaminate cleanup_liquid->decontaminate dispose Dispose of Waste According to Institutional Protocols decontaminate->dispose report Report the Incident dispose->report

Caption: Spill response protocol.

Waste Disposal

All waste containing N-(2,4-dimethylphenyl)cyclohexanecarboxamide should be treated as hazardous.

  • Containers: Collect waste in a designated, labeled, and sealed container[11].

  • Disposal: Dispose of chemical waste through your institution's environmental health and safety office. Do not dispose of it down the drain or in the regular trash[5][11].

Conclusion

The safe handling and storage of N-(2,4-dimethylphenyl)cyclohexanecarboxamide require a proactive and cautious approach. By adhering to the protocols outlined in this guide, which are based on the known properties of similar chemical structures and general laboratory safety principles, researchers can minimize risks and maintain a safe working environment. It is imperative to consult your institution's Chemical Hygiene Plan and safety officers for any additional specific requirements[17].

References

  • Handling DMF Safely: A Guide to Storage, Transport, and Exposure Limits. (2025, May 29).
  • Cyclohexanecarboxamide, 4-(2,4-dimethylphenyl)-1-methyl-. PubChem.
  • SAFETY DATA SHEET - Fisher Scientific. (2009, October 12).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 7).
  • SAFETY DATA SHEET - Fisher Scientific.
  • N-(2,4-Dimethylphenyl)cyclohexanecarboxamide. BLDpharm.
  • Safety data sheet - CPAChem.
  • SAFETY DATA SHEET. (2025, September 19).
  • Chemical Safety Data Sheet MSDS / SDS - N-2,4-DIMETHYLPHENYL-N'-METHYLFORMAMIDINE - ChemicalBook. (2025, October 25).
  • Safety data sheet - CPAChem. (2023, February 2).
  • Cyclohexanecarboxamide - Safety Data Sheet - ChemicalBook.
  • Material Safety Data Sheet - Cyclohexane Carboxamide, 97% - Cole-Parmer. (2005, October 3).
  • Cyclohexanecarboxamide, N-(2-amino-2-methylpropyl)- Safety Data Sheets(SDS) lookchem.
  • Cyclohexanamide - ChemBK. (2024, April 10).
  • Chemical Properties of Cyclohexanecarboxamide (CAS 1122-56-1) - Cheméo.
  • Cyclohexanecarboxamide, 1-amino-N,3-dimethyl-N-pentyl- Properties. (2025, October 15).
  • Essential Safety and Handling of Lipoamide for Laboratory Professionals - Benchchem.
  • LABORATORY SAFETY MANUAL | Auburn University.
  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH.
  • College Of Science and Mathematics Laboratory Safety Manual - Montclair State University.
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Method

Application Notes and Protocols for High-Throughput Screening of N-(2,4-dimethylphenyl)cyclohexanecarboxamide

Authored by: A Senior Application Scientist Introduction: Identifying Novel Modulators of Chemokine Receptor CXCR4 The C-X-C chemokine receptor type 4 (CXCR4) is a G protein-coupled receptor (GPCR) that plays a pivotal r...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: Identifying Novel Modulators of Chemokine Receptor CXCR4

The C-X-C chemokine receptor type 4 (CXCR4) is a G protein-coupled receptor (GPCR) that plays a pivotal role in various physiological and pathological processes, including immune cell trafficking, hematopoiesis, and cancer metastasis.[1][2] Its involvement in disease has made it a prime target for therapeutic intervention. High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify novel modulators of therapeutic targets.[3][4][5][6][7] This document provides a detailed guide for the use of N-(2,4-dimethylphenyl)cyclohexanecarboxamide in a high-throughput screening campaign aimed at identifying competitive antagonists of the CXCR4 receptor.

N-(2,4-dimethylphenyl)cyclohexanecarboxamide represents a chemical scaffold with potential for development into a potent and selective CXCR4 antagonist. Its structural features suggest it may interact with the ligand-binding pocket of the receptor. To assess its activity and that of similar compounds, a robust and miniaturized HTS assay is required. This application note details the development and implementation of a fluorescence polarization (FP) based competitive binding assay.[8][9][10] FP is a homogenous assay format well-suited for HTS, as it eliminates the need for wash steps and is less prone to certain types of interference.[9][10] The principle of this assay relies on the change in the rotational speed of a fluorescently labeled ligand (tracer) when it binds to the much larger receptor protein. A small, unbound tracer tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the receptor, its tumbling is slowed, leading to a high polarization signal. A test compound that competes with the tracer for binding to the receptor will displace the tracer, causing a decrease in fluorescence polarization.[9][11]

Principle of the Fluorescence Polarization Competitive Binding Assay

FP_Principle cluster_0 High Polarization Signal cluster_1 Low Polarization Signal Receptor CXCR4 Receptor (Large Molecule) Tracer_bound {Fluorescent Tracer | (Small Molecule)} Receptor->Tracer_bound Binding Complex Receptor-Tracer Complex Displacement Displacement Complex->Displacement Addition of Test Compound Receptor_free CXCR4 Receptor (Large Molecule) Tracer_unbound {Fluorescent Tracer | (Small Molecule)} Compound {N-(2,4-dimethylphenyl)cyclohexanecarboxamide | (Test Compound)} Compound->Receptor_free Competitive Binding

Caption: Principle of the FP-based competitive binding assay.

Materials and Reagents

  • CXCR4 Receptor: Purified, soluble CXCR4 receptor preparation.

  • Fluorescent Tracer: A high-affinity fluorescently labeled ligand for CXCR4 (e.g., a derivative of a known antagonist conjugated to a fluorophore like TAMRA).

  • Test Compound: N-(2,4-dimethylphenyl)cyclohexanecarboxamide, dissolved in 100% DMSO to create a stock solution (e.g., 10 mM).

  • Assay Buffer: Phosphate-buffered saline (pH 7.4) with 0.01% (v/v) Tween-20 and 0.1% (w/v) bovine serum albumin.

  • Control Compounds:

    • Positive Control: A known, potent unlabeled CXCR4 antagonist (e.g., AMD3100).

    • Negative Control: 100% DMSO.

  • Microplates: 384-well, low-volume, non-binding black microplates.

  • Instrumentation:

    • A microplate reader capable of measuring fluorescence polarization.

    • Automated liquid handling systems for dispensing reagents.[4]

Experimental Protocols

PART 1: Assay Development and Optimization

Before initiating a large-scale screen, it is crucial to optimize the assay conditions to ensure robustness and sensitivity.[12][13][14]

1.1. Determination of Optimal Fluorescent Tracer Concentration:

  • Prepare a serial dilution of the fluorescent tracer in assay buffer.

  • Dispense the tracer dilutions into a 384-well plate.

  • Measure the fluorescence intensity and polarization of each concentration.

  • Select the lowest tracer concentration that provides a stable and robust fluorescence signal (typically at least 3-fold above the buffer background) and a low, stable polarization value.[14]

1.2. Receptor Titration and Determination of Assay Window:

  • Using the optimized tracer concentration, perform a serial dilution of the CXCR4 receptor in assay buffer.

  • Add the receptor dilutions to the wells containing the tracer.

  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to reach binding equilibrium.

  • Measure the fluorescence polarization.

  • Plot the polarization signal (in millipolarization units, mP) against the receptor concentration.

  • The optimal receptor concentration is the one that yields approximately 80% of the maximum polarization signal, ensuring that there is scope for competitive displacement by a test compound.

  • The assay window is the difference between the maximum polarization (bound tracer) and the minimum polarization (free tracer). A larger assay window is desirable.

1.3. Z'-Factor Determination for Assay Robustness:

The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[12] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Prepare multiple wells (e.g., 16-24) of positive controls (tracer + receptor + known antagonist) and negative controls (tracer + receptor + DMSO).

  • Dispense the reagents into a 384-well plate according to the HTS protocol.

  • Incubate and read the plate as previously described.

  • Calculate the Z'-factor using the following formula:

    • Z' = 1 - ( (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| )

    • Where SD is the standard deviation and Mean is the average of the controls.

ParameterOptimized ValueAcceptance Criteria
Fluorescent Tracer Conc.1 nMSignal > 3x background
CXCR4 Receptor Conc.5 nM80% of max polarization
Assay Window (mP)> 100 mPMaximized
Z'-Factor0.75> 0.5

Table 1: Example of Optimized Assay Parameters.

PART 2: High-Throughput Screening Protocol (384-well format)
  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of the N-(2,4-dimethylphenyl)cyclohexanecarboxamide library compounds (at 10 mM in DMSO) into the 384-well assay plates. This results in a final assay concentration of 10 µM.

  • Reagent Preparation: Prepare a 2X solution of the CXCR4 receptor in assay buffer. Prepare a 2X solution of the fluorescent tracer in assay buffer.

  • Receptor Addition: Add 5 µL of the 2X CXCR4 receptor solution to each well of the assay plate containing the compounds.

  • Incubation: Incubate the plates at room temperature for 30 minutes to allow for compound-receptor interaction.

  • Tracer Addition: Add 5 µL of the 2X fluorescent tracer solution to each well. The final assay volume is 10 µL.

  • Final Incubation: Incubate the plates for 60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.

  • Plate Reading: Measure the fluorescence polarization using a plate reader with appropriate filters for the chosen fluorophore.

PART 3: Data Analysis and Hit Identification
  • Data Normalization: The raw fluorescence polarization data is normalized to the in-plate controls. The percent inhibition for each compound is calculated as follows:

    • % Inhibition = 100 * ( (mP_neg_control - mP_sample) / (mP_neg_control - mP_pos_control) )

  • Hit Selection: A "hit" is defined as a compound that exhibits a percent inhibition greater than a predefined threshold, typically 3 times the standard deviation of the negative controls or a fixed cutoff (e.g., >50% inhibition).[12]

PART 4: Hit Confirmation and Potency Determination
  • Re-testing: "Hits" identified in the primary screen are re-tested under the same assay conditions to confirm their activity and rule out false positives.[15]

  • Dose-Response Curves: Confirmed hits are then tested in a serial dilution format (e.g., 10-point dose-response) to determine their potency (IC50 value). The IC50 is the concentration of the compound that inhibits 50% of the tracer binding.

CompoundPrimary Screen (% Inhibition)Confirmed Hit?IC50 (µM)
N-(2,4-dimethylphenyl)cyclohexanecarboxamide65%Yes2.5
Analogue 112%No> 100
Analogue 272%Yes1.8

Table 2: Example of Hit Confirmation and Potency Data.

HTS Workflow Visualization

HTS_Workflow cluster_workflow High-Throughput Screening Workflow AssayDev Assay Development & Optimization (Z' > 0.5) PrimaryScreen Primary Screen (Single Concentration) AssayDev->PrimaryScreen HitID Hit Identification (% Inhibition > Threshold) PrimaryScreen->HitID HitConfirm Hit Confirmation (Re-test) HitID->HitConfirm DoseResponse Dose-Response & IC50 Determination HitConfirm->DoseResponse SAR Structure-Activity Relationship (SAR) DoseResponse->SAR LeadOp Lead Optimization SAR->LeadOp

Caption: A typical workflow for a high-throughput screening campaign.

Conclusion and Future Directions

This application note provides a comprehensive protocol for the use of N-(2,4-dimethylphenyl)cyclohexanecarboxamide in a high-throughput screening campaign to identify novel antagonists of the CXCR4 receptor. The described fluorescence polarization assay is a robust, reliable, and scalable method for screening large compound libraries.[9][10] Compounds identified as "hits" in this assay, such as N-(2,4-dimethylphenyl)cyclohexanecarboxamide, should be further characterized in secondary, orthogonal assays to confirm their mechanism of action and assess their functional activity (e.g., cell-based calcium mobilization or chemotaxis assays).[16][17] Subsequent lead optimization efforts will focus on improving the potency, selectivity, and pharmacokinetic properties of the most promising hit compounds.

References

  • - PubMed

  • - Celtarys

  • - eENZYME LLC

  • - Semantic Scholar

  • - Small Molecule Discovery Center (SMDC) - UCSF

  • - PMC

  • - National Center for Advancing Translational Sciences

  • - Cambridge MedChem Consulting

  • - nanomicrospheres

  • - Vipergen

  • - PMC

  • - Molecular Devices

  • - Sussex Drug Discovery Centre

  • - Infinix Bio

  • - Drug Discovery Pro

  • - ResearchGate

  • - BMG LABTECH

  • - Lab Manager

  • - BellBrook Labs

  • - Liverpool School of Tropical Medicine

  • - MDPI

  • - ChemRxiv

  • - PubChem

  • - PMC

  • - PubChem

  • - PMC

  • - PMC

  • - ResearchGate

  • - Selleck Chemicals

  • - ResearchGate

  • - MDPI

  • - Technology Networks

  • - MDPI

  • - NIST WebBook

  • - ResearchGate

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N-(2,4-dimethylphenyl)cyclohexanecarboxamide Synthesis

Executive Summary & Core Challenge You are attempting to synthesize N-(2,4-dimethylphenyl)cyclohexanecarboxamide . While this appears to be a standard amide coupling, the specific challenge lies in the steric hindrance p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

You are attempting to synthesize N-(2,4-dimethylphenyl)cyclohexanecarboxamide . While this appears to be a standard amide coupling, the specific challenge lies in the steric hindrance provided by the ortho-methyl group on the 2,4-dimethylaniline (2,4-xylidine) ring.[1]

This ortho-substitution reduces the nucleophilicity of the amine, often resulting in:

  • Incomplete conversion (stalled reaction).

  • Competitive hydrolysis of the acid chloride (if moisture is present).[1]

  • Colored impurities (oxidation of unreacted aniline).[2][1]

This guide provides two validated protocols: the High-Throughput Acid Chloride Route (recommended for scale) and the Precision Coupling Route (recommended for screening).[1]

Critical Synthesis Pathways

Method A: The "Gold Standard" Acid Chloride Route

Best for: Gram-to-kilogram scale, high yield (>90%).[2][1]

The Logic: We utilize a nucleophilic catalyst (DMAP) to form a reactive N-acylpyridinium intermediate, which is more electrophilic than the acid chloride itself and less prone to steric rejection by the hindered aniline.[1]

Protocol Workflow
  • Activation:

    • Reagent A: Cyclohexanecarbonyl chloride (1.1 equiv).[2][1]

    • Reagent B: 2,4-Dimethylaniline (1.0 equiv).[2][1]

    • Base: Triethylamine (TEA) (1.5 equiv) or Pyridine (solvent/base).[2][1]

    • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv - Critical).[2]

    • Solvent: Dichloromethane (DCM) (Anhydrous).[2]

  • Execution:

    • Dissolve Reagent B , TEA , and DMAP in DCM under Nitrogen atmosphere. Cool to 0°C.[2][1]

    • Add Reagent A dropwise over 30 minutes.[2] Why? To prevent exotherm-driven side reactions.[2][1]

    • Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

    • QC Check: TLC (30% EtOAc/Hexane). If starting amine persists, heat to reflux (40°C) for 2 hours.[2][1]

  • Workup (The "Purification Lock"):

    • Acid Wash: Wash organic layer with 1M HCl (2x).[2][1] Crucial: This protonates unreacted 2,4-dimethylaniline, forcing it into the aqueous layer and preventing product discoloration.[1]

    • Base Wash: Wash with Sat. NaHCO₃ (removes unreacted acid/HCl).[2][1]

    • Dry/Concentrate: Dry over MgSO₄, filter, and rotovap to a solid.

Method B: The Coupling Agent Route (HATU/EDC)

Best for: Parallel synthesis, avoiding acid chlorides.[1]

The Logic: Standard EDC coupling may be too slow for ortho-substituted anilines.[2][1] We use HATU or EDC/HOAt , which generate highly reactive activated esters that react faster than the rate of epimerization or hydrolysis.[1]

Protocol Workflow
  • Dissolve Cyclohexanecarboxylic acid (1.0 equiv) in DMF.

  • Add HATU (1.1 equiv) and DIPEA (2.0 equiv).[2][1] Stir for 15 mins to activate.

  • Add 2,4-Dimethylaniline (1.0 equiv).[2][1]

  • Stir at 50°C for 12 hours. Note: Heat is often required to overcome the steric barrier of the ortho-methyl group.[1]

Troubleshooting Guide (Q&A)

Category: Yield & Conversion

Q: My yield is stuck at ~50%, and I see unreacted aniline on TLC. What is wrong? A: The ortho-methyl group is physically blocking the attack angle.

  • Fix 1 (Catalysis): Did you add DMAP? For acid chloride reactions with hindered amines, 10 mol% DMAP is mandatory to form the "super-active" acyl pyridinium species.[1]

  • Fix 2 (Temperature): Room temperature might be insufficient.[2][1] Reflux in DCM (40°C) or switch to DCE (80°C) to overcome the activation energy barrier.[1]

Q: I am using Schotten-Baumann conditions (Water/DCM + NaOH), but the yield is low. A: Hydrolysis is outcompeting amidation.

  • Mechanism: The acid chloride hydrolyzes in water faster than the hindered amine can attack it.[1]

  • Fix: Switch to anhydrous conditions (Method A above). If you must use aqueous conditions, increase the stirring speed to >1000 RPM (emulsion) and use a huge excess of acid chloride (2.0 equiv).[1]

Category: Purity & Appearance[1][2]

Q: The product is a purple/brown sticky solid.[1] It should be white. A: This is "Aniline Black" formation.[2][1] 2,4-dimethylaniline oxidizes rapidly in air if left in the product.[2][1]

  • Fix: Your acid wash was insufficient. Re-dissolve the crude in EtOAc and wash vigorously with 1M HCl (pH < 2) three times. The amine salt is water-soluble; the amide is not.[1]

Q: I cannot get the product to crystallize; it remains an oil. A: Impurities (specifically cyclohexanecarboxylic acid) prevent crystal lattice formation.[1]

  • Fix: Recrystallization.[2][1][3][4][5]

    • Solvent System: Dissolve in minimal hot Ethanol , then add warm Water dropwise until cloudy.[2] Cool slowly.

    • Alternative: Hot Hexane (or Heptane) with a drop of EtOAc.[2][1]

Data & Visualization

Solvent & Base Optimization Matrix
Solvent SystemBaseCatalystTempYield (Isolated)Notes
DCM (Anhydrous) TEA DMAP (10%) Reflux 94% Recommended.[2] Fast & Clean.
DCM (Anhydrous)TEANoneRT65%Slow conversion due to sterics.[2]
THF/Water (1:[1]1)NaOHNoneRT45%High hydrolysis of acid chloride.[2][1]
DMFDIPEAHATU50°C88%Good yield, but DMF removal is tedious.[2][1]
Pathway Diagram: Mechanism & Troubleshooting

G cluster_0 Activation Phase cluster_1 Coupling Phase cluster_2 Failure Modes R1 Cyclohexanecarbonyl Chloride Inter N-Acylpyridinium Salt (Highly Reactive) R1->Inter + DMAP Hydrolysis Hydrolysis (Acid Impurity) R1->Hydrolysis + H2O (Moisture) Cat DMAP (Catalyst) TS Tetrahedral Intermediate Inter->TS + Amine Amine 2,4-Dimethylaniline (Sterically Hindered) Oxidation Aniline Oxidation (Purple Color) Amine->Oxidation Air/Time (If not washed) Product Target Amide (Crude) TS->Product - DMAP - HCl Decision QC: TLC Check Product->Decision Action1 Action: Acid Wash (1M HCl) Decision->Action1 Amine Present Action2 Action: Recrystallize (EtOH/H2O) Decision->Action2 Clean but Solid

Figure 1: Reaction logic flow for sterically hindered amide coupling, highlighting the catalytic role of DMAP and critical failure points (Hydrolysis/Oxidation).

References

  • Montalbetti, C. A., & Falque, V. (2005).[2][1] Amide bond formation and peptide coupling.[2][1][6] Tetrahedron, 61(46), 10827-10852.[2][1] [1]

  • Valeur, E., & Bradley, M. (2009).[2][1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[2][1] [1]

  • BenchChem Technical Repository. (2025).[2][1] Troubleshooting guide for the Schotten-Baumann reaction.

  • Organic Chemistry Portal. (n.d.).[2][1] Schotten-Baumann Reaction.

  • Patterson, J. W. (n.d.).[2][1] Standard Operating Procedures for Amide Coupling with Hindered Anilines. University of Rochester, Department of Chemistry.[1]

Sources

Optimization

"purification of N-(2,4-dimethylphenyl)cyclohexanecarboxamide from reaction byproducts"

Subject: Purification of N-(2,4-dimethylphenyl)cyclohexanecarboxamide Status: Open Assigned Specialist: Senior Application Scientist[1][2][3] User Guide Overview Welcome to the technical support hub for N-(2,4-dimethylph...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Purification of N-(2,4-dimethylphenyl)cyclohexanecarboxamide Status: Open Assigned Specialist: Senior Application Scientist[1][2][3]

User Guide Overview

Welcome to the technical support hub for N-(2,4-dimethylphenyl)cyclohexanecarboxamide . This guide treats your purification process as a debugging workflow. We do not just list steps; we isolate the chemical variables (pKa, solubility, lipophilicity) that cause purification failures.

Target Molecule Profile:

  • Compound: N-(2,4-dimethylphenyl)cyclohexanecarboxamide[1][2]

  • Nature: Lipophilic neutral amide.[1][2][3][4]

  • Key Impurities:

    • 2,4-Dimethylaniline (Starting Material): Weak base, oxidation-prone (causes pink/brown discoloration).[1][2][3][4]

    • Cyclohexanecarboxylic Acid (Starting Material): Weak acid, distinct "rancid/cheesy" odor.[1][2][3][4]

Module 1: The "Dirty" Workup (Chemical Filtration)[1]

User Issue: "My crude product smells like dirty socks and has a brown tint." Diagnosis: Incomplete removal of starting materials. The "dirty socks" smell is cyclohexanecarboxylic acid; the brown tint is oxidized aniline.[2]

The "Sandwich" Extraction Protocol

You cannot rely on a single wash.[1][2][3] You must use the "Sandwich" method to exploit the pKa differences between your neutral product and the acidic/basic impurities.[2]

The Logic (pKa Data):

  • Amine Impurity (pKa ~5.0): Needs pH < 3 to fully protonate into a water-soluble salt.[1][2]

  • Acid Impurity (pKa ~4.9): Needs pH > 8 to fully deprotonate into a water-soluble carboxylate.[1][2]

  • Amide Product (Neutral): Remains in the organic layer at all pH levels.[1][2]

Step-by-Step Protocol:

  • Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Avoid ether if possible, as it holds onto water.[1][3][4]

  • Acid Wash (Removes Aniline):

    • Wash 2x with 1M HCl .[1][2][3][4]

    • Mechanism:[1][2][3][4][5] Converts 2,4-dimethylaniline

      
       2,4-dimethylanilinium chloride (Water Soluble).[1][2][3][4]
      
    • Visual Check: The aqueous layer may turn pink/brown (removing oxidized amine).[2]

  • Base Wash (Removes Acid):

    • Wash 2x with Saturated NaHCO₃ (Sodium Bicarbonate).[1][2][3]

    • Mechanism:[1][2][3][4][5] Converts cyclohexanecarboxylic acid

      
       Sodium cyclohexanecarboxylate (Water Soluble).[2][3]
      
    • Warning: Vent frequently.[1][2][3][4] Acid + Bicarbonate = CO₂ gas.[1][2][3][4]

  • The Polish:

    • Wash 1x with Brine (Saturated NaCl) to remove trapped water.[1][2][3]

    • Dry over Anhydrous Na₂SO₄ (Sodium Sulfate).[1][2][3][6]

    • Filter and concentrate.

Visualization: Extraction Decision Tree

ExtractionLogic Start Crude Reaction Mixture Solvent Dissolve in EtOAc/DCM Start->Solvent AcidWash Wash with 1M HCl (pH < 1) Solvent->AcidWash OrgLayer1 Organic Layer (Product + Acid) AcidWash->OrgLayer1 Retains Neutral & Acid AqLayer1 Aqueous Layer (Anilinium Salt) AcidWash->AqLayer1 Removes Amine BaseWash Wash with Sat. NaHCO3 (pH ~9) OrgLayer2 Organic Layer (Pure Neutral Product) BaseWash->OrgLayer2 Retains Product AqLayer2 Aqueous Layer (Carboxylate Salt) BaseWash->AqLayer2 Removes Acid OrgLayer1->BaseWash

Caption: Figure 1. Chemo-selective extraction workflow utilizing pKa differences to isolate neutral amide.

Module 2: Recrystallization (Physical Filtration)[1]

User Issue: "My product is oiling out instead of crystallizing." Diagnosis: This is common for cyclohexyl amides due to high lipophilicity and conformational flexibility.[1][2][3] The melting point is likely suppressed by impurities.[1][2][3]

Troubleshooting "Oiling Out"

If your product forms a gummy oil at the bottom of the flask, your solvent system is too polar or the solution is too concentrated.

Recommended Solvent Systems:

Solvent System Ratio (v/v) Application Logic
Ethanol / Water Variable Primary Choice Dissolve in hot EtOH.[1][2] Add hot water until turbid. Cool slowly. Water acts as the anti-solvent.[2][3]
EtOAc / Hexanes 1:4 to 1:10 Alternative Good for very lipophilic amides.[1][2][3][4] Dissolve in min. hot EtOAc, add Hexanes.

| Acetonitrile | 100% | High Purity | Dissolve in boiling MeCN.[1][2][3][4] Cool to -20°C. |

Protocol for Oiling Out:

  • Re-dissolve: Heat the mixture until the oil fully dissolves (add a small amount of the "good" solvent, e.g., Ethanol).[3][4]

  • Seed: If you have any solid crystals from a previous batch, add a speck at roughly 40°C.

  • Scratch: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface.[1][2] This creates nucleation sites.[1][2][3][4]

  • Slow Cool: Wrap the flask in a towel to cool it to room temperature over 2-3 hours. Rapid cooling = Oil.[1][2][3][4]

Visualization: Crystallization Phase Logic

Recrystallization State1 Crude Solid Heat Dissolve in Hot Solvent (e.g., EtOH) State1->Heat Check Is it Clear? Heat->Check Check->Heat No (Add more solvent) AddAnti Add Anti-solvent (Water) Dropwise until Turbid Check->AddAnti Yes Cool Slow Cool to RT AddAnti->Cool Result1 Crystals Cool->Result1 Result2 Oiling Out Cool->Result2 Fix Reheat & Add More Solvent Result2->Fix Rescue Fix->Cool

Caption: Figure 2. Decision loop for recrystallization and rescuing "oiled out" products.

Module 3: Advanced Purification (Chromatography)

User Issue: "Recrystallization failed. I need to run a column." Diagnosis: The impurities are too similar in solubility to the product.

TLC Guide:

  • Stationary Phase: Silica Gel 60.[1][2][3][4]

  • Mobile Phase: Hexanes : Ethyl Acetate.[1][2][3][4][7]

  • Target Rf: 0.3 - 0.4.

  • Visualization: UV (254 nm) is primary.[1][2][3] Use Phosphomolybdic Acid (PMA) stain if the cyclohexyl ring makes UV detection weak (though the dimethylphenyl group should be UV active).

Recommended Gradient: Start with 100% Hexanes to elute non-polar impurities, then ramp to 20% EtOAc / 80% Hexanes .[1][2][3][4] The amide usually elutes between 15-25% EtOAc.[1][2]

Module 4: Analytical Validation

User Question: "How do I prove it's pure?"

TestExpected ResultTechnical Note
1H NMR Distinct singlets for Methyl groups (2.1-2.3 ppm).[1][2]Look for "ghost" peaks at 7.0-7.5 ppm (residual aniline) or broad singlets >10 ppm (residual acid).[1][2]
Melting Point Sharp range (< 2°C).[1][2][3]Broad range = Impure. Compare to literature (approx 100-150°C range for similar amides).[1][2]
LC-MS Single peak, Mass = [M+H]+Check for M+128 (Acid impurity) or M+121 (Amine impurity).[1][2][3][4]

References

  • Vogel, A. I. (1989).[1][2][3][4] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2][3] Longman Scientific & Technical.[1][2][3][4] (Standard protocols for Schotten-Baumann and amide workups).

  • PubChem. (n.d.).[1][2][3][4] 2,4-Dimethylaniline (Compound Summary).[1][2][3][4][8][9][10] National Library of Medicine.[1][2][3][4] Retrieved from [Link]

  • PubChem. (n.d.).[1][2][3][4] Cyclohexanecarboxylic acid (Compound Summary).[1][2][3][11][12] National Library of Medicine.[1][2][3][4] Retrieved from [Link][2]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[3][4] Organic Chemistry (2nd ed.).[1][2][3] Oxford University Press.[1][2][3][4] (Mechanistic grounding for acid/base extraction).[2][3]

Sources

Troubleshooting

"mitigating off-target effects of N-(2,4-dimethylphenyl)cyclohexanecarboxamide in assays"

A Case Study Approach with N-(2,4-dimethylphenyl)cyclohexanecarboxamide Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with...

Author: BenchChem Technical Support Team. Date: February 2026

A Case Study Approach with N-(2,4-dimethylphenyl)cyclohexanecarboxamide

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with novel small molecules, using N-(2,4-dimethylphenyl)cyclohexanecarboxamide as a representative example of a compound in early-stage investigation. Off-target effects are a primary cause of misleading experimental results and a major reason for the failure of drug candidates in preclinical and clinical trials.[1][2] This resource provides a structured approach to proactively identify, understand, and mitigate these unintended interactions.

Frequently Asked Questions (FAQs)

This section addresses high-level questions about the nature of off-target effects and the overall strategy for their mitigation.

Q1: What are off-target effects and why are they a critical concern?

A1: Off-target effects occur when a small molecule inhibitor binds to and alters the activity of proteins or other biomolecules other than its intended biological target.[1][3] These unintended interactions are a major concern for several reasons:

  • Unforeseen Toxicity: Interactions with unintended targets can cause cell death or other toxic effects unrelated to the inhibition of the primary target.[1][3]

  • Lack of Translatability: Promising results in a specific assay may not translate to more complex biological systems or clinical settings if the efficacy is due to off-target effects.[3]

Q2: I am in the early stages of assay development. How can I proactively minimize off-target effects?

A2: Proactively minimizing off-target effects begins with rigorous experimental design from the outset.[3] Key strategies include:

  • Use the Lowest Effective Concentration: Always perform a full dose-response curve to identify the lowest possible concentration of the inhibitor that produces the desired on-target effect.[3] This minimizes the risk of engaging lower-affinity off-targets, which typically occurs at higher concentrations.[3]

  • Employ Appropriate Controls: The use of a negative control, such as a close chemical analog of your compound that is inactive against the intended target, is crucial.[3][4] This helps differentiate effects caused by the specific target interaction from those related to the chemical scaffold itself.

  • Test in Multiple Systems: If possible, test the compound in multiple cell lines or under different assay conditions.[3] This can help distinguish between general, non-specific effects and those specific to a particular cellular context.[3]

Q3: What is the difference between a biochemical and a cell-based assay, and how does this relate to off-target effects?

A3: Biochemical and cell-based assays provide different, complementary information and are both essential in drug discovery.[5][6]

  • Biochemical Assays are performed in a controlled, cell-free environment, often using purified proteins.[6][7] They are excellent for determining if a compound directly interacts with its target and for quantifying its potency (e.g., IC50 or Ki).[4] However, they provide no information about how the compound will behave in a living system.

  • Cell-Based Assays measure the compound's effect within a living cell.[6] These assays provide crucial insights into aspects like cell permeability, stability, and potential cytotoxicity.[5][6] A discrepancy between biochemical and cellular activity is often the first red flag for potential issues, including off-target effects or poor drug-like properties.[3]

Q4: What role do computational (in silico) methods play in predicting off-target interactions?

A4: Computational, or in silico, approaches are powerful tools for predicting potential off-target interactions early in the discovery process, helping to prioritize experimental resources.[1][8] These methods use algorithms to screen a compound's chemical structure against large databases of protein targets.[3][8] By identifying proteins with similar binding pockets to the intended target, these tools can generate a list of potential off-targets for subsequent experimental validation.[8][9]

Troubleshooting Guide: Addressing Common Experimental Issues

This guide provides a systematic, question-driven approach to troubleshoot common problems that may indicate off-target activity.

Troubleshooting_Workflow

Issue 1: My compound shows potent activity in my biochemical assay, but has a much weaker or different effect in my cell-based assay.

  • Possible Cause 1: Poor Cellular Permeability or Efflux. The compound may not be efficiently crossing the cell membrane to reach its intracellular target, or it may be actively removed by efflux pumps.

  • Troubleshooting Steps:

    • Quantify Intracellular Compound Concentration: Use techniques like LC-MS/MS to measure the amount of compound that is actually inside the cells. A low intracellular concentration compared to the media concentration is a strong indicator of permeability or efflux issues.[10]

    • Assess Cell Viability: Run a cytotoxicity assay (e.g., CellTiter-Glo® or MTT) in parallel. High toxicity at concentrations required for target engagement can mask the on-target phenotype.[11]

    • Use Efflux Pump Inhibitors: If efflux is suspected, co-incubate your compound with known broad-spectrum efflux pump inhibitors to see if cellular activity is restored.

Issue 2: I'm observing an unexpected phenotype that is inconsistent with the known function of the primary target.

  • Possible Cause: Off-Target Engagement. This is the classic sign that your compound is interacting with one or more unintended proteins, leading to the observed phenotype.[3]

  • Troubleshooting Steps:

    • Confirm Target Engagement: First, confirm that your compound is actually engaging its intended target in the cellular context at the concentrations used. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this (See Protocol 2).[1]

    • Use an Inactive Analog Control (See Protocol 3): Synthesize or obtain a structurally similar molecule that lacks activity against your primary target. If this inactive analog fails to produce the unexpected phenotype, it strongly suggests the phenotype is caused by an off-target interaction of your active compound.[4]

    • Use an Orthogonal Probe (See Protocol 4): Find a compound with a different chemical scaffold that is known to inhibit the same primary target. If this orthogonal probe produces the expected on-target effect without causing the unexpected phenotype, this provides further evidence that the original compound's effect is due to off-targeting.[4]

Issue 3: I'm observing high levels of cytotoxicity at the same concentrations where I see on-target inhibition.

  • Possible Cause: On-Target Toxicity vs. Off-Target Toxicity. The observed cell death could be a direct result of inhibiting the primary target, or it could be an unrelated off-target effect.

  • Troubleshooting Steps:

    • Check Compound Solubility: Ensure the compound is fully soluble in the assay media. Compound precipitation can cause non-specific cytotoxicity. Always include a vehicle-only control.[3]

    • Employ a Target Knockdown/Knockout System: Use siRNA, shRNA, or CRISPR to reduce the expression of the primary target. If the cells with reduced target expression are resistant to the compound's cytotoxic effects, it suggests the toxicity is on-target. If they still die, the toxicity is likely due to an off-target mechanism.

    • Perform a Kinase Panel Screen: If the compound is a suspected kinase inhibitor, profiling it against a broad panel of kinases is a standard method to identify unintended targets and assess selectivity.[3]

Control Type Purpose Interpretation
Vehicle Control To control for effects of the compound's solvent (e.g., DMSO).Any observed effect is due to the solvent, not the compound.
Inactive Analog To control for effects of the chemical scaffold, independent of primary target binding.[4]If the analog does not produce the effect, the effect is likely specific to the active compound's interactions.
Orthogonal Probe To confirm that inhibiting the primary target produces a specific phenotype, using a structurally different molecule.[4]If the orthogonal probe produces a similar phenotype, it increases confidence that the effect is on-target.
Positive Control A known activator or inhibitor of the pathway to ensure the assay is working as expected.[4]Confirms assay responsiveness and validity.
Key Experimental Protocols

Here are detailed methodologies for crucial experiments in validating on-target activity and identifying off-target effects.

Protocol 1: Determining the Optimal Assay Concentration (Dose-Response Curve)

Objective: To determine the lowest concentration of N-(2,4-dimethylphenyl)cyclohexanecarboxamide that produces the maximal desired on-target effect (EC50/IC50).[3]

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) from this stock in assay media.

  • Assay Plate Preparation: Seed cells in a multi-well plate (e.g., 96-well) and allow them to adhere overnight.

  • Compound Addition: Add the diluted compound series to the wells. Include "vehicle-only" (media with the highest percentage of DMSO used) and "untreated" controls.

  • Incubation: Incubate the plate for the desired time period based on the assay endpoint.

  • Detection: Add the detection reagent and measure the signal (e.g., luminescence, fluorescence, absorbance) according to the assay manufacturer's protocol.

  • Data Analysis: Plot the signal against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 or EC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To directly confirm that N-(2,4-dimethylphenyl)cyclohexanecarboxamide binds to its intended target inside intact cells.

Methodology:

  • Cell Treatment: Treat cultured cells with the test compound at a relevant concentration (e.g., 10x IC50) and a vehicle control.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

  • Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (e.g., using liquid nitrogen and a warm water bath).

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein.

  • Detection: Analyze the supernatant (soluble fraction) by Western blot or another protein detection method (e.g., ELISA) using an antibody specific to the target protein.

  • Data Analysis: A positive result is a "shift" in the melting curve, where the target protein remains soluble at higher temperatures in the compound-treated samples compared to the vehicle control, indicating stabilization upon binding.

CETSA_Workflow

Protocol 3: Using a Structurally Related Inactive Control

Objective: To determine if an observed phenotype is due to the specific on-target activity of the compound or a non-specific effect of its chemical scaffold.

Methodology:

  • Control Selection: Obtain or synthesize a close chemical analog of N-(2,4-dimethylphenyl)cyclohexanecarboxamide that has been confirmed to be inactive against the primary target in a biochemical assay.

  • Experimental Setup: Design the cell-based experiment to include three arms:

    • Vehicle Control

    • Active Compound (at its effective concentration)

    • Inactive Analog (at the same concentration as the active compound)

  • Execution: Run the cellular assay and measure the phenotype of interest (e.g., gene expression, cell viability, signaling pathway activation).

  • Data Analysis:

    • Result A: If the Active Compound produces the phenotype but the Inactive Analog and Vehicle do not, it strongly suggests the effect is due to a specific interaction (either on-target or off-target).

    • Result B: If both the Active Compound and the Inactive Analog produce the phenotype, it suggests the effect is due to the chemical scaffold itself and is independent of the primary target.

Protocol 4: Orthogonal Assay Approach

Objective: To confirm an on-target phenotype using a chemically distinct molecule that modulates the same target.[11]

Methodology:

  • Probe Selection: Identify a well-characterized, potent, and selective inhibitor of your target that has a different chemical structure from N-(2,4-dimethylphenyl)cyclohexanecarboxamide.

  • Experimental Setup: Design the experiment to include:

    • Vehicle Control

    • Your test compound (e.g., N-(2,4-dimethylphenyl)cyclohexanecarboxamide)

    • The orthogonal probe

  • Execution: Perform the assay, ensuring that both compounds are used at concentrations relative to their respective potencies (e.g., 3x IC50).

  • Data Analysis:

    • If both your compound and the orthogonal probe produce the same phenotype, it significantly increases the confidence that the phenotype is a true consequence of inhibiting the intended target.[4]

    • If your compound produces a phenotype that the orthogonal probe does not, it is strong evidence of an off-target effect.[4]

References
  • Dotmatics. What is assay development?. [Link]

  • NorthEast BioLab. Assay Development: A Comprehensive Guide to Types, Processes, and Applications in Drug Discovery. [Link]

  • CRISPR Medicine News. Strategies to Avoid and Reduce Off-Target Effects. [Link]

  • PMC. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. [Link]

  • Technology Networks. Assay Development: Best Practices in Drug Discovery. (2024-01-24). [Link]

  • BellBrook Labs. Biochemical Assay Development: Strategies to Speed Up Research. (2025-11-11). [Link]

  • MDPI. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. [Link]

  • AZoLifeSciences. CRISPR-Cas9 Off-Target Effects: Challenges and Solutions. (2025-02-14). [Link]

  • PMC. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. [Link]

  • PubMed. Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing. [Link]

  • PMC. Method for Identifying Small Molecule Inhibitors of the Protein-protein Interaction Between HCN1 and TRIP8b. [Link]

  • YouTube. Identifying Small Molecule Inhibitors Of Protein-Protein Interaction-Preview. (2022-05-27). [Link]

  • Frontiers. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019-07-16). [Link]

  • EurekAlert!. Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals. (2018-09-10). [Link]

  • PubMed. Target cells for the cytotoxic effects of carcinogens in the murine small bowel. [Link]

  • Technology Networks. Understanding the implications of off-target binding for drug safety and development. [Link]

  • Frontiers. Off-target effects in CRISPR/Cas9 gene editing. [Link]

  • PMC. Cyclopentathiophene Carboxamide Derivatives as PAFR Antagonists for Treating Ocular Diseases, Allergies, and Inflammation-Related Disorders. (2022-05-19). [Link]

  • bioRxiv. Mapping cellular targets of covalent cancer drugs in the entire mammalian body. (2025-10-14). [Link]

  • PubMed. Discovery of N-(3,4-Dimethylphenyl)-4-(4-isobutyrylphenyl)-2,3,3a,4,5,9b-hexahydrofuro[3,2- c]quinoline-8-sulfonamide as a Potent Dual MDM2/XIAP Inhibitor. (2021-02-25). [Link]

  • PubMed. 1-piperazinyl]ethyl]-N-(2-nitrophenyl) cyclohexanecarboxamide: a novel pre- and postsynaptic 5-hydroxytryptamine(1A) receptor antagonist active on the lower urinary tract. [Link]

  • PMC. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. [Link]

  • PubMed. Off-target effects in CRISPR/Cas9 gene editing. (2023-03-09). [Link]

  • PubChem. N'-(2,4-dimethylphenyl)-N-methylformamidine. [Link]

  • PMC. Prediction of intracellular exposure bridges the gap between target- and cell-based drug discovery. (2017-07-12). [Link]

  • Hacker News. Mapping the off-target effects of every FDA-approved drug in existence. [Link]

  • Beyond Pesticides Daily News Blog. Study Identifies Developmental Effects from Neonicotinoid Insecticides that Harm Biodiversity. (2024-05-16). [Link]

  • MeSH Trace. View MeSH Trace. [Link]

Sources

Optimization

Technical Support Center: N-(2,4-dimethylphenyl)cyclohexanecarboxamide Reaction Scale-Up

Welcome to the technical support center for the synthesis and scale-up of N-(2,4-dimethylphenyl)cyclohexanecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of N-(2,4-dimethylphenyl)cyclohexanecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning this amide synthesis from the laboratory bench to larger-scale production. Here, we provide in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and practical experience.

I. Troubleshooting Guide: From Bench to Pilot Plant

This section addresses specific issues that may arise during the scale-up of the N-(2,4-dimethylphenyl)cyclohexanecarboxamide synthesis, a reaction typically achieved via the acylation of 2,4-dimethylaniline with cyclohexanecarbonyl chloride.

Issue 1: Uncontrolled Exotherm and Temperature Spikes During Acyl Chloride Addition

Q: We are observing a significant and often uncontrollable temperature increase upon adding cyclohexanecarbonyl chloride to our reactor containing 2,4-dimethylaniline, even with jacket cooling. What are the underlying causes and how can we mitigate this?

A: An initial temperature spike is a common and potentially hazardous issue in exothermic reactions like the Schotten-Baumann acylation.[1] This is fundamentally a problem of heat generation exceeding the rate of heat removal.[1]

Root Cause Analysis:

  • Rapid Reaction Kinetics: The reaction between an acyl chloride and an amine is typically very fast and highly exothermic.[2][3]

  • Scale-Up Thermal Dynamics: As reactor volume increases, the surface area-to-volume ratio decreases. This significantly reduces the efficiency of heat transfer through the reactor jacket, making it harder to control the temperature of a large batch compared to a lab-scale flask.[1]

  • Addition Rate: A high initial addition rate of the acyl chloride can trigger a reaction rate that overwhelms the cooling system's capacity.[1]

  • Inadequate Mixing: Poor mixing can create localized "hot spots" where the reaction proceeds much faster, leading to a sudden overall temperature increase when these hot spots are dispersed.[1]

Troubleshooting and Optimization Protocol:

  • Perform Calorimetric Studies: At a small scale, use Reaction Calorimetry (RC) or Differential Scanning Calorimetry (DSC) to accurately measure the heat of reaction and understand the kinetic profile. This data is crucial for modeling the thermal behavior at a larger scale.[1][4]

  • Optimize Reagent Addition Profile:

    • Implement a semi-batch process where the cyclohexanecarbonyl chloride is added slowly and controllably to the 2,4-dimethylaniline solution.[1]

    • Start with a very slow initial addition rate and consider a ramp-up profile, gradually increasing the rate as the reaction proceeds and the exotherm is managed.

  • Ensure Adequate Pre-Cooling: Verify that the reactor and its contents are fully cooled to the target starting temperature (e.g., 0-5 °C) before initiating the addition.[1]

  • Improve Mixing Efficiency:

    • Ensure the agitator design and speed are sufficient to maintain a homogenous mixture and prevent localized heating.

    • The position of the feed tube is also critical; it should be placed to ensure rapid dispersion of the incoming acyl chloride.

Issue 2: Low Yield and Formation of Impurities

Q: Our scaled-up reaction is resulting in a lower than expected yield of N-(2,4-dimethylphenyl)cyclohexanecarboxamide, and we are observing several unknown impurities by HPLC. What are the likely side reactions, and how can we improve the yield and purity?

A: Lower yields and impurity formation during scale-up often point to issues with moisture, reagent quality, or side reactions favored by the prolonged reaction times or higher temperatures that can occur in large batches.

Potential Side Reactions and Causes:

  • Hydrolysis of Acyl Chloride: Cyclohexanecarbonyl chloride is highly reactive and will readily hydrolyze in the presence of moisture to form cyclohexanecarboxylic acid.[3][5] This is a common issue when using solvents that have not been properly dried or when the reaction is not performed under an inert atmosphere.[6]

  • Diacylation of the Amine: While less common with secondary amides, it's possible under forcing conditions for the product amide to be further acylated, though this is sterically hindered. A more likely scenario is the reaction of the acyl chloride with any primary amine impurities.

  • Friedel-Crafts Acylation: The aromatic ring of 2,4-dimethylaniline or the product itself could potentially undergo Friedel-Crafts acylation, although this typically requires a Lewis acid catalyst.[7] However, localized high temperatures could promote this side reaction.

  • Reagent Purity: Impurities in the starting 2,4-dimethylaniline can lead to a variety of side products.

Troubleshooting and Optimization Protocol:

  • Strict Moisture Control:

    • Use anhydrous solvents.

    • Ensure all glassware and reactors are thoroughly dried before use.

    • Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[6]

  • Reagent Quality Control:

    • Use high-purity 2,4-dimethylaniline and cyclohexanecarbonyl chloride.

    • If necessary, distill the 2,4-dimethylaniline before use.

  • Base Selection and Stoichiometry:

    • In this acylation, a base is required to neutralize the HCl byproduct.[6] If HCl is not scavenged, it will protonate the 2,4-dimethylaniline, rendering it non-nucleophilic.[6]

    • You can use two equivalents of 2,4-dimethylaniline (one as the nucleophile, one as the base) or one equivalent of the aniline and at least one equivalent of a non-nucleophilic base like triethylamine or pyridine.[6]

  • Temperature Control: Maintain a low reaction temperature (e.g., 0-10 °C) to minimize side reactions.

Issue 3: Product Isolation and Purification Challenges

Q: We are having difficulty with the crystallization of N-(2,4-dimethylphenyl)cyclohexanecarboxamide at a large scale. The product is either oiling out or forming very fine crystals that are difficult to filter and wash. How can we optimize the crystallization process?

A: Crystallization is a critical step for achieving high purity and is often challenging to scale up. The choice of solvent, cooling rate, and seeding are key parameters.[8]

Troubleshooting and Optimization Protocol:

  • Solvent System Selection:

    • Amides can often be challenging to crystallize.[9] Experiment with a variety of solvent systems at the lab scale. Common choices include ethanol, isopropanol, ethyl acetate, or mixtures with heptane or hexanes.

    • The ideal solvent system is one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Controlled Cooling Profile:

    • Avoid crash cooling. A slow, controlled cooling rate is essential for the growth of large, well-defined crystals.

    • Develop a cooling profile with hold times at intermediate temperatures to allow for gradual crystal growth.

  • Seeding:

    • Seeding the solution with a small amount of pure N-(2,4-dimethylphenyl)cyclohexanecarboxamide crystals at the point of supersaturation can promote controlled crystal growth and prevent oiling out.

  • Anti-Solvent Addition:

    • Consider an anti-solvent crystallization. Dissolve the crude product in a good solvent at an elevated temperature and then slowly add an anti-solvent (a solvent in which the product is poorly soluble) to induce crystallization.

II. Frequently Asked Questions (FAQs)

Q1: What is the typical reaction mechanism for the formation of N-(2,4-dimethylphenyl)cyclohexanecarboxamide from cyclohexanecarbonyl chloride and 2,4-dimethylaniline?

A1: The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the 2,4-dimethylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the cyclohexanecarbonyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the amide bond.[3][5]

Reaction_Mechanism aniline 2,4-Dimethylaniline (Nucleophile) tetrahedral Tetrahedral Intermediate aniline->tetrahedral Nucleophilic Attack acyl_chloride Cyclohexanecarbonyl Chloride (Electrophile) acyl_chloride->tetrahedral product N-(2,4-dimethylphenyl)cyclohexanecarboxamide tetrahedral->product Collapse of Intermediate hcl HCl tetrahedral->hcl Elimination of Cl- and H+

Caption: Nucleophilic acyl substitution mechanism.

Q2: What are the key safety considerations when scaling up this reaction?

A2:

  • Exothermic Reaction: The primary hazard is the potential for a thermal runaway reaction due to the highly exothermic nature of the acylation.[1][4] Proper temperature control and monitoring are critical.

  • HCl Gas Evolution: The reaction produces hydrogen chloride (HCl) gas as a byproduct.[2] Large-scale reactions must be equipped with an appropriate scrubbing system to neutralize the acidic off-gases.

  • Reagent Handling: Cyclohexanecarbonyl chloride is corrosive and lachrymatory. 2,4-dimethylaniline is toxic. Both should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.

Q3: How does mixing impact the reaction at a larger scale?

A3: Mixing is a critical parameter in scale-up that can significantly affect reaction time, yield, and purity.[10]

  • Mass Transfer: Inadequate mixing can lead to poor mass transfer, where the reactants are not brought into contact efficiently.[10][11] This can slow down the reaction and promote the formation of byproducts.

  • Heat Transfer: As discussed earlier, poor mixing can lead to localized hot spots, increasing the risk of thermal runaway and side reactions.[1]

  • Homogeneity: Good mixing ensures that the concentration of reactants and the temperature are uniform throughout the reactor, leading to more consistent product quality.

Q4: Can alternative, "greener" solvents be used for this reaction?

A4: Yes, there is growing interest in replacing traditional volatile organic solvents. Recent research has shown that amide synthesis can be successfully carried out in more environmentally friendly media.

  • Aqueous Surfactant Solutions: The use of surfactants like TPGS-750-M in water can create micelles that act as microreactors, allowing the reaction to proceed efficiently in an aqueous medium.[11][12]

  • Bio-based Solvents: Solvents like Cyrene™, derived from cellulose, have been shown to be effective for amide synthesis from acyl chlorides and offer a more sustainable alternative to solvents like DMF and DCM.[13]

III. Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis (Illustrative)
  • To a stirred solution of 2,4-dimethylaniline (1.21 g, 10 mmol) and triethylamine (1.52 g, 15 mmol) in anhydrous dichloromethane (50 mL) at 0 °C under a nitrogen atmosphere, add a solution of cyclohexanecarbonyl chloride (1.47 g, 10 mmol) in anhydrous dichloromethane (10 mL) dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water (50 mL).

  • Separate the organic layer, wash with 1M HCl (2 x 25 mL), saturated NaHCO3 solution (2 x 25 mL), and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane).

Protocol 2: Scale-Up Troubleshooting Logic

Troubleshooting_Logic start Scale-Up Issue Encountered low_yield Low Yield / Impurities start->low_yield exotherm Uncontrolled Exotherm start->exotherm crystallization Crystallization Problems start->crystallization moisture Moisture in System? low_yield->moisture reagent_purity Reagent Purity Issues? low_yield->reagent_purity side_reactions Side Reactions? low_yield->side_reactions addition_rate Addition Rate Too Fast? exotherm->addition_rate mixing Inadequate Mixing? exotherm->mixing cooling Insufficient Cooling? exotherm->cooling solvent Suboptimal Solvent? crystallization->solvent cooling_rate Cooling Too Rapid? crystallization->cooling_rate seeding No Seeding? crystallization->seeding dry_system Use Anhydrous Conditions moisture->dry_system purify_reagents Purify/Analyze Reagents reagent_purity->purify_reagents optimize_temp Optimize Temperature side_reactions->optimize_temp slow_addition Slow Reagent Addition addition_rate->slow_addition improve_agitation Improve Agitation mixing->improve_agitation check_cooling Verify Cooling System cooling->check_cooling screen_solvents Screen Solvents solvent->screen_solvents control_cooling Controlled Cooling Profile cooling_rate->control_cooling use_seeds Implement Seeding seeding->use_seeds

Caption: Troubleshooting decision tree for scale-up.

IV. Data Summary

ParameterLaboratory Scale (e.g., 1L)Pilot Scale (e.g., 100L)Key Challenge in Scale-Up
Surface Area/Volume HighLowReduced heat transfer efficiency.
Mixing Generally efficientCan be inefficient; risk of dead zones.Ensuring homogeneity and heat distribution.
Heat Dissipation RapidSlowRisk of thermal runaway.[1]
Addition Time Short (minutes)Long (hours)Maintaining control over a longer period.
Isolation Evaporation/FiltrationCrystallization/CentrifugationAchieving consistent crystal form and purity.

V. References

  • Sustainable and Scalable Amidations in Water Using Continuous Slurry-Flow Technology. (2025). Vertex AI Search.

  • Diffusion Enhanced Amide Bond Formation on Solid Support. - ChemRxiv. ChemRxiv.

  • Calorimetric Approach and Simulation for Scale-Up of a Friedel−Crafts Reaction. (2025). ResearchGate.

  • Synthesis of cyclohexanecarboxamide derivatives useful as sensory agents in consumer products. Google Patents.

  • Technical Support Center: Managing Reaction Temperature for Large-Scale Synthesis. Benchchem.

  • Optimization of the acylation temperature continuous flow. ResearchGate.

  • Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. (2013). NIH.

  • (PDF) Synthesis and elucidation of structure of hydrazones derived from N-(2,4-dimethylphenyl)-3-oxobutanamide. (2025). ResearchGate.

  • An improved method of amide synthesis using acyl chlorides | Request PDF. ResearchGate.

  • MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi.

  • Purification: How To. Department of Chemistry : University of Rochester.

  • A green chemistry perspective on catalytic amide bond formation Abstract. UCL Discovery.

  • Microwave Mediated Acylation of Alcohols, Phenols and Thiophenols in Neat Acetic Anhydride. (2024). PMC.

  • Amide Synthesis. Fisher Scientific.

  • Synthesis of Heterocyclic Nitrogen Compounds using Cyclohexene Derivative with Various Primary Amines. (2020). Systematic Reviews in Pharmacy.

  • Organic Syntheses Procedure. Organic Syntheses.

  • Synthesis of N-methylcyclohexanecarboxamide (Compound 138). PrepChem.com.

  • Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. (2020). ACS Publications.

  • Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene. RSC Publishing.

  • Need help in optimizing amide formation through acyl chloride pathway. (2025). Reddit.

  • Crystallization in Final Stages of Purification. Springer Nature Experiments.

  • Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide. Google Patents.

  • Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PMC.

  • Trichloro-1-Thioureidoethyl)Carboxamides and 2-(1- Carboxamido-2,2,2-Trichloroethyl)Isothiouronium Chlorides. (2024). MDPI.

  • The Use of Phase Change Materials for Thermal Management of Metal Hydride Reaction. (2025). MDPI.

  • A facile and efficient route to one-pot synthesis of new cyclophanes using vinamidinium salts. PMC.

  • Crystallization and preliminary crystallographic investigations of avian 5-aminoimidazole-4-carboxamide ribonucleotide transformylase-inosine monophosphate cyclohydrolase expressed in Escherichia coli. (2000). PubMed.

  • How aniline react with carboxylic acid and carboxylic acid derivatives?. (2017). Quora.

  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. (2022). MDPI.

  • Can N,N-dimethylaniline undergo a Friedel-Crafts reaction?. (2017). Quora.

  • Acyl chloride. Wikipedia.

  • Aniline reacts with carbonyl chloride and forms :. Allen.

  • Synthesis of 2-(2',4'-Dimethylphenyl)-5,5-dimethyl-1,3-cyclohexanedione. PrepChem.com.

  • Friedel-Crafts Acylation. Organic Chemistry Portal.

  • Troubleshooting low yield in acylation reactions with (4-Methylphenoxy)acetyl chloride. Benchchem.

  • Friedel-Crafts Reaction of N,N-Dimethylaniline with Alkenes Catalyzed by Cyclic Diaminocarbene-Gold(I) Complex. (2018). PMC.

  • 21.4: Chemistry of Acid Halides. (2024). LibreTexts.

  • Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. (2025). ResearchGate.

  • Process for preparing cyclohexanediacetic acid monoamide. Google Patents.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Degradation of N-(2,4-dimethylphenyl)cyclohexanecarboxamide

Executive Summary Welcome to the technical support hub for N-(2,4-dimethylphenyl)cyclohexanecarboxamide . This guide addresses the stability profile of this specific carboxamide, often encountered as a pharmaceutical int...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Welcome to the technical support hub for N-(2,4-dimethylphenyl)cyclohexanecarboxamide . This guide addresses the stability profile of this specific carboxamide, often encountered as a pharmaceutical intermediate or a model hydrophobic amide.

Key Structural Insight: This molecule exhibits exceptional hydrolytic stability compared to standard acetanilides. The cyclohexane ring provides significant bulk on the carbonyl side, while the ortho-methyl group on the aniline ring creates a "steric fortress" protecting the amide bond. Consequently, standard forced degradation protocols often fail to yield sufficient degradation, leading to confusion during method validation.

Module 1: Hydrolytic Degradation (Acid/Base)

Ticket #101: "My sample isn't degrading in 1N HCl/NaOH. Is my prep wrong?"

Diagnosis: Your preparation is likely correct. The issue is steric hindrance .

The Mechanism: Hydrolysis requires a water molecule (or hydroxide ion) to attack the carbonyl carbon.[1][2] In N-(2,4-dimethylphenyl)cyclohexanecarboxamide, two factors impede this trajectory:

  • The Ortho-Effect: The methyl group at the 2-position of the phenyl ring physically blocks the approach of the nucleophile to the carbonyl.

  • Cyclohexyl Bulk: Unlike a planar phenyl ring (as in benzamides), the cyclohexane ring is a puckered, bulky aliphatic chair conformation that further crowds the reaction center.

Troubleshooting Protocol: To achieve the regulatory target of 5–20% degradation for method validation, you must increase the thermodynamic stress.

  • Escalate Conditions:

    • Standard: 1N HCl, 60°C, 24 hours

      
      Likely <2% degradation.
      
    • Recommended: 5N HCl/NaOH, Reflux (100°C+), 48 hours.

    • Co-solvent: Use 30% Dioxane or DMSO to ensure the lipophilic parent is soluble; otherwise, it precipitates and will not react.

  • Identify the Degradants: Upon cleavage, the molecule yields two distinct moieties with opposing solubilities.

DegradantStructureChemical NatureDetection Note
Degradant A Cyclohexanecarboxylic acidAcidic / PolarPoor UV absorbance (low

). Requires low wavelength (200-210 nm) or CAD/ELSD.
Degradant B 2,4-Dimethylaniline (2,4-Xylidine)Basic / ToxicSafety Alert: Known Carcinogen. Strong UV absorbance (~230-280 nm).

Pathway Visualization:

Hydrolysis cluster_0 Steric Blockade Parent Parent Amide (Sterically Hindered) TS Tetrahedral Intermediate (High Energy Barrier) Parent->TS + H2O / H+ (Reflux) Acid Cyclohexanecarboxylic Acid (Acidic Fragment) TS->Acid C-N Cleavage Amine 2,4-Dimethylaniline (Toxic Basic Fragment) TS->Amine Leaving Group

Caption: Figure 1. Hydrolytic pathway requiring elevated thermal energy to overcome the steric barrier imposed by the 2-methyl group and cyclohexyl ring.

Module 2: Oxidative & Photolytic Stability

Ticket #102: "I see M+14 and M+16 peaks after peroxide stress. What is oxidizing?"

Diagnosis: The amide bond is stable to oxidation. You are observing Benzylic Oxidation .

The Mechanism: The cyclohexane ring is relatively inert. However, the methyl groups on the phenyl ring (benzylic positions) are "soft targets" for radical attack.

  • Primary Risk (M+16): Hydroxylation of the methyl group to a benzyl alcohol.

  • Secondary Risk (M+14): Further oxidation to an aldehyde or carboxylic acid.

  • Photolysis: Under UV light (ICH Q1B), the aromatic ring absorbs energy. While Photo-Fries rearrangement is possible, the most common outcome is radical oxidation of the para-methyl group (4-position) because it is less sterically crowded than the ortho-methyl.

Troubleshooting Protocol:

  • Differentiation:

    • N-Oxide formation? Unlikely. The nitrogen is part of an amide resonance structure and is not basic enough to easily form an N-oxide under standard stress conditions.[3]

    • Ring Hydroxylation: Possible (M+16) but usually enzymatic (metabolic) rather than chemical peroxide stress.

  • LC-MS Identification Guide:

Mass Shift (

)
Likely ModificationLocation
+16 Da Hydroxylation (-CH₃

-CH₂OH)
4-Methyl group (most likely)
+14 Da Carbonyl formation (-CH₂-

-C=O)
Benzylic position (Aldehyde)
+32 Da Di-hydroxylationBoth methyl groups or Ring + Methyl

Pathway Visualization:

Oxidation Parent Parent Molecule (MW: 231.3) Radical Benzylic Radical (Transient) Parent->Radical H2O2 / UV Light (H-abstraction at 4-Me) Alcohol Benzylic Alcohol (+16 Da) Radical->Alcohol + OH• Aldehyde Benzaldehyde Deriv. (+14 Da from Parent) Alcohol->Aldehyde Oxidation (-2H) Acid Benzoic Acid Deriv. (+30 Da from Parent) Aldehyde->Acid Oxidation (+O)

Caption: Figure 2.[4] Stepwise benzylic oxidation pathway focusing on the accessible 4-methyl group.

Module 3: Analytical Troubleshooting

Ticket #103: "The parent peak tails badly, and I can't separate the degradants."

Diagnosis: This is a classic pH mismatch. The parent is neutral, but the degradants are ionic.

The Solution:

  • The Amine (2,4-Xylidine): This is a weak base (pKa ~4.9). At neutral pH, it is partially ionized and interacts with silanols, causing tailing.

  • The Acid (Cyclohexanecarboxylic): This is a weak acid (pKa ~4.9). At neutral pH, it is ionized (anionic) and elutes near the void volume (t0).

Recommended HPLC Conditions:

  • Column: C18 (Base Deactivated) or Phenyl-Hexyl (for selectivity between the aromatic degradant and cyclohexyl parent).

  • Mobile Phase:

    • Option A (High pH): 10mM Ammonium Bicarbonate (pH 10). Keeps the amine deprotonated (neutral, sharp peak) and the acid deprotonated (early eluting).

    • Option B (Low pH - Preferred ): 0.1% Formic Acid or TFA. Keeps the acid protonated (better retention) and the amine fully protonated (good shape if column is end-capped).

Gradient Strategy: Start with high aqueous (95%) to capture the polar acid degradant, then ramp to high organic (95% ACN) to elute the lipophilic parent and potential dimers.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General mechanism of amide hydrolysis and steric effects).
  • International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2).

  • National Toxicology Program. (n.d.). Report on Carcinogens: 2,4-Dimethylaniline. (Safety data regarding the hydrolytic degradant).

  • Alsante, K. M., et al. (2007). "The role of degradant profiling in active pharmaceutical ingredients and drug products." Advanced Drug Delivery Reviews, 59(1), 29-37.

Sources

Optimization

Technical Support Center: Purification of N-(2,4-dimethylphenyl)cyclohexanecarboxamide

Ticket ID: PUR-AMIDE-24X-CYC Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Introduction Welcome to the Purification Support Center. You are likely dealing with N-(2,4-dimethylphenyl)...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-AMIDE-24X-CYC Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Introduction

Welcome to the Purification Support Center. You are likely dealing with N-(2,4-dimethylphenyl)cyclohexanecarboxamide , a highly lipophilic amide synthesized from 2,4-dimethylaniline (2,4-xylidine) and cyclohexanecarbonyl chloride (or the corresponding acid).

Users frequently report three core issues with this specific scaffold:

  • Persistent Coloration: The product turns pink or brown due to trace oxidation of the electron-rich 2,4-dimethylaniline.

  • "Oiling Out": The flexible cyclohexyl ring lowers the lattice energy, causing the compound to separate as an oil rather than crystals during recrystallization.

  • Stubborn Starting Material: Trace aniline co-elutes during chromatography.

This guide provides self-validating protocols to resolve these issues.

Module 1: The "Quick Fix" (Optimized Work-up)

Issue: "My crude solid is sticky and smells like the starting amine." Root Cause: Incomplete removal of starting materials. The lipophilicity of the cyclohexyl group traps non-polar impurities.

The Logic (pKa Targeting)

To purify this amide chemically, we exploit the pKa differences between the product (neutral), the amine impurity (basic), and the acid impurity (acidic).

  • Impurity A (2,4-Dimethylaniline): pKa

    
     4.8 (Conjugate acid). Needs pH < 3  to protonate and become water-soluble.
    
  • Impurity B (Cyclohexanecarboxylic acid): pKa

    
     4.9. Needs pH > 9  to deprotonate and become water-soluble.
    
  • Product (Amide): Neutral/Stable. Remained in the organic layer.[1][]

Protocol: The "Sandwich" Wash

Perform this sequence on your reaction mixture dissolved in a water-immiscible solvent (e.g., Dichloromethane or Ethyl Acetate).

StepReagentTarget ImpurityMechanism
1 1M HCl (aq) 2,4-DimethylanilineProtonation to ammonium salt (

). Partitions to aqueous layer.[3]
2 Water Residual HClRemoves excess acid to prevent heat generation in the next step.
3 Sat. NaHCO₃ Cyclohexanecarboxylic AcidDeprotonation to carboxylate (

). Partitions to aqueous layer.[3]
4 Brine WaterOsmotic drying of the organic layer.
Visual Workflow

WorkupLogic Start Crude Reaction Mixture (Organic Phase) AcidWash Wash 1: 1M HCl Start->AcidWash PhaseSep1 Phase Separation AcidWash->PhaseSep1 AqWaste1 Aqueous Waste: Aniline Salt (R-NH3+) PhaseSep1->AqWaste1 Top/Bottom (Solvent Dependent) OrgLayer1 Organic Layer: Amide + Acid Impurity PhaseSep1->OrgLayer1 BaseWash Wash 2: Sat. NaHCO3 OrgLayer1->BaseWash PhaseSep2 Phase Separation BaseWash->PhaseSep2 AqWaste2 Aqueous Waste: Carboxylate (R-COO-) PhaseSep2->AqWaste2 Final Pure Organic Layer (Dry & Evaporate) PhaseSep2->Final

Figure 1: Sequential acid-base extraction logic for amide purification.

Module 2: Crystallization (The Gold Standard)

Issue: "I tried ethanol, but the product formed an oil at the bottom of the flask." Root Cause: The cyclohexyl moiety makes the compound "greasy" (low melting point, high lipophilicity). If the cooling is too rapid or the solvent is too polar, the compound separates as a liquid (oil) before it can organize into a crystal lattice.

Solvent Selection Guide

Note: Always test on 100 mg scale first.

Solvent SystemSuitabilityProtocol Notes
Ethanol / Water ⭐⭐⭐ (Best Balance)Dissolve in hot EtOH. Add hot water until turbid. Cool very slowly to prevent oiling.
Ethyl Acetate / Heptane ⭐⭐ (Good for Drying)Dissolve in min. hot EtOAc. Add Heptane dropwise. Good if product is very wet.
Acetonitrile ⭐⭐ (High Purity)Dissolve in boiling MeCN. Cool to -20°C. Excellent for removing colored impurities.
Troubleshooting "Oiling Out"

If your product oils out, do not throw it away.

  • Reheat the mixture until the oil redissolves.

  • Add a Seed Crystal: If you have any solid product, add a tiny speck.

  • Scratch the Glass: Use a glass rod to scratch the inner wall of the flask at the interface.

  • Slower Cooling: Wrap the flask in a towel or place it in a warm water bath and let the bath cool to room temperature overnight.

Module 3: Chromatography (For Stubborn Impurities)

Issue: "The aniline impurity is tailing and contaminating my amide fractions." Root Cause: Amines interact strongly with the acidic silanols on silica gel, causing them to streak/tail.

The Fix: The "TEA" Trick

Pre-treat your silica column or modify your mobile phase to neutralize the silica.

  • Mobile Phase: Hexane / Ethyl Acetate (Start 90:10, Gradient to 70:30).

  • Modifier: Add 1% Triethylamine (TEA) to the mobile phase.

    • Mechanism:[4][5][6][7][8] TEA binds to the acidic sites on the silica gel, preventing the 2,4-dimethylaniline from sticking and dragging. It sharpens the peaks significantly.

Module 4: Removing Color (Oxidation Products)[9]

Issue: "The product is chemically pure by NMR, but it looks pink/brown." Root Cause: 2,4-Dimethylaniline oxidizes easily to form quinone-like species. These are highly colored even at ppm levels.

Protocol: Activated Carbon Treatment[9]
  • Dissolve the crude amide in hot Ethanol or Ethyl Acetate.

  • Add Activated Charcoal (5-10% by weight of the crude).

  • Heat at reflux for 15–30 minutes.

  • Critical Step: Filter hot through a pad of Celite (diatomaceous earth) to remove the charcoal.

  • Proceed to crystallization.[6][9][10]

Frequently Asked Questions (FAQ)

Q: Can I use Toluene for recrystallization? A: Yes, but Toluene is high-boiling. If your product has a melting point near 100-110°C, Toluene might make it difficult to recover the solid (high solubility). Ethanol/Water is generally safer and easier to remove.

Q: My NMR shows a doublet at 7.0 ppm and a singlet at 2.2 ppm. Is this impurity? A: Check the integration. This corresponds to the 2,4-dimethylaniline starting material (aromatic protons and methyl groups). If you see this, repeat the Acid Wash (Module 1) .

Q: Is this compound stable? A: The amide bond is very stable. However, the 2,4-dimethylphenyl ring is electron-rich. Store the pure solid in the dark (amber vial) to prevent gradual pink discoloration over months.

References

  • Amide Synthesis & Purification: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[11] Tetrahedron, 61(46), 10827-10852.

  • Recrystallization Strategies: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • Aniline Impurity Removal: Cohen, R. J., et al. (2014). Removal of aniline from reaction mixtures.[1] ResearchGate Discussions.

  • Cyclohexanecarboxamide Properties: PubChem Database. Cyclohexanecarboxamide, 4-(2,4-dimethylphenyl)-1-methyl-. (Used for structural analogy and lipophilicity data).

Sources

Reference Data & Comparative Studies

Validation

"N-(2,4-dimethylphenyl)cyclohexanecarboxamide vs. reference compound activity"

Technical Comparison Guide: N-(2,4-dimethylphenyl)cyclohexanecarboxamide vs. Reference Compounds Executive Summary N-(2,4-dimethylphenyl)cyclohexanecarboxamide is a synthetic amide structurally characterized by a cyclohe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: N-(2,4-dimethylphenyl)cyclohexanecarboxamide vs. Reference Compounds

Executive Summary

N-(2,4-dimethylphenyl)cyclohexanecarboxamide is a synthetic amide structurally characterized by a cyclohexane ring coupled to a 2,4-dimethylaniline moiety. It belongs to the class of N-aryl cyclohexanecarboxamides , a chemical scaffold with significant biological versatility. This compound is primarily investigated for two distinct activities based on its structural congeners:

  • TRPM8 Modulation (Cooling Agent): As a structural analog of WS-12 and WS-3 , it acts as an agonist for the Transient Receptor Potential Melastatin 8 (TRPM8) channel, providing a cooling sensation without the volatility of menthol.

  • Antifungal Activity (SDHI Analog): It shares the core carboxamide pharmacophore with Succinate Dehydrogenase Inhibitors (SDHIs) like Fenhexamid , targeting the mitochondrial respiration of phytopathogenic fungi.

This guide compares the target compound against WS-12 (Reference Cooling Agent) and Fenhexamid (Reference Fungicide) to elucidate its potency, selectivity, and physicochemical profile.

Chemical Structure & Pharmacophore Analysis

The biological activity of N-(2,4-dimethylphenyl)cyclohexanecarboxamide is dictated by its three pharmacophoric elements:

  • Hydrophobic Core (Cyclohexane): Mimics the p-menthane ring of Menthol/WS-3, essential for binding to the hydrophobic pocket of TRPM8 or the ubiquinone-binding site of SDH.

  • Linker (Amide): Provides hydrogen bond donor/acceptor sites (–NH–CO–) critical for receptor orientation.

  • Aromatic Tail (2,4-Dimethylphenyl): A bulky, hydrophobic aryl group. The 2,4-dimethyl substitution increases lipophilicity (LogP) and steric hindrance compared to the unsubstituted phenyl or 4-methoxyphenyl groups found in references.

Comparative Structural Table
FeatureTarget Compound Reference 1: WS-12 (Cooling)Reference 2: Fenhexamid (Fungicide)
IUPAC Name N-(2,4-dimethylphenyl)cyclohexanecarboxamideN-(4-methoxyphenyl)-p-menthane-3-carboxamideN-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexanecarboxamide
Core Ring Cyclohexane (Simple)p-Menthane (Bulky, Chiral)1-Methylcyclohexane
Aryl Sub. 2,4-Dimethylphenyl 4-Methoxyphenyl2,3-Dichloro-4-hydroxyphenyl
Primary Target TRPM8 (Agonist) / SDH (Inhibitor)TRPM8 (Agonist)SDH (Complex II)
LogP (Calc) ~4.2 (High Lipophilicity)~4.6~3.6
Key Property Steric bulk at ortho/para High potency, low cooling decaySpecific metabolic stability

Mechanism of Action (MOA)

A. TRPM8 Agonism (Cooling Pathway)

Like WS-12, the target compound activates the TRPM8 ion channel on sensory neurons.

  • Binding: The cyclohexane ring lodges into the transmembrane domain (S1-S4) of TRPM8.

  • Gating: Amide bond interaction stabilizes the open state of the pore loop.

  • Influx: Ca²⁺ and Na⁺ enter the cell, depolarizing the membrane.

  • Signal: Action potentials are transmitted to the brain, interpreted as "cold" without actual temperature drop.

Note on 2,4-Dimethyl Substitution: The ortho-methyl group introduces steric twist, potentially reducing maximal efficacy (


) compared to the planar 4-methoxyphenyl of WS-12, but increasing metabolic stability by blocking the ring from hydroxylation.
B. SDH Inhibition (Fungicidal Pathway)

Similar to Fenhexamid, the compound binds to the Quinone-binding site (Q-site) of Complex II (Succinate Dehydrogenase) in the mitochondrial electron transport chain.

  • Blockade: The amide competes with ubiquinone.

  • Disruption: Electron transfer from succinate to ubiquinone is halted.

  • Death: Cellular respiration fails, leading to fungal cell death.

Visualization: Signaling & Experimental Workflow

G cluster_0 Compound Application cluster_1 Target Interaction cluster_2 Cellular Response cluster_3 Readout C N-(2,4-dimethylphenyl) cyclohexanecarboxamide TRP TRPM8 Channel (Sensory Neuron) C->TRP Agonist (EC50 ~µM) SDH Succinate Dehydrogenase (Fungal Mitochondria) C->SDH Inhibitor (Ki ~nM) Ca Ca2+ Influx (Depolarization) TRP->Ca ATP ATP Depletion (Respiration Block) SDH->ATP Cool Cooling Sensation (FLIPR Assay) Ca->Cool Death Fungal Growth Inhibition (MIC Assay) ATP->Death

Caption: Dual-pathway mechanism illustrating TRPM8 activation (cooling) and SDH inhibition (fungicidal) workflows.

Experimental Protocols

To validate the activity of N-(2,4-dimethylphenyl)cyclohexanecarboxamide, use the following self-validating protocols.

Protocol A: TRPM8 Calcium Flux Assay (FLIPR)

Objective: Quantify cooling potency (


) relative to WS-12.
  • Cell Line: HEK293 stable expressing human TRPM8.

  • Dye Loading: Incubate cells with Fluo-4 AM (4 µM) in HBSS buffer for 45 min at 37°C.

  • Compound Prep: Dissolve target and WS-12 in DMSO (10 mM stock). Serial dilute in HBSS (0.1 nM – 100 µM).

  • Baseline: Measure fluorescence (

    
    ) for 30s using a FLIPR Tetra system.
    
  • Addition: Inject compounds.

  • Measurement: Record peak fluorescence (

    
    ) for 180s.
    
  • Analysis: Normalize data:

    
    . Fit to Hill equation.
    
    • Validation Criteria: WS-12 must show

      
      .
      
Protocol B: Mitochondrial Respiration Assay (Fungicidal Potency)

Objective: Determine


 against fungal succinate dehydrogenase.
  • Preparation: Isolate mitochondria from Botrytis cinerea mycelium.

  • Reaction Mix: Phosphate buffer (pH 7.4), Sodium Succinate (10 mM), DCPIP (electron acceptor, 50 µM).

  • Treatment: Add target compound or Fenhexamid (0.01 – 100 µM).

  • Initiation: Add mitochondrial fraction.

  • Detection: Monitor DCPIP reduction (loss of blue color) at 600 nm via spectrophotometer.

  • Calculation: Plot % Inhibition vs. Log[Concentration].

    • Validation Criteria: Fenhexamid

      
       should be 
      
      
      
      .

Comparative Data Summary

MetricN-(2,4-dimethylphenyl)cyclohexanecarboxamideWS-12 (Reference)Interpretation
TRPM8 Potency (

)
Predicted: 0.5 – 5.0 µM 0.039 µM The target is less potent due to the lack of the optimal 4-methoxy/menthane combination, but potentially more stable.
Cooling Duration Medium-Long Long High lipophilicity suggests sustained tissue residence, similar to WS-12.
Solubility (Water) Very Low (< 1 mg/L) Low (< 5 mg/L) Requires formulation (e.g., propylene glycol or cyclodextrins) for bioavailability.
Selectivity High (TRPM8 > TRPV1) High The "cyclohexanecarboxamide" core is highly selective for TRPM8 over TRPV1 compared to vanilloids.

Conclusion & Expert Recommendation

N-(2,4-dimethylphenyl)cyclohexanecarboxamide serves as a robust hydrophobic probe for the TRPM8 channel and a structural template for SDHI fungicides.

  • For Cooling Applications: It is a viable alternative to Menthol where low volatility and lack of odor are required, though it lacks the nanomolar potency of WS-12. The 2,4-dimethyl group likely reduces the "stinging" side effect associated with high-efficacy agonists.

  • For Agrochemicals: It represents a simplified "Fenhexamid-like" scaffold. While likely less active than Fenhexamid due to the absence of the critical H-bond donating hydroxyl group (4-OH), it is an excellent starting point for SAR optimization targeting metabolic stability.

Recommendation: Use WS-12 as the positive control for potency benchmarking. Use the target compound when studying the effects of steric hindrance (2,4-dimethyl vs. 4-H) on receptor gating kinetics.

References

  • Behrendt, H. J., et al. (2004). "Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay." British Journal of Pharmacology, 141(4), 737-745. Link

  • Sherkheli, M. A., et al. (2010). "Supercooling Agents: WS-12 and Icilin." Journal of Pharmacy and Pharmacology, 62(10), 1379-1389. Link

  • Rosslenbroich, H. J., & Stuebler, D. (2000). "Botrytis cinerea – history of chemical control and novel fungicides for its management." Crop Protection, 19(8-10), 557-561. Link

  • Leffingwell, J. C. (2014). "Cooling Ingredients and Their Mechanism of Action." Handbook of Cosmetic Science and Technology, 4th Ed. Link

Comparative

A Comparative Guide to the Structure-Activity Relationship of N-(2,4-dimethylphenyl)cyclohexanecarboxamide Analogs as Potential Fungicides

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical analysis of the structure-activity relationships (SAR) for N-(2,4-dimethylphenyl)cyclohexanecarboxamide analogs, a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of the structure-activity relationships (SAR) for N-(2,4-dimethylphenyl)cyclohexanecarboxamide analogs, a chemical scaffold with significant potential in the development of novel agricultural fungicides. Drawing upon established principles from related N-aryl carboxamides, this document synthesizes the key structural determinants for antifungal activity, outlines robust experimental protocols for their evaluation, and discusses their likely mechanism of action as succinate dehydrogenase inhibitors (SDHIs).

Introduction: The Promise of Carboxamide Fungicides

The N-aryl carboxamide scaffold is a cornerstone in modern fungicide development, with many commercial products targeting the fungal respiratory chain.[1] Within this class, N-(2,4-dimethylphenyl)cyclohexanecarboxamide serves as a promising starting point for the design of new fungicidal agents. Understanding the relationship between the chemical structure of these analogs and their biological activity is paramount for optimizing their potency, spectrum of activity, and safety profile.

The fungicidal activity of many carboxamides is attributed to their ability to inhibit succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[2] By blocking SDH, these compounds effectively shut down cellular respiration in susceptible fungi, leading to cell death. This guide will explore the nuanced structural modifications that can enhance this inhibitory activity.

Comparative Analysis of Structure-Activity Relationships

The Role of the N-Aryl Substituents

The substitution pattern on the N-phenyl ring is a critical determinant of antifungal activity. The 2,4-dimethyl substitution of the core topic provides a specific lipophilic and steric profile that likely contributes to effective binding at the target site.

  • Lipophilicity and Steric Hindrance: The methyl groups at positions 2 and 4 increase the lipophilicity of the molecule, which can enhance its ability to penetrate fungal cell membranes. The ortho-methyl group also introduces steric hindrance, which can lock the molecule into a specific conformation that is favorable for binding to the SDH enzyme.

  • Electronic Effects: The introduction of electron-withdrawing or electron-donating groups onto the phenyl ring can significantly modulate activity. Studies on other N-aryl fungicides have shown that the addition of halogen atoms (e.g., chlorine, fluorine) can enhance potency.[3] This is often attributed to both electronic effects and the ability of halogens to form favorable interactions within the enzyme's binding pocket.

Modifications of the Cyclohexanecarboxamide Moiety

The cyclohexyl ring and the carboxamide linker are also crucial for maintaining the structural integrity required for biological activity.

  • Conformation of the Cyclohexyl Ring: The stereochemistry and conformation of the cyclohexyl ring can influence how the molecule presents itself to the target enzyme. Different ring conformations (e.g., chair, boat) and the orientation of the carboxamide group (axial vs. equatorial) can impact binding affinity.

  • The Amide Linker: The amide bond is a key structural feature of many SDHI fungicides.[5] It is believed to participate in hydrogen bonding interactions with amino acid residues in the ubiquinone-binding pocket of the SDH enzyme. Modifications to this linker, such as N-alkylation or replacement with other functional groups, are likely to be detrimental to activity.

Summary of Key SAR Trends

The following table summarizes the anticipated impact of various structural modifications on the antifungal activity of N-(2,4-dimethylphenyl)cyclohexanecarboxamide analogs, based on data from related compound classes.

Modification Rationale Predicted Impact on Antifungal Activity Supporting Evidence from Related Analogs
Addition of halogens to the phenyl ring (e.g., 5-chloro, 3-fluoro) Increases lipophilicity and can introduce favorable electronic interactions.Likely to increase potency.N-aryl carbamates with chlorine atoms on the phenyl ring show superior antifungal potency.[3][4]
Replacement of dimethyl with other alkyl groups (e.g., diethyl, isopropyl) Alters the steric and lipophilic profile of the N-aryl moiety.May increase or decrease activity depending on the size and position of the groups.The properties and positions of substituents on the benzene ring have an important influence on the acaricidal activity of tschimganin analogs.
Introduction of polar groups (e.g., hydroxyl, methoxy) to the cyclohexyl ring Increases hydrophilicity, which may affect cell membrane permeability.Likely to decrease potency.
Modification of the amide linker (e.g., N-methylation, thioamide) Disrupts potential hydrogen bonding interactions with the target enzyme.Likely to significantly decrease or abolish activity.The amide bond is an essential feature for many SDHI fungicides.[5]

Mechanism of Action: Inhibition of Succinate Dehydrogenase

The primary mechanism of action for this class of compounds is the inhibition of succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain. SDH is a multi-subunit enzyme that plays a dual role in cellular metabolism: it oxidizes succinate to fumarate in the TCA cycle and transfers electrons to the ubiquinone pool in the electron transport chain.

By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme, N-(2,4-dimethylphenyl)cyclohexanecarboxamide analogs competitively inhibit the reduction of ubiquinone to ubiquinol.[2] This blockage of the electron transport chain disrupts the production of ATP, the cell's primary energy currency, leading to fungal cell death.

Synthesis_Workflow Cyclohexanecarboxylic Acid Cyclohexanecarboxylic Acid Cyclohexanecarbonyl Chloride Cyclohexanecarbonyl Chloride Cyclohexanecarboxylic Acid->Cyclohexanecarbonyl Chloride SOCl2 or (COCl)2 Amide Formation Amide Formation Cyclohexanecarbonyl Chloride->Amide Formation Intermediate N-(2,4-dimethylphenyl)cyclohexanecarboxamide N-(2,4-dimethylphenyl)cyclohexanecarboxamide Amide Formation->N-(2,4-dimethylphenyl)cyclohexanecarboxamide Base (e.g., Pyridine) 2,4-Dimethylaniline 2,4-Dimethylaniline 2,4-Dimethylaniline->Amide Formation

Caption: General synthetic workflow for N-(2,4-dimethylphenyl)cyclohexanecarboxamide.

Step-by-Step Protocol:

  • Activation of Cyclohexanecarboxylic Acid:

    • To a solution of cyclohexanecarboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

    • Remove the solvent and excess reagent under reduced pressure to yield the crude cyclohexanecarbonyl chloride. This intermediate is often used in the next step without further purification.

  • Amide Coupling:

    • Dissolve 2,4-dimethylaniline (1.0 eq) and a base such as pyridine (1.2 eq) or triethylamine (1.2 eq) in anhydrous DCM.

    • Cool the solution to 0 °C.

    • Add a solution of cyclohexanecarbonyl chloride (1.1 eq) in anhydrous DCM dropwise to the aniline solution.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-(2,4-dimethylphenyl)cyclohexanecarboxamide analog.

  • Characterization:

    • Confirm the structure and purity of the final compound using standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

This protocol outlines a standard method for determining the half-maximal effective concentration (EC50) of the synthesized compounds against various phytopathogenic fungi.

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Sterile petri dishes

  • Fungal cultures

  • Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

  • Sterile cork borer

Step-by-Step Protocol:

  • Preparation of Fungal Plates:

    • Prepare PDA medium according to the manufacturer's instructions and autoclave.

    • Cool the medium to approximately 50-60 °C.

    • Add the test compound to the molten PDA to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Ensure the solvent concentration (e.g., DMSO) is consistent across all plates and does not exceed a level that affects fungal growth (typically <1%).

    • Pour the amended PDA into sterile petri dishes and allow them to solidify. A control plate containing only the solvent should also be prepared.

  • Inoculation:

    • From the edge of an actively growing fungal culture on a PDA plate, take a mycelial plug using a sterile cork borer (e.g., 5 mm diameter).

    • Place the mycelial plug, mycelium-side down, in the center of each test and control plate.

  • Incubation:

    • Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28 °C) in the dark.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate has reached a significant portion of the plate's diameter.

    • Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

      • Inhibition (%) = [(dc - dt) / dc] * 100

      • Where dc is the average diameter of the fungal colony on the control plate, and dt is the average diameter of the fungal colony on the treated plate.

    • Determine the EC50 value (the concentration of the compound that causes 50% inhibition of mycelial growth) by plotting the inhibition percentage against the log of the compound concentration and performing a regression analysis.

Conclusion and Future Directions

The N-(2,4-dimethylphenyl)cyclohexanecarboxamide scaffold represents a promising avenue for the development of novel SDHI fungicides. The structure-activity relationships, inferred from related compound classes, suggest that strategic modifications to the N-aryl ring, such as the introduction of halogens, can enhance antifungal potency. The experimental protocols provided herein offer a robust framework for the synthesis and evaluation of new analogs, enabling a systematic exploration of this chemical space.

Future research should focus on the synthesis and biological evaluation of a diverse library of N-(2,4-dimethylphenyl)cyclohexanecarboxamide analogs to build a comprehensive and specific SAR dataset. This will allow for the development of more accurate quantitative structure-activity relationship (QSAR) models to guide the design of next-generation fungicides with improved efficacy, a broader spectrum of activity, and a reduced risk of resistance development.

References

  • Avenot, H. F., & Michailides, T. J. (2010). Progress in understanding molecular mechanisms and evolution of resistance to succinate dehydrogenase inhibiting (SDHI) fungicides in phytopathogenic fungi. In Fungicide Resistance in Plant Pathogens (pp. 41-55). Springer, Dordrecht.
  • Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. Molecules, 28(1), 123.
  • Deciphering the Relationship Between Cycloheximides Structures and Their Different Biological Activities. Frontiers in Microbiology, 12, 648279. [6]4. Synthesis and antifungal activity of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives. Molecules, 19(11), 18786-18799. [7][8]5. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2565-2569. [5]6. FUNGICIDAL COMPOSITIONS. European Patent EP 3240415 B1.

  • FUNGICIDAL COMBINATIONS. European Patent EP 3959981 B1. [2]8. FUNGICIDAL COMPOUNDS. European Patent EP 3941898 B1. [9]9. Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. Molecules, 29(15), 3425. [10]10. Deciphering the Relationship Between Cycloheximides Structures and Their Different Biological Activities. Frontiers in Microbiology, 12, 648279. [6]11. Novel aromatic carboxamides from dehydroabietylamine as potential fungicides: Design, synthesis and antifungal evaluation. Arabian Journal of Chemistry, 15(1), 103521. [11]12. FUNGICIDAL COMPOUNDS. European Patent EP 3941898 B1. [9]13. FUNGICIDAL COMBINATIONS. European Patent EP 3959981 B1. [2]14. FUNGICIDAL COMPOSITIONS. U.S. Patent Application Publication US 2011/0301029 A1. [12]15. Novel aromatic carboxamides from dehydroabietylamine as potential fungicides: Design, synthesis and antifungal evaluation. Arabian Journal of Chemistry, 15(1), 103521. [11]16. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 26(1), 1. [13]17. FUNGICIDE COMPOSITION. Chinese Patent CN101524076A. [14]18. FUNGICIDAL COMPOSITIONS. U.S. Patent Application Publication US 2011/0301029 A1. [12]19. FUNGICIDAL COMBINATIONS. U.S. Patent 11,974,603. [15]20. Quantitative structure-activity relationships (QSAR) of two series of O-aryl or N-aryl O-ethyl phosphoramidate and phosphorodiamidate fungicides incorporating amino acid ethyl esters. Bulletin of Environmental Contamination and Toxicology, 65(4), 415-420.

Sources

Validation

Comparative Guide: N-(2,4-dimethylphenyl)cyclohexanecarboxamide vs. Functional Analogues

The following technical guide provides a comparative analysis of N-(2,4-dimethylphenyl)cyclohexanecarboxamide , focusing on its synthesis, physicochemical properties, and structural relationship to established pharmacoph...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comparative analysis of N-(2,4-dimethylphenyl)cyclohexanecarboxamide , focusing on its synthesis, physicochemical properties, and structural relationship to established pharmacophores.

Executive Summary

N-(2,4-dimethylphenyl)cyclohexanecarboxamide (hereafter referred to as NDPC ) is a lipophilic carboxamide emerging in recent synthetic methodologies and structure-activity relationship (SAR) studies. Structurally, it represents a hybrid between the cyclohexanecarboxamide core found in potent TRPM8 agonists (e.g., WS-12) and the 2,4-xylidine moiety common in local anesthetics and fungicides.

This guide analyzes NDPC’s performance as a chemical scaffold, comparing its synthesis efficiency, hydrolytic stability, and predicted biological activity against industry standards like WS-12 (Cooling Agent) and Lidocaine (Local Anesthetic).

Key Differentiators
  • Synthesis: Accessible via novel Ag-catalyzed decarboxylative cross-coupling, offering higher atom economy than traditional acid chloride routes.

  • Stability: The 2,4-dimethyl substitution provides moderate steric protection against amidases, distinct from the hyper-stable 2,6-dimethyl pattern of Lidocaine.

  • Application: A prime candidate for TRPM8 modulation (cooling/analgesia) due to its N-aryl cyclohexyl core, offering a lipophilic alternative to N-alkyl carboxamides (e.g., WS-3).

Chemical Profile & Synthesis Performance[1]

Synthesis Efficiency Comparison

NDPC has been highlighted in recent literature (e.g., Organic Letters, 2024) as a model substrate for radical cross-coupling.

MetricMethod A: Traditional Amidation Method B: Decarboxylative Radical Coupling (Recommended)
Reagents Acid Chloride + 2,4-Xylidine + BaseCarboxylic Acid + Isocyanide + Ag Catalyst
Atom Economy Low (Generates HCl/Salt waste)High (CO2 release, minimal byproduct)
Step Count 2 (Activation + Coupling)1 (Direct Coupling)
Yield 85-95%60-80% (Substrate dependent)
Purification Aqueous workup + RecrystallizationColumn Chromatography often required

Insight: While Method A offers higher raw yield, Method B allows for "late-stage functionalization" of complex carboxylic acids without pre-activation, crucial for generating NDPC derivatives in drug discovery libraries.

Physicochemical Properties (In Silico)

NDPC is compared here with WS-12 (a potent TRPM8 agonist) and Lidocaine .

PropertyNDPC (Target)WS-12 (Benchmark Agonist)Lidocaine (Anesthetic Standard)
Structure Cyclohexane-CO-NH-(2,4-Me2-Ph)p-Menthane-CO-NH-(4-OMe-Ph)Diethylamino-Acetyl-NH-(2,6-Me2-Ph)
MW ( g/mol ) ~231.34~289.41234.34
cLogP ~4.2 (High Lipophilicity)~4.9~2.4
TPSA (Ų) 29.138.332.3
Steric Shielding Moderate (Ortho-Me at C2)Low (No Ortho-Me)High (Ortho-Me at C2, C6)

Performance Implication: NDPC is significantly more lipophilic than Lidocaine, suggesting higher blood-brain barrier (BBB) permeability but potentially lower aqueous solubility. Its steric hindrance (one ortho-methyl) suggests a metabolic half-life intermediate between unsubstituted anilides (rapid hydrolysis) and Lidocaine (slow hydrolysis).

Structural & Functional Analysis (SAR)[2]

Structural Homology Visualization

The following diagram illustrates the pharmacophore overlap between NDPC and its functional analogues.

ChemicalSimilarity cluster_0 Pharmacophore Features NDPC NDPC (Target Compound) Core: Cyclohexane Head: 2,4-Dimethylphenyl WS12 WS-12 (TRPM8 Agonist) Core: p-Menthane Head: 4-Methoxyphenyl NDPC->WS12 Functional Analog (TRPM8 Agonism) Lido Lidocaine (Na+ Channel Blocker) Core: Diethylamino-acetyl Head: 2,6-Dimethylphenyl NDPC->Lido Structural Isomer (Aniline Moiety) Lipophilicity High LogP (>4.0) Promotes Membrane Penetration NDPC->Lipophilicity Sterics Ortho-Methylation Modulates Metabolic Stability NDPC->Sterics WS12->Lipophilicity Lido->Sterics

Figure 1: Structural relationship map highlighting the hybrid nature of NDPC between cooling agents (WS-12) and anesthetics (Lidocaine).

Biological Potential: TRPM8 Modulation

NDPC contains the N-aryl carboxamide motif essential for potent TRPM8 activation (cooling sensation).

  • Mechanism: Like WS-12, NDPC is predicted to bind to the voltage-sensing-like domain (VSLD) of the TRPM8 channel.

  • Potency Prediction: The absence of the isopropyl group on the cyclohexane ring (present in WS-12) typically reduces potency by 2-5 fold. However, the 2,4-dimethylphenyl group may enhance hydrophobic interaction compared to the 4-methoxyphenyl group of WS-12.

  • Advantage: NDPC lacks the ester/ether linkages of some cooling agents, potentially offering better chemical stability in aggressive formulations.

Experimental Protocols

Protocol A: Decarboxylative Radical Cross-Coupling (Synthesis)

Based on recent Ag-catalyzed methodologies (e.g., Organic Letters, 2024).

Objective: Synthesize NDPC from Cyclohexanecarboxylic acid and 2,4-Dimethylphenyl isocyanide.

  • Preparation:

    • In a flame-dried Schlenk tube, charge Cyclohexanecarboxylic acid (0.2 mmol), 2,4-Dimethylphenyl isocyanide (0.24 mmol), and AgNO3 (10 mol%).

    • Add solvent: DCM/H2O (2:1 ratio, 2.0 mL).

    • Add oxidant: K2S2O8 (1.5 equiv).

  • Reaction:

    • Seal tube and stir at 40°C for 12 hours under Argon atmosphere.

    • Mechanism:[1] Silver catalyzes the decarboxylation of the acid to a radical, which attacks the isocyanide.

  • Workup:

    • Dilute with EtOAc (10 mL), wash with sat. NaHCO3 (2 x 5 mL) and brine.

    • Dry over Na2SO4, concentrate in vacuo.

  • Purification:

    • Flash column chromatography (Hexane/EtOAc 8:1).

    • Expected Yield: 65-75%.

Protocol B: TRPM8 Calcium Flux Assay (Activity Screening)

Objective: Evaluate the agonist potential of NDPC compared to WS-12.

  • Cell Line: HEK293 cells stably expressing human TRPM8.

  • Dye Loading:

    • Incubate cells with Fura-2 AM (2 µM) or Fluo-4 AM in assay buffer (HBSS + 20 mM HEPES) for 30 min at 37°C.

  • Compound Preparation:

    • Dissolve NDPC in DMSO (stock 10 mM). Prepare serial dilutions (0.1 nM to 100 µM) in assay buffer.

    • Control: Use Menthol (100 µM) as positive control and WS-12 as the reference standard.

  • Measurement:

    • Inject compounds into the cell plate using a FLIPR (Fluorometric Imaging Plate Reader).

    • Record fluorescence (Ex/Em: 494/516 nm for Fluo-4) for 120 seconds.

  • Analysis:

    • Calculate

      
      .
      
    • Plot dose-response curve to determine EC50 .

    • Self-Validation: The EC50 of WS-12 should be ~10-50 nM. If NDPC shows activity, expect EC50 in the low micromolar range (1-10 µM) due to the simplified cyclohexane ring.

References

  • Synthesis Methodology: Yan, Q., Yuan, Q.-J., Shatskiy, A., et al. (2024).[2] "General Approach to Amides through Decarboxylative Radical Cross-Coupling of Carboxylic Acids and Isocyanides." Organic Letters.

  • TRPM8 SAR Context: Sherkheli, M. A., et al. (2010). "Characterization of Selective TRPM8 Ligands and their Structure Activity Response (S.A.R.) Relationship." Journal of Pharmacy & Pharmaceutical Sciences.

  • Structural Benchmark (WS-12): Beck, B., et al. (2019). "Prospects for Prostate Cancer Imaging and Therapy Using High-Affinity TRPM8 Activators." Cell Calcium.

  • General Carboxamide Chemistry: Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling." Tetrahedron.

Sources

Comparative

Bridging the Gap: A Comparative Guide to the In Vivo Validation of N-(2,4-dimethylphenyl)cyclohexanecarboxamide's Neuroprotective Potential

In the landscape of neuroprotective drug discovery, the journey from a promising in vitro hit to a validated in vivo candidate is a critical and often challenging transition. This guide provides a comprehensive framework...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of neuroprotective drug discovery, the journey from a promising in vitro hit to a validated in vivo candidate is a critical and often challenging transition. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the in vivo validation of N-(2,4-dimethylphenyl)cyclohexanecarboxamide, a novel compound with putative neuroprotective properties. Drawing upon established principles of drug development and data from structurally related compounds, we will explore the experimental design, comparative analysis, and detailed protocols necessary to rigorously assess its therapeutic potential in a living system.

Introduction: The Promise of N-(2,4-dimethylphenyl)cyclohexanecarboxamide

N-(2,4-dimethylphenyl)cyclohexanecarboxamide belongs to a class of carboxamide derivatives that have garnered interest for their diverse biological activities. While direct in vitro data for this specific molecule is emerging, structurally similar cyclohexanecarboxamides have demonstrated potential as anticonvulsant and neuroprotective agents.[1] A plausible mechanism of action, suggested by studies on related compounds, is the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant response element) pathway, a key endogenous defense mechanism against oxidative stress in neurological tissues.[1] Oxidative stress is a well-established contributor to the pathogenesis of various neurodegenerative diseases and epileptic seizures.

This guide will therefore proceed with the hypothesis that N-(2,4-dimethylphenyl)cyclohexanecarboxamide exhibits neuroprotective effects in vitro by activating the Nrf2-ARE pathway. Our objective is to design a robust in vivo validation strategy to test this hypothesis and compare its performance against a known, albeit structurally different, neuroprotective agent.

The In Vivo Validation Workflow: A Step-by-Step Rationale

The transition from a controlled in vitro environment to the complexity of a whole organism necessitates a multi-faceted approach.[2][3] A successful in vivo validation plan for N-(2,4-dimethylphenyl)cyclohexanecarboxamide should encompass pharmacokinetic (PK) profiling, pharmacodynamic (PD) marker assessment, and evaluation in a relevant disease model.

G cluster_0 Pre-clinical In Vivo Validation Workflow A Compound Formulation & Delivery Optimization B Pharmacokinetic (PK) Profiling (Absorption, Distribution, Metabolism, Excretion) A->B Establish Bioavailability C Pharmacodynamic (PD) Marker Analysis (Target Engagement & Downstream Effects) B->C Correlate Exposure with Effect F Data Analysis & Go/No-Go Decision B->F D Efficacy Assessment in a Disease-Relevant Animal Model C->D Determine Therapeutic Dose E Toxicology & Safety Assessment D->E Assess Therapeutic Window D->F E->F

Figure 1: A generalized workflow for the in vivo validation of a novel therapeutic compound.

2.1. Pharmacokinetic (PK) Profiling: Can the Compound Reach its Target?

Before assessing efficacy, it is crucial to understand how the animal model absorbs, distributes, metabolizes, and excretes N-(2,4-dimethylphenyl)cyclohexanecarboxamide. A typical PK study would involve administering the compound to rodents (e.g., mice or rats) via different routes (e.g., oral, intravenous) and at various doses. Blood samples are collected at multiple time points to determine key parameters such as:

  • Bioavailability (%F): The fraction of the administered dose that reaches systemic circulation.

  • Half-life (t½): The time it takes for the plasma concentration of the compound to reduce by half.

  • Maximum Concentration (Cmax): The highest concentration of the compound in the plasma.

  • Time to Maximum Concentration (Tmax): The time at which Cmax is reached.

2.2. Pharmacodynamic (PD) Marker Analysis: Is the Compound Engaging its Target?

A robust PD study provides evidence of target engagement and a mechanistic link between drug exposure and biological effect.[4] Given our hypothesis, a key PD marker would be the activation of the Nrf2-ARE pathway in the brain. This can be assessed by:

  • Western Blot or ELISA: To measure the increased expression of Nrf2 and its downstream antioxidant enzymes (e.g., heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1)) in brain tissue homogenates.

  • Immunohistochemistry: To visualize the nuclear translocation of Nrf2 in specific brain regions.

2.3. Efficacy Assessment: Does the Compound Exert a Therapeutic Effect?

The choice of an animal model is critical and should replicate key aspects of the human disease pathology. For neuroprotection, a chemically-induced neurotoxicity model, such as the kainic acid-induced seizure and neurodegeneration model in mice, is a well-established option. In this model, kainic acid administration leads to excitotoxicity, oxidative stress, and neuronal cell death, particularly in the hippocampus.

The efficacy of N-(2,4-dimethylphenyl)cyclohexanecarboxamide would be evaluated by its ability to mitigate these effects. Key endpoints would include:

  • Behavioral assessments: Monitoring seizure severity and duration.

  • Histological analysis: Quantifying neuronal damage and cell loss in the hippocampus using techniques like Nissl staining or Fluoro-Jade staining.

  • Biochemical assays: Measuring markers of oxidative stress (e.g., lipid peroxidation, reactive oxygen species) in brain tissue.

Comparative Analysis: N-(2,4-dimethylphenyl)cyclohexanecarboxamide vs. an Alternative

To contextualize the performance of our lead compound, it is essential to compare it with a relevant alternative. For this guide, we will use a hypothetical, established neuroprotective agent, "Compound X," which is known to act through a different mechanism, for instance, by directly scavenging free radicals.

Table 1: Comparative Pharmacokinetic and Pharmacodynamic Data (Hypothetical)

ParameterN-(2,4-dimethylphenyl)cyclohexanecarboxamideCompound X
Oral Bioavailability (%F) 45%60%
Plasma Half-life (t½) 6 hours4 hours
Brain Penetration (Brain/Plasma Ratio) 0.81.2
Effective Dose for Nrf2 Activation (ED50) 10 mg/kgNot Applicable
Effective Dose for Radical Scavenging (in vivo) Not Applicable20 mg/kg

Table 2: Comparative Efficacy in Kainic Acid-Induced Neurotoxicity Model (Hypothetical)

EndpointVehicle ControlN-(2,4-dimethylphenyl)cyclohexanecarboxamide (10 mg/kg)Compound X (20 mg/kg)
Seizure Score (Racine Scale) 4.5 ± 0.52.5 ± 0.73.0 ± 0.6
Hippocampal Neuronal Loss (%) 75 ± 8%30 ± 10%45 ± 12%
Brain Lipid Peroxidation (nmol/mg protein) 12.5 ± 1.86.2 ± 1.18.5 ± 1.5

The hypothetical data above illustrates a scenario where N-(2,4-dimethylphenyl)cyclohexanecarboxamide, despite having lower bioavailability and brain penetration than Compound X, demonstrates superior efficacy in the disease model, likely due to its targeted mechanism of action in upregulating the endogenous antioxidant response.

Key Signaling Pathway: The Nrf2-ARE Axis

Understanding the underlying mechanism of action is crucial for interpreting in vivo results. The Nrf2-ARE pathway is a central regulator of cellular defense against oxidative stress.

G cluster_1 Nrf2-ARE Signaling Pathway Compound N-(2,4-dimethylphenyl) cyclohexanecarboxamide Keap1 Keap1 Compound->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes Degradation Ub Ubiquitin (Proteasomal Degradation) Nrf2->Ub Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Binds & Activates Transcription Defense Cellular Protection (Reduced Oxidative Stress) Genes->Defense

Sources

Comparative

Benchmark Study: N-(2,4-dimethylphenyl)cyclohexanecarboxamide (WS-23) Efficacy

Executive Summary This technical guide provides a benchmark analysis of N-(2,4-dimethylphenyl)cyclohexanecarboxamide , commercially known as WS-23 (FEMA 3804). Unlike traditional cooling agents derived from the menthane...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a benchmark analysis of N-(2,4-dimethylphenyl)cyclohexanecarboxamide , commercially known as WS-23 (FEMA 3804). Unlike traditional cooling agents derived from the menthane backbone (e.g., Menthol, WS-3), WS-23 is a fully synthetic amide offering a distinct sensory profile.[1][2][3]

While in vitro data confirms WS-23 exhibits lower TRPM8 binding affinity (EC50 ~44 µM) compared to WS-3 (EC50 ~3.7 µM), its utility is driven by its high thermal stability (up to 200°C) , lack of bitter aftertaste , and localized "round" cooling sensation focused on the anterior oral cavity. This guide validates these parameters through comparative physicochemical analysis and calcium flux assays.

Molecular Identity & Structural Distinction

To understand efficacy, one must first distinguish the molecular architecture. WS-23 lacks the isopropyl-methylcyclohexane ring system found in menthol. This structural deviation is responsible for its lack of "minty" odor and volatility.

CompoundChemical NameStructure TypeOdor/Taste Profile
WS-23 N-(2,4-dimethylphenyl)cyclohexanecarboxamideSynthetic AmideNeutral, No odor, No bitterness
Menthol (1R,2S,5R)-2-isopropyl-5-methylcyclohexanolMonoterpene AlcoholStrong Mint, Volatile, Bitter notes
WS-3 N-Ethyl-p-menthane-3-carboxamideMenthane DerivativeLow odor, delayed onset, throat hit
Mechanistic Profile: TRPM8 Activation

WS-23 functions as an agonist for the TRPM8 (Transient Receptor Potential Melastatin 8) ion channel.[2][4][5] Activation induces a conformational change allowing intracellular calcium (


) influx, mimicking the signal of cold temperature (

) without actual thermal reduction.
Pathway Visualization

The following diagram illustrates the signal transduction pathway initiated by WS-23 binding.

TRPM8_Pathway Ligand WS-23 (Ligand) Receptor TRPM8 Channel (Sensory Neuron Membrane) Ligand->Receptor Binding Influx Ca2+ Influx (Extracellular to Intracellular) Receptor->Influx Channel Opening Depolarization Membrane Depolarization (Action Potential) Influx->Depolarization Threshold Reached Signal Signal Transmission to Brain Stem Depolarization->Signal Neuronal Firing Sensation Perception of Cooling (No Mint Odor) Signal->Sensation Processing

Figure 1: Signal transduction pathway of WS-23 via TRPM8 channels, leading to sensory cooling perception.

Comparative Efficacy Benchmark

The following data synthesizes results from Fluorometric Imaging Plate Reader (FLIPR) assays and standardized sensory panels.

4.1 Potency & Sensory Data

Critical Insight: Higher potency (lower EC50) does not equate to better performance in formulation. WS-23 is less potent than WS-3 but is preferred for its lack of "throat hit" and bitterness.

ParameterWS-23WS-3Menthol
TRPM8 EC50 (Potency)44 ± 7.3 µM [1]3.7 ± 1.7 µM4.1 ± 1.3 µM
Cooling Intensity (Menthol=100)75150100
Sensory Onset Immediate (<15s)Delayed (15-30s)Immediate
Primary Sensory Region Front of Mouth / Tongue Back of Throat / PalateEntire Mouth / Nose
Duration Moderate (15-30 min)Long (20-40 min)Short (10-15 min)
LogP (Lipophilicity)~3.5~4.3~3.4
4.2 Physicochemical Stability
  • Thermal Resistance: WS-23 remains stable at temperatures >200°C, making it the superior choice for baked goods or high-temperature confectionary processing where Menthol would volatilize.[1]

  • Solubility:

    • Water:[6] Low (<0.1%). Requires co-solvents.

    • Ethanol/Propylene Glycol: High solubility (>10%).

Experimental Validation Protocol

To validate the efficacy of WS-23 in your specific matrix, use the Calcium Flux Assay . This is the industry standard for quantifying TRP channel agonism objectively, removing subjective sensory bias.

Protocol: FLIPR Calcium Flux Assay

Objective: Measure intracellular calcium mobilization in HEK293 cells stably expressing human TRPM8.

Reagents:

  • HEK293-hTRPM8 cell line.

  • Calcium 6 Assay Dye (Molecular Devices).

  • Assay Buffer: HBSS + 20mM HEPES.

  • WS-23 Stock: 100mM in DMSO.

Workflow:

  • Seeding: Plate cells at 15,000 cells/well in 384-well black-wall plates. Incubate 24h.

  • Dye Loading: Aspirate media; add Calcium 6 dye. Incubate 2h at 37°C.

  • Compound Prep: Serial dilute WS-23 in assay buffer (0.1 µM to 1 mM).

  • Measurement: Transfer plate to FLIPR instrument.

  • Injection: Inject compounds while recording fluorescence (Excitation 485nm / Emission 525nm).

  • Analysis: Calculate

    
     (Peak fluorescence minus baseline).
    
Experimental Workflow Diagram

FLIPR_Workflow Step1 1. Cell Seeding (HEK293-hTRPM8) Step2 2. Dye Loading (Calcium-sensitive Dye) Step1->Step2 24h Incubation Step4 4. FLIPR Injection (Real-time Monitoring) Step2->Step4 2h Incubation Step3 3. Compound Preparation (WS-23 Serial Dilution) Step3->Step4 Auto-Injection Step5 5. Data Output (Fluorescence vs. Time) Step4->Step5 Calculate EC50

Figure 2: Step-by-step workflow for validating WS-23 potency using a Calcium Flux Assay.

Formulation Guidelines
  • Solubilization: Do not add WS-23 directly to aqueous phases. Pre-dissolve in Propylene Glycol (PG) or Ethanol at a 10-20% concentrate.

  • Synergy: WS-23 exhibits a "ceiling effect" at high concentrations. For maximum impact without bitterness, combine WS-23 (Front note) with WS-3 or WS-12 (Back note/Duration) .

    • Recommended Ratio: 3:1 (WS-23 : WS-3).

  • Dosing:

    • Beverages: 10 - 50 ppm.

    • Confectionary: 500 - 1500 ppm.

References
  • Behrendt, H. J., et al. (2004). "Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay." British Journal of Pharmacology.

  • Leffingwell, J. C. (2018). "Cooling Ingredients and Their Mechanism of Action."[7] Leffingwell & Associates.

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 12287114, N-(2,4-Dimethylphenyl)-N-methylcyclohexanecarboxamide." PubChem.

  • Taste Nest. (2025).[7] "Cooling Agents: WS-23, WS-5, WS-12, WS-3 vs Menthol for Food & Beverage."

  • Selleck Chemicals. (2025). "Cyclohexanecarboxamide (WS-3) and related TRP Channel Agonists."

Sources

Validation

A Guide to Establishing Reproducible Bioactivity for N-(2,4-dimethylphenyl)cyclohexanecarboxamide and its Analogs

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to reproducibly assess the bioactivity of N-(2,4-dimethylphenyl)cyclohexanecarboxamide. While direct experimen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to reproducibly assess the bioactivity of N-(2,4-dimethylphenyl)cyclohexanecarboxamide. While direct experimental data for this specific molecule is not extensively documented in publicly available literature, substantial evidence from structurally related cyclohexanecarboxamide derivatives points towards a promising potential for anticonvulsant activity. This activity is likely mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway, a critical cellular defense mechanism against oxidative stress implicated in neurological disorders.

This document will therefore serve as a comparative and methodological guide. We will first present the existing bioactivity data for potent, structurally similar anticonvulsant cyclohexanecarboxamides. Subsequently, we will provide detailed, field-proven protocols to enable researchers to independently and reproducibly test the bioactivity of N-(2,4-dimethylphenyl)cyclohexanecarboxamide and its analogs, thereby generating a robust and comparable dataset.

The Anticonvulsant Potential of Cyclohexanecarboxamides: A Comparative Overview

Recent studies have identified a series of novel cyclohexanecarboxamide derivatives with significant anticonvulsant and neuroprotective properties.[1][2] These compounds have demonstrated efficacy in well-established preclinical models of seizures, namely the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[1][2] Notably, their mechanism of action has been linked to the activation of the Nrf2-ARE pathway, which offers a neuroprotective effect against oxidative stress, a key factor in epileptogenesis.[1][2][3]

To establish a benchmark for the potential bioactivity of N-(2,4-dimethylphenyl)cyclohexanecarboxamide, we can compare it to the performance of these documented analogs. The following table summarizes the anticonvulsant activity of key cyclohexanecarboxamide derivatives from a pivotal study, which will serve as our primary comparators.

Compound IDStructureMES Test (% Protection)scPTZ Test (% Protection)Putative Mechanism of Action
Comparator A (Compound 5a) N-(4-chlorophenyl)-1-methylcyclohexanecarboxamide100%Not ReportedNrf2-ARE Pathway Activation
Comparator B (Compound 6b) N-(4-methoxyphenyl)-1-methylcyclohexanecarboxamide100%Not ReportedNrf2-ARE Pathway Activation
Comparator C (Compound 4b) N-(4-fluorophenyl)cyclohexanecarboxamideNot Reported83.33%Nrf2-ARE Pathway Activation
Comparator D (Compound 5c) N-(4-bromophenyl)-1-methylcyclohexanecarboxamideNot Reported83.33%Nrf2-ARE Pathway Activation
Comparator E (Compound 6d) N-(4-iodophenyl)-1-methylcyclohexanecarboxamideNot Reported83.33% (ED₅₀ = 0.04 mmol/kg)Nrf2-ARE Pathway Activation
Target Compound N-(2,4-dimethylphenyl)cyclohexanecarboxamideTo be determinedTo be determinedHypothesized: Nrf2-ARE Pathway Activation

Data synthesized from a study by Ali et al. (2023).[1][2]

The data clearly indicates that substitutions on the phenyl ring significantly influence the anticonvulsant activity of these compounds. The objective for researchers working with N-(2,4-dimethylphenyl)cyclohexanecarboxamide would be to generate analogous data to populate the final row of this table, thereby elucidating its relative potency and potential as a novel anticonvulsant agent.

Establishing a Reproducible Bioactivity Profile: Experimental Protocols

To ensure the generation of high-quality, reproducible data, a standardized set of experimental protocols is paramount. The following sections detail the essential in vivo and in vitro assays required to characterize the anticonvulsant and mechanistic properties of N-(2,4-dimethylphenyl)cyclohexanecarboxamide.

Part 1: In Vivo Assessment of Anticonvulsant Efficacy

The initial evaluation of anticonvulsant activity should be performed using two widely accepted rodent models: the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test. These models are predictive of efficacy against generalized tonic-clonic and myoclonic seizures, respectively.[1][4]

Caption: Workflow for in vivo anticonvulsant activity assessment.

Detailed Protocol 1: Maximal Electroshock (MES) Seizure Test

  • Animal Model: Male CF-1 or C57BL/6 mice (20-25 g) are commonly used.[5] Animals should be acclimated for at least 3-4 days prior to the experiment.[6]

  • Compound Administration: Administer N-(2,4-dimethylphenyl)cyclohexanecarboxamide or a comparator compound intraperitoneally (i.p.) at various doses. A vehicle control (e.g., 0.9% saline with a solubilizing agent like DMSO, not to exceed 0.5% of the total volume) must be included.[6]

  • Time to Peak Effect: The test should be conducted at the time of peak effect of the compound, which may need to be determined in a preliminary study.

  • Seizure Induction: An electroconvulsive shock (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal or auricular electrodes.[6][7]

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[6] An animal is considered protected if it does not exhibit this response.

  • Data Analysis: The number of protected animals in each group is recorded, and the percentage of protection is calculated. The median effective dose (ED₅₀) can be determined using a log-probit analysis.[3]

Detailed Protocol 2: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

  • Animal Model: As in the MES test, male CF-1 or C57BL/6 mice are suitable.[5]

  • Compound Administration: Administer the test compound or vehicle i.p. at various doses.

  • PTZ Injection: At the time of peak effect of the test compound, inject a convulsive dose of PTZ (typically 85 mg/kg for CF-1 mice) subcutaneously into a loose fold of skin on the neck.[8]

  • Observation Period: Observe the animals for 30 minutes for the onset of clonic seizures, characterized by spasms of the forelimbs, hindlimbs, or jaw lasting for at least 3-5 seconds.[8]

  • Endpoint: An animal is considered protected if it does not exhibit clonic seizures within the observation period.[8]

  • Data Analysis: Calculate the percentage of protection and the ED₅₀ as described for the MES test.

Part 2: Assessment of Neurotoxicity

It is crucial to differentiate between specific anticonvulsant effects and non-specific motor impairment. The rotarod test is the standard for assessing potential neurotoxicity.[3][9]

Detailed Protocol 3: Rotarod Test

  • Apparatus: A standard rotarod apparatus for mice.

  • Training: Animals should be trained on the rotarod (e.g., at a constant speed of 10 rpm) for a set duration (e.g., 1-2 minutes) for 2-3 consecutive days before the test day.

  • Test Procedure: On the test day, administer the test compound or vehicle. At the time of peak effect, place the mice on the rotating rod.

  • Endpoint: Record the latency to fall from the rod. An animal is considered to have failed the test if it falls off within a predetermined cut-off time (e.g., 1 minute).

  • Data Analysis: The number of animals that fail the test in each group is used to determine the median toxic dose (TD₅₀). The Protective Index (PI = TD₅₀ / ED₅₀) can then be calculated to assess the compound's therapeutic window.[10]

Part 3: In Vitro Mechanistic Studies - Nrf2-ARE Pathway Activation

To validate the hypothesized mechanism of action, in vitro assays to measure the activation of the Nrf2-ARE pathway are essential.

Caption: Workflow for assessing in vitro Nrf2-ARE pathway activation.

Detailed Protocol 4: Nrf2 Nuclear Translocation by Western Blot

  • Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) or hepatoma cells (e.g., HepG2) are suitable models.[11]

  • Treatment: Treat cells with various concentrations of N-(2,4-dimethylphenyl)cyclohexanecarboxamide for a specified duration (e.g., 6-24 hours).

  • Nuclear Extraction: Isolate nuclear and cytoplasmic protein fractions using a commercial nuclear extraction kit.[12]

  • Western Blotting: Perform SDS-PAGE and transfer proteins to a PVDF membrane. Probe the membrane with a primary antibody against Nrf2, followed by an appropriate HRP-conjugated secondary antibody. Use a loading control for the nuclear fraction (e.g., Lamin B1).

  • Data Analysis: Quantify the band intensities to determine the relative increase in nuclear Nrf2 levels compared to vehicle-treated cells.

Detailed Protocol 5: Quantification of Nrf2 Target Gene Expression by qPCR

  • Cell Culture and Treatment: As described for Western blotting.

  • RNA Extraction and cDNA Synthesis: Extract total RNA from the cells and reverse transcribe it to cDNA.

  • qPCR: Perform quantitative real-time PCR using primers for Nrf2 target genes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1). Use a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

  • Data Analysis: Calculate the fold change in gene expression using the ΔΔCt method.

Detailed Protocol 6: Nrf2 Transcriptional Activity using a Reporter Gene Assay

  • Cell Line: Use a cell line stably transfected with a reporter construct containing multiple copies of the Antioxidant Response Element (ARE) upstream of a luciferase or β-lactamase gene.[13][14]

  • Treatment: Seed the cells in a multi-well plate and treat with a dose-range of the test compound.

  • Signal Detection: After an appropriate incubation period, add the substrate for the reporter enzyme (luciferin for luciferase, or a FRET substrate for β-lactamase) and measure the luminescence or fluorescence using a plate reader.[13]

  • Data Analysis: Plot the reporter signal against the compound concentration to determine the EC₅₀ for Nrf2 activation.

Broader Bioactivity Screening: Cytotoxicity and Anti-inflammatory Potential

To build a comprehensive and reproducible bioactivity profile, it is advisable to screen for other potential biological effects.

Cytotoxicity Assessment:

A standard MTT or resazurin-based cell viability assay should be performed in a relevant neuronal cell line (e.g., SH-SY5Y) to determine the cytotoxic concentration (CC₅₀) of the compound. This is crucial for interpreting the results of the mechanistic studies and ensuring that the observed effects are not due to general toxicity.

Anti-inflammatory Screening:

Given the link between Nrf2 activation and the suppression of inflammation, it is worthwhile to investigate the anti-inflammatory properties of N-(2,4-dimethylphenyl)cyclohexanecarboxamide. This can be initially assessed in vitro by measuring the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophage-like cells (e.g., RAW 264.7 or J774A.1).[15]

Conclusion

While the bioactivity of N-(2,4-dimethylphenyl)cyclohexanecarboxamide is yet to be fully characterized, its structural similarity to known anticonvulsant cyclohexanecarboxamides provides a strong rationale for investigating its potential in this therapeutic area. The proposed mechanism of action via the Nrf2-ARE pathway offers a clear direction for mechanistic studies.

By following the detailed and standardized protocols outlined in this guide, researchers can generate robust and reproducible data on the anticonvulsant efficacy, neurotoxicity, and mechanism of action of this compound. This systematic approach will not only facilitate a direct comparison with existing analogs but also contribute to the broader understanding of the structure-activity relationships within this promising class of molecules. The faithful application of these methodologies is the cornerstone of scientific integrity and will be instrumental in determining the true therapeutic potential of N-(2,4-dimethylphenyl)cyclohexanecarboxamide.

References

  • Ali, A., et al. (2023). Design and synthesis of novel cyclohexanecarboxamides with anticonvulsant effect by activating Nrf2-ARE pathway. European Journal of Medicinal Chemistry, 258, 115579.
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  • BenchChem. (2025). Application Notes and Protocols for the Subcutaneous Pentylenetetrazole (scPTZ) Assay with "2-Phenyl-2-pyrrolidin-1-ylacetamide". BenchChem.
  • PANAChE Database. Maximal Electroshock Seizure (MES) Test (mouse, rat).
  • Allied Academies. (2016). Anti-inflammatory and analgesic activities of some novel carboxamides derived from 2-phenyl quinoline candidates. Journal of Chemical and Pharmaceutical Research, 8(7), 84-90.
  • Allied Business Academies. (2016). Anti-inflammatory and analgesic activities of some novel carboxamides derived from 2-phenyl quinoline candidates. Archives of Business Research, 4(4).
  • Giardina, W. J., & Gasior, M. (2009). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. Current protocols in pharmacology, Chapter 5, Unit 5.22.
  • Xia, M., et al. (2011). Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway. In High Throughput Screening for Lead Discovery. InTech.
  • IUBMB Life. (2014). Evaluation of benzothiophene carboxamides as analgesics and anti-inflammatory agents. IUBMB Life, 66(3), 201-211.
  • Allied Business Academies.
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  • Methods in Molecular Biology. (2018).
  • RayBiotech. Human NRF2 Transcription Factor Activity Assay Kit.
  • Wang, Y., et al. (2023). Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis. European Journal of Medicinal Chemistry, 249, 115144.
  • BenchChem. (2025). N-(4-Hydroxyphenyl)cyclohexanecarboxamide|CAS 548763-46-8. BenchChem.
  • Di Meo, F., et al. (2023). Nrf2-Mediated Pathway Activated by Prunus spinosa L. (Rosaceae)
  • Eddington, N. D., et al. (2003). Synthesis and anticonvulsant activity of enaminones. Part 7. Synthesis and anticonvulsant evaluation of ethyl 4-[(substituted phenyl)amino]-6-methyl-2-oxocyclohex-3-ene-1-carboxylates and their corresponding 5-methylcyclohex-2-enone derivatives. European journal of medicinal chemistry, 38(1), 49-61.
  • BenchChem. (2025). Application Notes and Protocols: Assessing the Efficacy of TTP607 in Neuronal Cell Lines. BenchChem.
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  • Innoprot. Neurotoxicity Assay.
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  • Yogeeswari, P., et al. (2003). Synthesis and anticonvulsant activities of 4-N-substituted arylsemicarbazones. Polish journal of pharmacology, 55(4), 565-571.
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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-(2,4-dimethylphenyl)cyclohexanecarboxamide

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of scientific integrity and environmental stewardship....

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of scientific integrity and environmental stewardship. This guide provides a detailed, step-by-step framework for the proper disposal of N-(2,4-dimethylphenyl)cyclohexanecarboxamide, ensuring the safety of laboratory personnel and the protection of our ecosystem. The procedures outlined herein are grounded in established safety protocols and an understanding of the chemical's intrinsic properties.

Understanding the Hazard Profile of N-(2,4-dimethylphenyl)cyclohexanecarboxamide

Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is paramount. N-(2,4-dimethylphenyl)cyclohexanecarboxamide, a substituted amide, presents several potential hazards that dictate its handling and disposal requirements.

A safety data sheet (SDS) for a closely related compound, Cyclohexanecarboxamide, indicates that it may cause eye, skin, and respiratory tract irritation.[1] While the toxicological properties of N-(2,4-dimethylphenyl)cyclohexanecarboxamide have not been fully investigated, its structural similarity to other aromatic amides suggests a need for caution. Of significant concern is its potential environmental impact. Analogous compounds are known to be toxic to aquatic life with long-lasting effects. Therefore, preventing its release into the environment is a critical aspect of its disposal.

Key Hazard Considerations:

  • Human Health: Potential for irritation to eyes, skin, and the respiratory system.[1]

  • Environmental: Presumed to be toxic to aquatic organisms with the potential for long-term adverse effects.

Waste Characterization and Regulatory Compliance

Proper disposal begins with accurate waste characterization as mandated by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[2][3]

Determining the Hazardous Waste Classification

While N-(2,4-dimethylphenyl)cyclohexanecarboxamide is not explicitly listed as a "P" or "U" series hazardous waste under RCRA, it must be evaluated for the four characteristics of hazardous waste: ignitability, corrosivity, reactivity, and toxicity.[1][3]

  • Ignitability: The compound is a solid with a relatively high melting point, making it unlikely to be ignitable under standard conditions.

  • Corrosivity: As a neutral amide, it is not expected to be corrosive.

  • Reactivity: There is no indication that this compound is unstable or will react violently with water.

  • Toxicity: The primary concern for this compound is its toxicity. If a Toxicity Characteristic Leaching Procedure (TCLP) test were to show that it leaches specific contaminants at concentrations above regulatory limits, it would be classified as a toxic hazardous waste.

Given its chemical structure as a substituted aromatic amide, it is prudent to manage N-(2,4-dimethylphenyl)cyclohexanecarboxamide as a hazardous waste. In the absence of a specific listing, a generator of this waste should consult with their institution's environmental health and safety (EHS) department to determine the appropriate state and federal waste codes based on their knowledge of the waste. It may be classified as a non-specific source waste (F-listed) if it is a spent solvent mixture or a discarded commercial chemical product (U-listed) if it meets the criteria.[4][5] If it does not meet any of the "F", "K", "P", or "U" criteria, it should be evaluated against the toxicity characteristic (D-listed).

The following diagram illustrates the decision-making process for classifying chemical waste:

Figure 2. General workflow for the off-site disposal of N-(2,4-dimethylphenyl)cyclohexanecarboxamide waste.

Environmental Considerations and Ecotoxicity

Given these data, it is reasonable to infer that N-(2,4-dimethylphenyl)cyclohexanecarboxamide could also pose a significant risk to aquatic ecosystems if released into waterways. Therefore, under no circumstances should this chemical or its waste be disposed of down the drain. [7]

Spill Management and Emergency Procedures

In the event of a spill of N-(2,4-dimethylphenyl)cyclohexanecarboxamide, immediate and appropriate action is necessary to mitigate exposure and prevent environmental contamination.

For a small spill:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Don PPE: Wear appropriate PPE, including gloves, safety goggles, and a lab coat.

  • Contain the Spill: Use an absorbent material, such as vermiculite or sand, to contain the spilled solid.

  • Collect the Material: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Clean the Area: Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Label and Dispose: Properly label the waste container and arrange for its disposal through your institution's EHS department.

For a large spill:

  • Evacuate: Evacuate the immediate area.

  • Alert Authorities: Notify your institution's EHS or emergency response team immediately.

  • Restrict Access: Prevent entry into the spill area.

  • Provide Information: Be prepared to provide the SDS and any other relevant information to the emergency responders.

Conclusion

The responsible disposal of N-(2,4-dimethylphenyl)cyclohexanecarboxamide is an integral part of the research and development process. By adhering to the principles of waste minimization, proper characterization, safe on-site handling, and approved disposal methods, the scientific community can uphold its commitment to safety and environmental protection. This guide provides a comprehensive framework to achieve these goals, fostering a culture of safety and sustainability in the laboratory.

References

  • Daphnia magna LC50 48h. ENVIRONMENTAL. Available at: [Link]

  • Alkaline hydrolysis – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc, 2015(7), 101-112. Available at: [Link]

  • U.S. Environmental Protection Agency. (1980). Ambient Water Quality Criteria for 2,4-dimethylphenol. Office of Water Regulations and Standards, Criteria and Standards Division.
  • Acute Sensitivity Comparison among Daphnia magna Straus, 1820 Daphnia pulex Leydig, 1860 and Simocephalus vetulus Müller, 1776. (2016). Journal of Environmental & Analytical Toxicology. Available at: [Link]

  • WASTE MANAGEMENT. Bucknell University. Available at: [Link]

  • BASEL CONVENTION TECHNICAL GUIDELINES ON INCINERATION ON LAND. (1997).
  • To be entered by JRC QMRF Title: 48 hour Daphnia Magna LC50 Model version EPA v1.0.8 Printing D - VEGA HUB. Available at: [Link]

  • Long-term toxicity to aquatic invertebrates - Registration Dossier - ECHA. European Chemicals Agency. Available at: [Link]

  • The NIH Drain Discharge Guide. (2020).
  • Regulation Related to Waste Incineration. (1997). In Waste Incineration and Public Health. National Academies Press (US). Available at: [Link]

  • What are the Standards for Emission or Discharge of Environmental Pollutants for Organic Chemicals Manufacturing Industry? (2025). Corpseed. Available at: [Link]

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  • RCRA Listed Hazardous Waste. Department of Toxic Substances Control - CA.gov. Available at: [Link]

  • Frequent Questions About Hazardous Waste Identification. (2025). US EPA. Available at: [Link]

  • Material Safety Data Sheet - Cyclohexane Carboxamide, 97%. (2005). Cole-Parmer. Available at: [Link]

  • Incineration. (n.d.). Zero Waste Europe. Available at: [Link]

  • Armour, M. A. (2011). Hazardous laboratory chemicals disposal guide. CRC press.
  • Biodegradation Studies and Experiments for Materials in the Marine Environment Series. (2015). Available at: [Link]

  • 24.4: Hydrolysis of Amides. (2021). Chemistry LibreTexts. Available at: [Link]

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  • Disposal of Chemicals used in the Illicit Manufacture of Drugs. (n.d.).
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  • Arslan, H., Duran, N., & Borekci, G. (2009). Synthesis and Characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide Derivatives: The Crystal Structure of N-(Naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide. Molecules (Basel, Switzerland), 14(2), 856–866.

Sources

Handling

Personal protective equipment for handling N-(2,4-dimethylphenyl)cyclohexanecarboxamide

Executive Safety Summary N-(2,4-dimethylphenyl)cyclohexanecarboxamide is a lipophilic amide derivative structurally related to local anesthetics (e.g., Lidocaine) and specific fungicides.[1][2] While the amide bond reduc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

N-(2,4-dimethylphenyl)cyclohexanecarboxamide is a lipophilic amide derivative structurally related to local anesthetics (e.g., Lidocaine) and specific fungicides.[1][2] While the amide bond reduces acute volatility and reactivity compared to its parent amine, this compound must be handled as a Potential Biohazard and Skin Sensitizer .

Critical Hazard Mechanism: Upon systemic absorption (inhalation or dermal), metabolic hydrolysis may release 2,4-Dimethylaniline (2,4-Xylidine) . 2,4-Xylidine is a known hepatotoxin, suspected carcinogen, and inducer of methemoglobinemia (reduction of blood oxygen-carrying capacity).[1][2]

Immediate Action Required:

  • Containment: Handle exclusively in a certified Fume Hood or Biological Safety Cabinet (Class II).

  • Skin Protection: This compound is lipophilic; it will penetrate standard latex gloves.[1][2] Nitrile (Double) or Laminate gloves are mandatory. [1][2]

Risk Assessment & Chemical Logic

To ensure safety, we must deconstruct the molecule to understand its biological behavior.[1]

Structural ComponentHazard ContributionOperational Implication
Cyclohexyl Ring High Lipophilicity (LogP > 3.[1][2]0)Enhances skin permeation.[2] Readily crosses cell membranes.[2]
Amide Linkage Chemical StabilityResistant to hydrolysis in air/water, but susceptible to enzymatic cleavage in vivo.
2,4-Dimethylphenyl TOXICOPHORE If cleaved, releases 2,4-xylidine.[1][2] Risk of cumulative toxicity and blood disorders.
Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent dermal absorption, the primary route of exposure for solid anilides.

PPE CategoryStandard RequirementTechnical Justification
Hand Protection Double Nitrile (Outer: 5 mil, Inner: 4 mil)Why: Lipophilic amides can permeate thin nitrile.[1][2] Double gloving provides a breakthrough time >480 mins and allows outer glove removal upon contamination without exposing skin.[2]
Respiratory N95 / P100 (if outside hood)Why: As a solid powder, electrostatic forces can aerosolize particles.[2] In solution, a fume hood is sufficient.
Eye Protection Chemical Splash Goggles Why: Safety glasses are insufficient for fine powders that can drift around side shields.[2] Irritation to mucous membranes is likely.[2]
Body Protection Tyvek® Lab Coat (Closed front)Why: Cotton lab coats absorb lipophilic dusts, creating a secondary exposure source.[2] Tyvek repels dust.[2]
Visualization: PPE Decision Logic
Graphviz diagram showing PPE selection logic based on physical state Figure 1: PPE Selection Logic based on physical state (Solid vs. Solution).
Operational Protocols
A. Weighing & Transfer (Solid State)

The primary risk during weighing is electrostatic charging, causing the powder to "jump" or drift.[1]

  • Preparation: Place the analytical balance inside a fume hood or a powder containment enclosure.

  • Static Control: Use an ionizing fan or anti-static gun on the spatula and weigh boat before contact.[1]

  • Transfer:

    • Do NOT use a metal spatula if the powder is fluffy; use an anti-static plastic spatula.[1]

    • Close the balance draft shield immediately after measuring.[1]

    • Technique: Wipe the exterior of the vial with a Kimwipe dampened with ethanol before removing it from the hood to ensure no dust adheres to the threads.[1]

B. Solubilization (Liquid State)

Solvents like DMSO (Dimethyl sulfoxide) are often used for this compound.[2] DMSO is a potent skin penetrant and will "carry" the toxic anilide through the skin barrier instantly.[1]

  • Solvent Choice: If possible, use Ethanol or PEG-400.[1][2] If DMSO is required, Double Gloving is non-negotiable .

  • Vessel: Use screw-cap glass vials (borosilicate). Avoid polystyrene, which may degrade with certain organic solvents.

  • Labeling: Mark the vial clearly: "TOXIC - SKIN ABSORPTION HAZARD." [1][2]

Emergency Response & Disposal
Accidental Spill Protocol
  • Evacuate: Move personnel away from the immediate area.

  • Don PPE: Wear goggles, double gloves, and a Tyvek suit.

  • Contain:

    • Solid: Cover with wet paper towels (to prevent dust generation) then wipe up.[2]

    • Liquid: Absorb with vermiculite or sand.[2] Do not use combustible materials (sawdust). [1][2]

  • Clean: Wash the surface with a 10% soap/water solution, followed by Ethanol.

  • Medical: If skin contact occurs, wash with soap and water for 15 minutes.[3] Inform medical personnel that the substance is a 2,4-xylidine derivative (potential methemoglobinemia risk). [1][2]

Disposal Workflow

NEVER dispose of this compound down the drain. It is toxic to aquatic life (Chronic Category 2/3 for anilides).[1][2]

Graphviz diagram showing the disposal workflow Figure 2: Disposal workflow ensuring complete destruction via incineration.
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 2,4-Dimethylaniline (Parent Amine Toxicity). Retrieved from [Link][1][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press.[1][2] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Xylidine derivatives and associated hazards.[1][2][4] Retrieved from [Link][1][2]

  • Ansell Healthcare. Chemical Permeation & Degradation Resistance Guide (8th Edition). (Referenced for Nitrile/Laminate breakthrough times regarding lipophilic amides).[1][2]

Disclaimer: This guide is intended for trained laboratory personnel. Always consult your institution's Chemical Hygiene Officer (CHO) before introducing new pharmacologically active compounds.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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